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Core Science & Biosynthesis

Exploratory

Technical Guide: 3-Amino-5,6-dichloropyridin-2-yl Acetic Acid

Content Type: Technical Whitepaper / Synthetic Protocol Guide Topic: 3-Amino-5,6-dichloropyridin-2-yl Acetic Acid Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] Strategic Synthesis, Str...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper / Synthetic Protocol Guide Topic: 3-Amino-5,6-dichloropyridin-2-yl Acetic Acid Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Strategic Synthesis, Structural Properties, and Heterocyclic Utility

Executive Summary & Chemical Identity[2]

3-Amino-5,6-dichloropyridin-2-yl acetic acid is a highly specialized, poly-functionalized pyridine scaffold.[1] It serves as a critical "ortho-amino" synthon in medicinal chemistry, primarily utilized for constructing fused bicyclic nitrogen heterocycles (e.g., pyrido[2,3-b]pyrazines, 1,5-naphthyridines) prevalent in kinase inhibitor discovery.

This guide details the structural specifications, a robust synthetic pathway validated by fundamental pyridine chemistry, and the strategic application of this molecule in drug development.[1][2]

Structural Specifications
ParameterData
IUPAC Name 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid
Molecular Formula C₇H₆Cl₂N₂O₂
Molecular Weight 221.04 g/mol
Monoisotopic Mass 219.98 g/mol
Canonical SMILES OC(=O)CC1=C(N)C=C(Cl)C(Cl)=N1
InChI Key (Generated based on structure) XQJ...[1][3][4][5][6] (Hypothetical)
Key Functionalities • Ortho-amino acetic acid motif (Cyclization handle)[1]• 5,6-Dichloro substitution (Lipophilic/Metabolic stability)[1]• Pyridine Nitrogen (H-bond acceptor)

Synthetic Methodology (The "Malonate Route")[1]

Retrosynthetic Analysis

Direct alkylation of electron-deficient pyridines (Friedel-Crafts) is chemically forbidden.[1] Therefore, the synthesis relies on Nucleophilic Aromatic Substitution (


)  followed by functional group manipulation.

The most reliable route targets the 2-chloro-3-nitropyridine core.[1] The high electrophilicity at the C2 position (activated by the ring nitrogen and the electron-withdrawing C3-nitro group) allows for clean displacement by carbon nucleophiles.[1]

Step-by-Step Protocol
Stage 1:

Displacement
  • Precursor: 2,5,6-Trichloro-3-nitropyridine (or 2-bromo analog).[1]

  • Reagent: Diethyl malonate (1.1 eq), Sodium Hydride (2.2 eq).

  • Solvent: Anhydrous THF or DMF.[1]

  • Conditions: 0°C to RT, 4–6 hours.

  • Mechanism: The malonate anion attacks C2; chloride is the leaving group.[1] The nitro group at C3 prevents substitution at other positions due to steric and electronic directing effects.[1]

Stage 2: Hydrolysis & Decarboxylation [1]
  • Reagent: 6M HCl (aq).[1]

  • Conditions: Reflux (100°C), 12 hours.

  • Outcome: Hydrolysis of the diester to the diacid, followed by thermal decarboxylation of the gem-dicarboxylic acid to yield the 2-acetic acid moiety.[1]

  • Critical Control Point: Monitor CO₂ evolution. Incomplete decarboxylation yields the unstable malonic acid derivative.[1]

Stage 3: Nitro Reduction (Chemoselective)
  • Reagent: Iron powder (Fe) / Ammonium Chloride (

    
    ) or 
    
    
    
    / Raney Nickel.
  • Conditions: Ethanol/Water (3:1), 70°C.

  • Why Fe/NH4Cl? Catalytic hydrogenation (

    
    ) poses a high risk of dechlorination  (hydrodehalogenation) at the C5/C6 positions. Iron-mediated reduction is chemoselective for the nitro group, preserving the critical chloro-substituents.[1]
    
Synthesis Workflow Diagram

SynthesisPath cluster_legend Process Key Start 2,5,6-Trichloro-3-nitropyridine Inter1 Intermediate A: Diethyl (5,6-dichloro-3-nitropyridin-2-yl)malonate Start->Inter1 Diethyl malonate, NaH THF, 0°C -> RT (SNAr Displacement) Inter2 Intermediate B: (5,6-Dichloro-3-nitropyridin-2-yl)acetic acid Inter1->Inter2 6M HCl, Reflux (Hydrolysis & Decarboxylation) Final TARGET: 3-Amino-5,6-dichloropyridin-2-yl acetic acid Inter2->Final Fe, NH4Cl, EtOH/H2O (Chemoselective Reduction) L1 Starting Material L2 Intermediate L3 Final Product

Figure 1: Chemoselective synthesis pathway via malonate displacement and iron reduction.

Applications in Drug Discovery[1][3][8][9]

The 3-amino-5,6-dichloropyridin-2-yl acetic acid structure is a "privileged scaffold" because it contains both a nucleophile (amine) and an electrophile (carboxylic acid) in a 1,5-relationship (via the carbon linker).[1] This enables rapid cyclization.[1]

Primary Application: Lactamization

Under dehydration conditions (EDC/HOBt or simple thermal dehydration in acetic anhydride), this molecule cyclizes to form 1,5-naphthyridin-2-ones or similar bicyclic lactams.[1]

Pathway to Kinase Inhibitors

The 5,6-dichloro motif is often retained to fill hydrophobic pockets (e.g., the "gatekeeper" region) in ATP-binding sites of kinases.[1]

  • Reaction: Condensation with

    
    -haloketones.[1]
    
  • Product: Imidazo[1,2-a]pyridine derivatives.

  • Mechanism: The ring nitrogen (N1) and the exocyclic amine (at C3) act as a bis-nucleophile.[1]

Cyclization Logic Diagram

Applications Core 3-Amino-5,6-dichloro pyridin-2-yl acetic acid Lactam Bicyclic Lactams (e.g., pyrido-pyrimidinones) Core->Lactam Dehydration (Intramolecular Cyclization) Peptide Peptidomimetics (Amide coupling) Core->Peptide R-NH2 / Coupling Reagent

Figure 2: Divergent synthetic utility of the scaffold.

Analytical Characterization

To ensure scientific integrity, the following analytical signatures must be verified during synthesis.

Proton NMR ( H NMR)[1]
  • Solvent: DMSO-

    
    
    
  • 
     12.0–12.5 ppm:  Broad singlet (Carboxylic acid -COOH ).
    
  • 
     7.8–8.2 ppm:  Singlet (Pyridine C4-H ). Note: This is the only aromatic proton.[1]
    
  • 
     5.0–6.0 ppm:  Broad singlet (Amine -NH 
    
    
    
    ). Exchangeable with D
    
    
    O.
  • 
     3.6–3.8 ppm:  Singlet (Methylene -CH 
    
    
    
    -COOH).[1]
Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion (

    
    ):  Expect a cluster due to Chlorine isotopes (
    
    
    
    and
    
    
    ).
    • m/z ~221 (Base peak,

      
      )
      
    • m/z ~223 (M+2,

      
      )
      
    • m/z ~225 (M+4,

      
      )
      
  • Pattern: Characteristic 9:6:1 intensity ratio for a dichloro compound.[1]

Safety & Handling Protocols

  • Hazard Classification: Pyridine derivatives are generally Skin Irritants (Category 2) and Eye Irritants (Category 2A) . The 5,6-dichloro substitution increases lipophilicity, potentially enhancing skin absorption.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group is prone to oxidation over long periods; the acid moiety can decarboxylate if heated excessively without solvent.[1]

  • Waste Disposal: Halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience.[1] (Standard text for

    
     mechanisms on heterocycles).
    
  • Katritzky, A. R., et al. "Synthesis of 2-substituted pyridines via nucleophilic substitution." Journal of Heterocyclic Chemistry. [1]

  • Pfizer Inc. "Bicyclic Pyridinone Inhibitors."[1] World Intellectual Property Organization (WIPO) Patent WO2008053319. (Demonstrates the use of amino-pyridine-acetic acid intermediates in drug synthesis). [1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for 3-Amino-2,6-dichloropyridine" (Structural analog reference). [1]

Sources

Foundational

Advanced Technical Guide: Chemical Properties & Synthetic Utility of 3-Amino-5,6-Dichloropyridine

Part 1: Executive Summary & Structural Significance 3-Amino-5,6-dichloropyridine (CAS: 98121-41-6) represents a "privileged scaffold" in modern heterocyclic chemistry. Its value lies in its orthogonal reactivity profile...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Significance

3-Amino-5,6-dichloropyridine (CAS: 98121-41-6) represents a "privileged scaffold" in modern heterocyclic chemistry. Its value lies in its orthogonal reactivity profile : it possesses three distinct functional handles—a nucleophilic amino group, an activated electrophilic chlorine at C6, and a less activated electrophilic chlorine at C5.

This electronic asymmetry allows researchers to sequentially functionalize the ring, building complex trisubstituted pyridine architectures (such as kinase inhibitors or agrochemical active ingredients) with high regiocontrol. This guide analyzes the electronic underpinnings of these selectivities and provides validated protocols for their exploitation.

Part 2: Electronic Structure & Reactivity Map

To design effective synthetic routes, one must understand the electronic "push-pull" dynamics of the ring.

  • The Pyridine Nitrogen (N1): Acts as an electron sink, withdrawing electron density from the ring via induction (

    
    ) and resonance (
    
    
    
    ), specifically activating the
    
    
    (C2/C6) and
    
    
    (C4) positions.
  • The C6-Chlorine: Located

    
     to the ring nitrogen. The inductive withdrawal of the nitrogen makes the C6-Cl bond highly susceptible to oxidative addition (with Pd) and nucleophilic aromatic substitution (
    
    
    
    ).
  • The C5-Chlorine: Located

    
     to the ring nitrogen. It is significantly less electrophilic than C6. Functionalization here typically requires more forcing conditions or prior functionalization of C6.
    
  • The C3-Amino Group: An electron-donating group (

    
    ) that increases electron density at C2 and C4 (ortho/para to itself). However, its primary role is as a nucleophilic handle for amide coupling, reductive amination, or Sandmeyer-type transformations.
    
Visualization: Reactivity Hotspots

ReactivityMap cluster_legend Reaction Logic Core 3-Amino-5,6-dichloropyridine (Scaffold) N_Term N1 (Ring Nitrogen) Directing Group / H-Bond Acceptor Core->N_Term Electronic Sink C6_Cl C6-Cl (Alpha) High Reactivity (SNAr, Suzuki, Buchwald) Core->C6_Cl Primary Electrophile C5_Cl C5-Cl (Beta) Low Reactivity (Requires forcing conditions) Core->C5_Cl Secondary Electrophile C3_NH2 C3-NH2 Nucleophilic Handle (Acylation, Sandmeyer) Core->C3_NH2 Primary Nucleophile C6 reacts before C5 due to N1 activation C6 reacts before C5 due to N1 activation

Figure 1: Reactivity map illustrating the orthogonal functionalization sites. The C6 position is kinetically favored for substitution reactions.[1]

Part 3: Synthesis & Preparation[2][3][4]

While often purchased, the synthesis of the core scaffold is instructive for understanding its stability. The standard industrial route involves the reduction of 2,3-dichloro-5-nitropyridine .

Validated Synthesis Protocol (Reduction)

Reaction: 2,3-dichloro-5-nitropyridine


 3-amino-5,6-dichloropyridine
  • Dissolution: Dissolve 2,3-dichloro-5-nitropyridine (1.0 eq) in glacial acetic acid (approx. 5-10 volumes).

  • Activation: Add water (approx. 20-30 volumes) to the stirring solution.

  • Reduction: Add iron powder (5.0 eq) portion-wise. Critical: Maintain temperature

    
     to prevent dechlorination or over-reduction.
    
  • Workup: Filter the iron residues. Extract the filtrate with ethyl acetate. Wash the organic phase with saturated

    
     (to remove acetic acid) and brine.
    
  • Purification: Recrystallize from toluene.

    • Yield: Typically 80-85%.

    • Appearance: Light yellow to brown crystalline powder.

Part 4: Key Chemical Transformations

Regioselective Cross-Coupling (Suzuki-Miyaura)

The most critical transformation for drug discovery is the formation of biaryl systems. The C6-Cl bond is significantly more reactive toward Palladium(0) oxidative addition than the C5-Cl bond.

  • Selectivity Factor:

    
     (C6 vs C5) under standard conditions.
    
  • Catalyst Choice:

    
     or 
    
    
    
    are sufficient for C6 coupling. More active precatalysts (e.g., XPhos Pd G2) may erode regioselectivity by activating C5 prematurely.
Nucleophilic Aromatic Substitution ( )

The C6 position is activated for


 by the adjacent ring nitrogen.
  • Nucleophiles: Primary/secondary amines, thiols, alkoxides.

  • Conditions: Heating in polar aprotic solvents (DMF, DMSO, NMP) with a base (

    
     or 
    
    
    
    ).
  • Outcome: Displacement of the C6-Cl. The C5-Cl remains intact due to lack of resonance activation.

Diazotization (Sandmeyer Reaction)

The C3-amino group can be converted into a halide (I, Br, Cl) or a nitrile.

  • Utility: Allows for the introduction of an iodine atom at C3, creating a 3,5,6-trihalogenated core where each halogen has distinct reactivity (I > C6-Cl > C5-Cl).

Part 5: Experimental Protocol – Regioselective Suzuki Coupling

Objective: Selective arylation at the C6 position to synthesize 5-chloro-6-(4-fluorophenyl)pyridin-3-amine.

Materials
  • Substrate: 3-Amino-5,6-dichloropyridine (163 mg, 1.0 mmol)

  • Coupling Partner: 4-Fluorophenylboronic acid (154 mg, 1.1 mmol)

  • Catalyst:

    
     (41 mg, 0.05 mmol, 5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 1.5 mL)
    
  • Solvent: 1,4-Dioxane (6 mL)

Methodology
  • Inertion: Charge a microwave vial or Schlenk flask with the substrate, boronic acid, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and the aqueous

    
     solution via syringe.
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Note: Avoid temperatures

      
       initially to ensure the C5-Cl remains intact.
      
  • Monitoring: Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS. The mono-coupled product usually elutes after the starting material but before any bis-coupled byproduct.

  • Workup: Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Extract aqueous layer with EtOAc (

    
    ).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Expected Data
ParameterValue
Yield 75–85%
Regioselectivity >95% C6 substitution
Physical State Off-white solid
1H NMR Diagnostic Shift of C2-H and loss of C6-Cl signal pattern.

Part 6: Case Study – Application in Drug Discovery

Context: P2X7 Receptor Antagonists & Kinase Inhibitors. A common strategy in medicinal chemistry involves using the 3-amino-5,6-dichloropyridine scaffold to create fused bicyclic systems or linked biaryls.

Workflow Logic:

  • Step 1 (C6 Functionalization): Introduction of the primary pharmacophore (e.g., an aryl ring) via Suzuki coupling.

  • Step 2 (N-Acylation): Reaction of the C3-amine with an acid chloride to form an amide linker.

  • Step 3 (C5 Optimization): Late-stage diversification at C5 using Buchwald-Hartwig amination (using forcing conditions) to fine-tune solubility or metabolic stability.

SynthesisWorkflow Start 3-Amino-5,6-dichloropyridine Step1 Step 1: Suzuki Coupling (C6) (Regioselective) Start->Step1 Ar-B(OH)2, Pd(0) Intermediate1 6-Aryl-5-chloro-3-aminopyridine Step1->Intermediate1 Step2 Step 2: Amide Coupling (NH2) Intermediate1->Step2 R-COCl, Base Final Target: Trisubstituted Pyridine (Kinase Inhibitor Analog) Step2->Final

Figure 2: Typical medicinal chemistry workflow utilizing the sequential reactivity of the scaffold.

References

  • Synthesis via Reduction: Preparation of 3-amino-5,6-dichloropyridine. PrepChem. Available at: [Link]

  • Patent Application:Compounds and compositions for inducing chondrogenesis (WO2018225009A1). Google Patents.
  • Suzuki Coupling Protocols: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines (Analogous Chemistry). MDPI. Available at: [Link]

Sources

Exploratory

Engineering Pyridine-2-Acetic Acid Analogs in Modern Drug Discovery: From Scaffold Design to Phenotypic Screening

As a Senior Application Scientist, I frequently encounter drug discovery campaigns that stall due to poor scaffold selection. The choice of a foundational pharmacophore dictates not only target affinity but also the down...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery campaigns that stall due to poor scaffold selection. The choice of a foundational pharmacophore dictates not only target affinity but also the downstream ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Pyridine-2-acetic acid (2-PAA) and its derivatives represent a highly privileged, versatile class of molecules. The presence of a basic pyridine nitrogen coupled with a flexible, acidic carboxymethyl group creates a unique amphoteric system capable of complex hydrogen bonding, metal chelation, and zwitterionic phase partitioning.

Physicochemical Profiling and Scaffold Rationale

The utility of 2-PAA in drug design stems from its atypical ionization and partitioning behavior. Unlike simple aromatic acids, 2-PAA features an amphoteric profile. At physiological pH, it can exist in a zwitterionic state, which profoundly influences its lipophilicity (Log D) and ion-pair partitioning (Log PI).

Automated potentiometric titrations in water-saturated octanol have demonstrated that 2-PAA exhibits a characteristic property where the acid moiety becomes more acidic and the basic moiety more basic in octanol compared to water—the exact opposite of standard partitioning patterns[1]. This unique thermodynamic cycle allows 2-PAA analogs to traverse lipid bilayers more effectively than their calculated Log P would suggest, making them exceptional candidates for central nervous system (CNS) targets and intracellular enzyme inhibition.

Quantitative Data Summary: 2-Pyridylacetic Acid (CAS 13115-43-0)
PropertyValueImplication for Drug Design
Molecular Formula C₇H₇NO₂Low molecular weight (137.14 g/mol ) allows for extensive derivatization without violating Lipinski's Rule of 5[2][3].
pKa (Predicted) 3.30 ± 0.10Facilitates zwitterion formation; dictates pH-dependent solubility and target pocket electrostatic interactions[2].
Boiling Point 276.17 °C (at 760 mmHg)Indicates strong intermolecular hydrogen bonding in the pure state[2].
Density 1.246 g/cm³High density reflects tight crystal packing, relevant for formulation stability[2].
Topological Polar Surface Area 50.2 ŲOptimal for membrane permeability, including blood-brain barrier (BBB) penetration[3].

Pharmacological Applications and Target Engagement

The methylene bridge in 2-PAA provides crucial rotational freedom compared to direct carboxylation on the pyridine ring. This flexibility allows derivatives to adopt multiple conformations to maximize interactions within diverse binding pockets.

  • Neurological and GABAergic Modulation: Analogs such as N-benzyl 2-amino-2-(hetero)aromatic acetamides have been synthesized from the 2-PAA scaffold to act as potent anticonvulsants and neuropathic pain-attenuating agents[2].

  • Antimicrobial and Oncology Targets: Condensation of 2-PAA derivatives yields imidazo[1,2-a]pyridines (e.g., Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate). These fused bicyclic systems are heavily explored for their ability to inhibit cancer cell proliferation and modulate GABA receptors[4].

  • Enzyme Inhibition: 2-PAA itself has demonstrated strong inhibitory activities against enzymes like alpha-amylase and carboxypeptidase A, outperforming standard positive controls in specific phytogrowth assays[5].

  • Fluorescent Probes (Borindolizines): By leveraging the amphoteric nature of the scaffold, 2-PAA can be borylated to synthesize borindolizines. These boron-containing heterocycles act as tunable fluorescent probes with high Stokes shifts, critical for tracking drug-target engagement in cellular assays[6].

Pharm_Pathway Scaffold 2-Pyridylacetic Acid Scaffold Deriv1 Imidazo[1,2-a]pyridines Scaffold->Deriv1 Condensation Deriv2 N-benzyl Acetamides Scaffold->Deriv2 Amidation Deriv3 Borindolizines Scaffold->Deriv3 Borylation Target1 GABA Receptor Modulation & Oncology Deriv1->Target1 Target2 Neuropathic Pain Attenuation Deriv2->Target2 Target3 Fluorescent Probes (Cellular Imaging) Deriv3->Target3

Divergent synthetic pathways of 2-PAA leading to distinct pharmacological applications.

AI-Driven Phenotypic Drug Discovery (PDD)

Modern drug discovery is shifting from strictly target-based paradigms to Phenotypic Drug Discovery (PDD), particularly for diseases lacking validated targets. 2-PAA analogs are at the forefront of this revolution via Morphology-Guided Molecule Generation (MGMG) [7].

In the MGMG framework, researchers use the cellular morphological profiles induced by a reference compound (e.g., a 2-PAA derivative) combined with molecular textual descriptions to train AI models. The model autoregressively generates novel molecules in SELFIES format that preserve the desired phenotypic bioactivity while introducing vast structural diversity, bypassing the need for explicit target protein structures[7].

MGMG_Workflow Input1 Reference Compound (2-PAA Derivative) MGMG_Model MGMG AI Model (Target-Agnostic Generation) Input1->MGMG_Model Input2 Cellular Morphological Profiles (Phenotype) Input2->MGMG_Model Input3 Molecular Textual Descriptions Input3->MGMG_Model Output Novel Bioactive Analogs (High Structural Diversity) MGMG_Model->Output

Workflow of Morphology-Guided Molecule Generation (MGMG) utilizing 2-PAA derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an in-process quality control checkpoint.

Protocol A: Synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate

This protocol outlines the Tschitschibabin-type condensation to form the privileged imidazo[1,2-a]pyridine core[4].

Rationale: The endocyclic nitrogen of 2-aminopyridine acts as a nucleophile, attacking the alpha-carbon of ethyl 4-chloroacetoacetate. Subsequent cyclization onto the carbonyl carbon and dehydration yields the aromatic fused bicyclic system.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2-aminopyridine in 20 mL of anhydrous ethanol in a round-bottom flask. Causality: Anhydrous conditions prevent the premature hydrolysis of the ester group.

  • Addition: Dropwise add 11 mmol (1.1 eq) of ethyl 4-chloroacetoacetate.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 12 hours. Causality: The elevated temperature provides the activation energy required for the secondary cyclization and dehydration steps.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 1:1). The disappearance of the 2-aminopyridine spot (visualized under UV 254 nm) validates reaction completion.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ (pH ~8) and extract with dichloromethane (3 x 20 mL). Causality: Neutralization converts the hydrochloride salt of the product back to its free base, allowing partitioning into the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via silica gel column chromatography.

  • Final Validation: Confirm the structure via ¹H-NMR (look for the disappearance of primary amine protons and the appearance of the distinct imidazole ring proton) and LC-MS (Target m/z: 205.09 [M+H]⁺).

Protocol B: Automated Potentiometric Titration for Log D / Ion-Pair Partitioning

To accurately model the ADMET profile of zwitterionic 2-PAA analogs, standard shake-flask Log P methods are insufficient. Dual-phase potentiometric titration is required[1].

Rationale: By titrating the compound simultaneously in an aqueous environment and a water-saturated octanol environment, we can mathematically derive the partition coefficient of the neutral species (Log P) and the ion pair (Log PI), mapping the complete thermodynamic cycle.

Step-by-Step Methodology:

  • System Calibration: Calibrate the automated titrator using standard buffers (pH 4.0, 7.0, 10.0) at a constant 25.0 ± 0.1 °C.

  • Aqueous Titration: Dissolve 1-2 mg of the 2-PAA analog in 10 mL of 0.15 M KCl (to maintain constant ionic strength). Titrate with 0.5 M KOH from pH 2.0 to 11.0. Validation: The inflection point determines the aqueous pKa.

  • Dual-Phase Titration: Prepare a new sample in 10 mL of 0.15 M KCl. Add a precisely measured volume of water-saturated 1-octanol (e.g., 10 mL, depending on estimated lipophilicity).

  • Stirring and Equilibration: Stir vigorously to ensure an emulsion, allowing rapid partitioning between phases during the titration. Titrate again with 0.5 M KOH.

  • Data Processing: Use the shifts in the titration curve (the "diff" terminology) to calculate pKa_oct. Causality: The difference in free energy between the aqueous and dual-phase equilibria directly correlates to the Log P and Log PI of the zwitterionic and neutral species[1].

References

  • LookChem. Cas 13115-43-0,2-Pyridylacetic acid. Retrieved from[Link]

  • National Institutes of Health (NIH). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Retrieved from[Link]

  • PubChem - NIH. 2-Pyridineacetic acid | C7H7NO2 | CID 85318. Retrieved from[Link]

  • bioRxiv. MGMG: Cell Morphology-Guided Molecule Generation for Drug Discovery. Retrieved from [Link]

  • Scholaris.ca. Reaction discovery through amphoteric functional groups: From fluorophores to peptides. Retrieved from[Link]

  • PMC - NIH. Automated Potentiometric Titrations in KCl/Water-Saturated Octanol: Method for Quantifying Factors Influencing Ion-Pair Partitioning. Retrieved from[Link]

Sources

Foundational

Technical Guide: 5,6-Dichloro-3-aminopyridine Scaffold

The following technical guide details the chemistry, synthesis, and application of the 5,6-dichloro-3-aminopyridine scaffold. CAS: 98121-41-6 | Alt Name: 5-amino-2,3-dichloropyridine[1][2] Part 1: Executive Summary & Str...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and application of the 5,6-dichloro-3-aminopyridine scaffold.

CAS: 98121-41-6 | Alt Name: 5-amino-2,3-dichloropyridine[1][2]

Part 1: Executive Summary & Structural Significance

The 5,6-dichloro-3-aminopyridine scaffold represents a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors and agrochemicals.[1] Its value lies in its unique substitution pattern, which offers three distinct vectors for orthogonal functionalization:

  • C3-Amine: A handle for amide coupling, urea formation, or Sandmeyer transformations.

  • C6-Chlorine (Ortho to N): Highly activated for Nucleophilic Aromatic Substitution (SNAr).[1]

  • C5-Chlorine (Meta to N): Less reactive toward SNAr but available for transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura).[1]

This differential reactivity allows chemists to "program" the molecule, sequentially building complex pharmacophores without the need for extensive protecting group strategies.

Part 2: Chemical Identity & Physical Properties[1]

PropertyDataNote
CAS Number 98121-41-6Often listed as 5-amino-2,3-dichloropyridine
Molecular Formula C₅H₄Cl₂N₂
Molecular Weight 163.00 g/mol
Appearance Light yellow to brown powderOxidizes slowly in air
Melting Point 107–112 °C
pKa (Conjugate Acid) ~0.88 (Predicted)Drastically lower than 3-aminopyridine (pKa ~6.[1][3][4]0) due to electron-withdrawing Cl atoms.[1]
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in water

Part 3: Synthetic Methodologies

Primary Synthesis: Selective Nitro Reduction

The most robust route to 5,6-dichloro-3-aminopyridine is the reduction of 2,3-dichloro-5-nitropyridine .[1]

  • Challenge: Standard catalytic hydrogenation (Pd/C, H₂) often results in hydrodechlorination (stripping the Cl atoms).

  • Solution: Stoichiometric reduction using Iron (Fe) or Tin(II) chloride (SnCl₂) retains the halogen pattern.

Protocol: Fe/Acetic Acid Reduction

Reaction: 2,3-dichloro-5-nitropyridine + Fe + AcOH/H₂O → 5,6-dichloro-3-aminopyridine[1]

  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer and reflux condenser.

  • Dissolution: Dissolve 2,3-dichloro-5-nitropyridine (77.2 g, 0.4 mol) in Glacial Acetic Acid (135 mL) .

  • Addition: Slowly add Water (800 mL) with stirring. The substrate may precipitate; ensure a uniform suspension.

  • Reduction: Add Iron Powder (111.7 g, 2.0 mol) in small portions.

    • Critical Control: Monitor internal temperature. Maintain T < 50°C using an ice bath if necessary. Exceeding 50°C increases the risk of dechlorination.

  • Workup: After consumption of starting material (monitor by TLC/LCMS), filter the mixture through Celite to remove iron salts.

  • Extraction: Extract the filtrate with Ethyl Acetate (3 x 200 mL). Wash combined organics with saturated NaHCO₃ (to neutralize acid) and brine.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from Toluene if necessary.

    • Typical Yield: 85%

Visualization of Synthesis Logic

Synthesis SM 2,3-dichloro-5-nitropyridine (CAS 22353-40-8) Reagent Fe / AcOH / H2O (Stoichiometric Reductant) SM->Reagent Condition Temp < 50°C (Prevents Dechlorination) Reagent->Condition Product 5,6-dichloro-3-aminopyridine (CAS 98121-41-6) Condition->Product

Caption: Selective reduction pathway avoiding hydrodechlorination side-reactions.

Part 4: Reactivity & Functionalization Strategies

The core utility of this scaffold is the ability to differentiate between the two chlorine atoms.

Regioselectivity Map
  • C6-Cl (Position 2 relative to N): The nitrogen atom withdraws electron density via induction and resonance (stabilizing the Meisenheimer intermediate).[1] This position is highly susceptible to SNAr .

  • C5-Cl (Position 3 relative to N): This position is meta to the nitrogen.[1] It is electronically similar to a chlorobenzene and is significantly less reactive toward nucleophiles. It requires Palladium-catalyzed coupling .[1][5][6]

Reactivity Core 5,6-dichloro-3-aminopyridine C3 C3-Amine (Nucleophile) Core->C3 Amide Coupling Sandmeyer Rxn C6 C6-Chlorine (Electrophile - S_NAr Active) Core->C6 Displacement by Amines/Alkoxides C5 C5-Chlorine (Electrophile - Pd Coupling) Core->C5 Suzuki/Stille Coupling

Caption: Orthogonal reactivity vectors allowing sequential functionalization.

Protocol: Regioselective SNAr Displacement

Objective: Selectively replace the C6-Cl with a morpholine or piperazine moiety.[1]

  • Reagents: Dissolve 5,6-dichloro-3-aminopyridine (1.0 eq) in NMP (N-Methyl-2-pyrrolidone) or DMSO .

  • Base: Add DIPEA (Diisopropylethylamine) (2.0 eq).

  • Nucleophile: Add the amine (e.g., Morpholine) (1.1 eq).

  • Conditions: Heat to 100–120°C for 4–12 hours.

    • Note: The C5-Cl will remain intact under these conditions.[1]

  • Validation: 1H NMR will show a shift in the proton adjacent to the displaced chlorine.

Protocol: Sandmeyer Transformation (Diazotization)

The C3-amine can be converted to a Fluorine, Iodine, or Nitrile.

  • Diazotization: Dissolve substrate in acid (e.g., HBF₄ for fluorination). Cool to 0°C.

  • Nitrite Addition: Add NaNO₂ (aq) dropwise to form the diazonium salt.

  • Substitution:

    • For Fluorine: Isolate the diazonium tetrafluoroborate salt and heat (Balz-Schiemann).[1]

    • For Iodine: Add KI (aq).

    • For Nitrile: Treat with CuCN.

Part 5: Medicinal Chemistry Applications

Kinase Inhibitor Design

This scaffold is a bioisostere for the aniline moiety found in many kinase inhibitors. The pyridine nitrogen provides an additional H-bond acceptor, which can pick up specific interactions in the ATP-binding pocket (e.g., the "hinge region").

  • Case Study (General): In EGFR or ALK inhibitors, the 3-amino group often forms a hydrogen bond with the backbone carbonyl of the kinase hinge. The C6-substituent (introduced via SNAr) projects into the solvent-exposed region (solubilizing group), while the C5-substituent (introduced via Suzuki coupling) targets the hydrophobic back-pocket (gatekeeper residue).[1]

Agrochemicals

The scaffold is a precursor to derivatives of Clopyralid (a pyridine carboxylic acid herbicide). The introduction of the amino group allows for the synthesis of urea-based herbicides that inhibit photosystem II.[1]

Part 6: References

  • Synthesis of 5-amino-2,3-dichloropyridine via Iron Reduction:

    • Source: PrepChem. "Synthesis of 3-amino-5,6-dichloropyridine."

    • URL:[Link]

  • Chemical Properties & CAS Data:

    • Source: ChemicalBook. "5-Amino-2,3-dichloropyridine CAS 98121-41-6."[1][3]

  • Regioselectivity in Dichloropyridines:

    • Source: BenchChem. "Controlling Regioselectivity in Dichloropyridine Reactions."

  • Buchwald-Hartwig Coupling on Pyridines:

    • Source: WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings."

  • Sandmeyer Reaction on Aminopyridines:

    • Source: Ambeed. "Synthesis of 2,3-dichloro-5-fluoropyridine from 5-amino-2,3-dichloropyridine."

Sources

Exploratory

Molecular Weight &amp; Technical Profile: 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid

[1][2][3][4][5] Executive Summary 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid (CAS: 1823345-11-4 ) is a specialized heterocyclic building block utilized primarily in the synthesis of fused bicyclic pharmaceutical age...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Executive Summary

2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid (CAS: 1823345-11-4 ) is a specialized heterocyclic building block utilized primarily in the synthesis of fused bicyclic pharmaceutical agents, such as pyrazolopyridinones (antivirals) and P2X7 antagonists.[1][2]

Accurate molecular weight determination for this compound is non-trivial due to the dichlorinated motif, which introduces a distinct isotopic signature essential for mass spectrometry validation.[2] This guide provides a definitive breakdown of its physicochemical properties, synthesis logic, and analytical characterization.[1][2]

Physicochemical Identity & Molecular Weight[1][4][5][6]

Core Parameters
ParameterValue
IUPAC Name 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid
CAS Registry Number 1823345-11-4
Molecular Formula C₇H₆Cl₂N₂O₂
Average Molecular Weight 221.04 g/mol
Monoisotopic Mass 219.9806 Da
Physical State Solid (typically off-white to pale yellow powder)
pKa (Predicted) Carboxyl: ~3.5
Isotopic Distribution (Critical for MS Analysis)

For researchers performing LC-MS/HRMS, the "molecular weight" is not a single number but a pattern.[1][2] The presence of two chlorine atoms (


 and 

) creates a characteristic 9:6:1 isotopic triplet.[1][2]
IsotopologueMass (Da)Relative AbundanceOrigin
M (Base Peak) 219.98 100%

M+2 221.98 ~64%

M+4 223.97 ~10%

Technical Insight: When integrating peaks in LC-MS, ensure your extraction window covers the M+2 peak. Quantifying solely on the base peak (219.[1][2]98) without accounting for the significant M+2 contribution can lead to a ~30% underestimation of concentration if the method assumes a standard carbon-only distribution.[1][2]

Synthesis & Preparation Workflow

The synthesis of 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid typically proceeds via a malonate displacement route, avoiding the instability of direct alkylation on the electron-deficient pyridine ring.[1][2]

Reaction Pathway

The following diagram illustrates the conversion from the commercial precursor (Diethyl malonate derivative) to the final acetic acid product via hydrolysis and decarboxylation.[1][2]

SynthesisPathway Precursor Diethyl 2-(3-amino-5,6- dichloropyridin-2-yl)malonate (CAS: 136888-28-3) Intermediate Dicarboxylic Acid Intermediate Precursor->Intermediate Hydrolysis (NaOH/EtOH, Reflux) Product 2-(3-Amino-5,6- dichloropyridin-2-yl)acetic acid (CAS: 1823345-11-4) Intermediate->Product Decarboxylation (HCl, Heat, -CO2)

Figure 1: Synthetic route via hydrolysis and decarboxylation of the malonate precursor.[1][2]

Protocol: Hydrolysis & Decarboxylation

Reagents: 6N HCl, Ethanol.[2]

  • Dissolution: Dissolve 1.0 eq of Diethyl 2-(3-amino-5,6-dichloropyridin-2-yl)malonate in Ethanol (5 vol).

  • Hydrolysis: Add 6N NaOH (4.0 eq) dropwise. Reflux for 2 hours until TLC shows consumption of the diester.

  • Acidification & Decarboxylation: Cool to 0°C. Acidify to pH 1 with 6N HCl. The dicarboxylic acid may precipitate.[1][2] Heat the acidic mixture to 80°C for 1 hour to drive thermal decarboxylation (

    
     evolution).
    
  • Isolation: Concentrate the solvent. Adjust pH to ~3-4 (isoelectric point). Filter the precipitate, wash with cold water, and dry under vacuum.[1][2]

Analytical Characterization (QC)[1][4]

Trustworthy identification requires validating the structure against the specific properties of the dichloropyridine core.[2]

HPLC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).[1][2]

  • Expected Signals:

    • Look for the [M+H]+ cluster at 221, 223, 225 m/z .[1][2]

    • Fragment: Loss of

      
       (M-44) is common, yielding a peak at 177 m/z  (3-amino-5,6-dichloro-2-methylpyridine).[1][2]
      
NMR Validation ( NMR, DMSO- )
  • 
     12.0 ppm (s, 1H):  Carboxylic acid proton (-COOH ).[1][2]
    
  • 
     7.8 ppm (s, 1H):  Pyridine ring proton at position 4 (Singlet due to Cl substitution at 5,6).[1][2]
    
  • 
     5.5 ppm (br s, 2H):  Amino group (-NH 2).[1][2]
    
  • 
     3.6 ppm (s, 2H):  Methylene protons (-CH 2-COOH).[1][2]
    

Applications in Drug Discovery[1][4][7]

This compound serves as a "hinge" scaffold.[1][2] The acetic acid moiety allows for cyclization, while the amino group facilitates further functionalization.[2]

Pyrazolopyridinone Synthesis

A primary application is the formation of Pyrazolo[1,5-a]pyridin-2-ones , a class of compounds investigated for antiviral activity (e.g., against RSV or Influenza).[1][2]

ApplicationWorkflow Start 2-(3-Amino-5,6-dichloropyridin-2-yl) acetic acid Step1 Amide Coupling (with R-NH2) Start->Step1 HATU/DIEA Step2 Intramolecular Cyclization Step1->Step2 Acid/Heat Final Fused Bicyclic Scaffold (Pyrazolopyridinone) Step2->Final Antiviral Candidate

Figure 2: Application of the title compound in generating fused heterocyclic drug candidates.

References

  • PubChem Compound Summary . 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid (CAS 1823345-11-4).[1][2] National Center for Biotechnology Information.[1][2] Link

  • ChemSrc Database . CAS 1823345-11-4 Entry & Physicochemical Properties. Link

  • World Intellectual Property Organization (WIPO) .[1][2] Patent WO2023154905A1: Antiviral pyrazolopyridinone compounds. (2023).[1][2][3] Link

  • ChemicalBook . Diethyl 2-(3-amino-5,6-dichloropyridin-2-yl)malonate (Precursor Data). Link

Sources

Foundational

Sourcing and Analytical Validation of 3-Amino-5,6-dichloropyridin-2-yl Acetic Acid (CAS 1823345-11-4): A Technical Guide for Drug Development Professionals

Executive Summary As a Senior Application Scientist overseeing chemical procurement and early-stage process chemistry, I frequently encounter the logistical and analytical hurdles associated with highly functionalized he...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing chemical procurement and early-stage process chemistry, I frequently encounter the logistical and analytical hurdles associated with highly functionalized heterocyclic building blocks. One such compound is 3-amino-5,6-dichloropyridin-2-yl acetic acid (CAS 1823345-11-4) . This specific pyridine derivative is a critical intermediate, often utilized in the synthesis of complex agrochemicals (such as auxinic herbicides) and novel pharmaceutical pharmacophores.

The structural complexity of this molecule renders its de novo regioselective synthesis highly challenging. Consequently, relying on specialized commercial suppliers is often the most viable strategy for research and development teams. This whitepaper provides an in-depth guide to the supply chain logistics, structural causality, and self-validating quality control (QC) protocols required to successfully source and utilize this compound.

Chemical Identity & Structural Significance

Before integrating a commercial batch into a synthetic pipeline, it is imperative to understand the molecular causality that dictates its reactivity and analytical profile.

  • IUPAC Name: 2-(3-amino-5,6-dichloropyridin-2-yl)acetic acid

  • CAS Number: 1823345-11-4

  • Molecular Formula: C7H6Cl2N2O2

  • Exact Mass: 221.04 g/mol

The Causality of the Structure: The functionalization of pyridines, particularly achieving specific substitution patterns without forming intractable mixtures of regioisomers, remains a significant hurdle in synthetic organic chemistry [1]. The presence of the C5 and C6 chlorine atoms heavily deactivates the pyridine ring toward electrophilic aromatic substitution, while the C3 amino group provides a nucleophilic handle that can be selectively protected or derivatized. The C2 acetic acid group is primed for amide coupling or homologation. However, this dense functionalization means that commercial batches are highly susceptible to impurities, such as des-chloro or over-chlorinated analogs, which can derail downstream syntheses [2].

Supply Chain Logistics & Vendor Evaluation

Sourcing CAS 1823345-11-4 requires navigating a fragmented supply chain. It is rarely held in bulk inventory and is typically synthesized on demand (custom synthesis) or stocked in milligram-to-gram quantities by specialized catalog vendors [3].

When evaluating suppliers, researchers must balance lead time, purity guarantees, and scalability. Below is a comparative matrix of typical sourcing tiers for this compound.

Supplier TierTypical ScaleLead TimeExpected Purity (HPLC)Cost ProfileBest Use Case
Catalog (Specialty) 10 mg – 5 g1–2 Weeks>95%High (per gram)Initial hit-to-lead screening
Custom Synthesis (CRO) 10 g – 100 g6–8 Weeks>98%ModerateScale-up and process optimization
Bulk Manufacturer >1 kg10–14 Weeks>98% (GMP optional)Low (per gram)Clinical or commercial manufacturing

Table 1: Supplier evaluation metrics for sourcing highly functionalized pyridine intermediates.

To visualize the strategic approach to procurement, we employ a standardized supply chain workflow:

Fig 1: End-to-end supply chain workflow for sourcing niche pyridine intermediates.

In-House Quality Control: The Self-Validating Protocol

A Certificate of Analysis (CoA) from a supplier is a starting point, not a guarantee. As a foundational rule of process chemistry, every protocol must be a self-validating system. For 3-amino-5,6-dichloropyridin-2-yl acetic acid, we must confirm not only the purity but the exact regiochemistry of the substituents.

The analytical pathway below outlines the critical go/no-go decision matrix upon receipt of the compound.

Fig 2: Self-validating quality control analytical pathway for structural verification.

Experimental Methodology: Step-by-Step QC Validation

To ensure the integrity of the supplied material, execute the following methodologies. The causality behind these specific steps is rooted in the unique isotopic and structural signatures of the dichloro-pyridine core.

Step 1: Sample Preparation
  • Weigh 5.0 mg of the supplied 3-amino-5,6-dichloropyridin-2-yl acetic acid using a microbalance.

  • Dissolve the sample in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: LC-MS Analysis (Mass and Isotope Confirmation)
  • Causality: The presence of two chlorine atoms in the molecule dictates a highly specific isotopic distribution. Natural chlorine exists as ³⁵Cl (75%) and ³⁷Cl (25%). A di-chlorinated species will exhibit a molecular ion cluster of M, M+2, and M+4 in an approximate ratio of 9:6:1.

  • Procedure:

    • Inject 2 µL of the prepared sample into a UPLC system coupled to a High-Resolution Mass Spectrometer (HRMS) operating in positive Electrospray Ionization (ESI+) mode.

    • Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

    • Validation Check: Extract the chromatogram for the expected[M+H]+ ion at m/z 222.04. Verify that the isotopic cluster strictly follows the 9:6:1 ratio at m/z 222.04, 224.04, and 226.04. Deviation from this ratio indicates des-chloro impurities or contamination.

Step 3: ¹H and ¹³C NMR Spectroscopy (Structural Integrity)
  • Causality: Mass spectrometry confirms the formula, but NMR confirms the regiochemistry. The 5,6-dichloro-3-amino substitution leaves only one proton on the pyridine ring (at the C4 position).

  • Procedure:

    • Dissolve 15 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Acquire a ¹H NMR spectrum at 400 MHz (minimum).

    • Validation Check: Look for a distinct singlet in the aromatic region (approx.

      
       7.5 - 8.0 ppm) corresponding to the isolated C4 proton. The methylene protons of the acetic acid group should appear as a sharp singlet around 
      
      
      
      3.8 - 4.0 ppm (integrating to 2H). The broad singlet for the amino group (-NH₂) should integrate to 2H.
Step 4: Karl Fischer Titration
  • Causality: Acetic acid derivatives are prone to forming hydrates or absorbing atmospheric moisture, which can severely quench coupling reagents (e.g., HATU, EDC) in subsequent amide bond formations.

  • Procedure:

    • Transfer 50 mg of the solid sample into a volumetric Karl Fischer titration vessel.

    • Titrate using a standard volumetric KF reagent.

    • Validation Check: Moisture content must be < 0.5% w/w for immediate use in anhydrous coupling reactions.

Conclusion

The procurement of highly functionalized intermediates like 3-amino-5,6-dichloropyridin-2-yl acetic acid is a critical bottleneck in drug and agrochemical development. By understanding the structural causality of the molecule, navigating the specialized supplier landscape, and implementing a rigorous, self-validating analytical QC protocol, research teams can mitigate supply chain risks and ensure the reproducibility of their synthetic campaigns.

References

  • Boyle, B. T. (2021). Regioselective functionalization of pyridines and other azines (Doctoral dissertation, Colorado State University). Mountain Scholar.[Link]

  • ChemSrc. (n.d.). 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid (CAS 1823345-11-4). Chemical Database.[Link]

Protocols & Analytical Methods

Method

synthesis of 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid

This Application Note and Protocol details the synthesis of 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid (CAS 1823345-11-4), a critical intermediate in the development of P2X7 receptor antagonists and other pyridine-b...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid (CAS 1823345-11-4), a critical intermediate in the development of P2X7 receptor antagonists and other pyridine-based pharmaceuticals.

Part 1: Introduction & Retrosynthetic Strategy

Target Molecule: 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid Core Structure: A pyridine ring substituted with an amino group at C3, chlorine atoms at C5 and C6, and an acetic acid moiety at C2.

Scientific Rationale

The synthesis of highly substituted pyridines requires careful orchestration of regioselectivity. The 2-position of the pyridine ring is electronically deficient, making it susceptible to nucleophilic attack, but the presence of the electron-donating amino group at C3 and electron-withdrawing chlorines at C5/C6 complicates direct alkylation.

The most robust synthetic strategy involves Late-Stage Functionalization of the C2 position via a metal-catalyzed cross-coupling reaction. This approach avoids the harsh conditions of direct nucleophilic aromatic substitution (SNAr) which often yields regioisomeric mixtures (e.g., attack at C4 or C6).

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid (Target) Ester Ethyl 2-(3-Amino-5,6-dichloropyridin-2-yl)acetate (Precursor) Target->Ester Hydrolysis Coupling Pd-Catalyzed Cross-Coupling (Negishi/Reformatsky) Ester->Coupling Bromo 2-Bromo-3-amino-5,6-dichloropyridine (Key Intermediate) Coupling->Bromo + BrZnCH2COOEt Amine 3-Amino-5,6-dichloropyridine (Starting Material) Bromo->Amine Regioselective Bromination Nitro 2,3-Dichloro-5-nitropyridine (Commercial Source) Amine->Nitro Reduction (Fe/AcOH)

Caption: Retrosynthetic pathway utilizing a Negishi cross-coupling strategy to install the acetate side chain.

Part 2: Detailed Synthetic Protocol

Phase 1: Synthesis of 3-Amino-5,6-dichloropyridine

Note: This compound is commercially available (CAS 98121-41-6). If synthesis is required, follow the reduction protocol below.

Principle: Selective reduction of the nitro group in 2,3-dichloro-5-nitropyridine using iron powder in acetic acid. This method preserves the chloro-substituents which are sensitive to catalytic hydrogenation (Pd/C).

Materials:

  • 2,3-Dichloro-5-nitropyridine (CAS 25391-66-0)

  • Iron powder (325 mesh)

  • Glacial Acetic Acid[1]

  • Ethyl Acetate (EtOAc)[1][2]

Protocol:

  • Dissolution: In a 500 mL 3-neck round-bottom flask, dissolve 19.3 g (100 mmol) of 2,3-dichloro-5-nitropyridine in 150 mL of glacial acetic acid/water (3:1 v/v).

  • Reduction: Heat the solution to 50°C. Add 28.0 g (500 mmol) of iron powder portion-wise over 30 minutes. Caution: Exothermic reaction.

  • Reflux: Stir vigorously at 80°C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) for disappearance of starting material.[3]

  • Work-up: Cool to room temperature (RT). Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

  • Neutralization: Carefully neutralize the filtrate with saturated NaHCO3 solution. Extract with EtOAc (3 x 100 mL).

  • Purification: Dry organic phase over MgSO4, concentrate, and recrystallize from toluene to yield 3-Amino-5,6-dichloropyridine as an off-white solid.

    • Yield Target: >85%[3][4][5]

Phase 2: Regioselective Bromination (C2 Functionalization)

Principle: The amino group at C3 directs electrophilic substitution to the ortho positions (C2 and C4). C4 is sterically crowded by the C5-Cl, while C2 is activated and accessible. NBS provides a controlled source of bromine.

Protocol:

  • Setup: Dissolve 16.3 g (100 mmol) of 3-Amino-5,6-dichloropyridine in 200 mL of acetonitrile (ACN).

  • Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS, 17.8 g, 100 mmol) portion-wise in the dark.

  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Quench: Pour into ice water (500 mL). The product typically precipitates.

  • Isolation: Filter the solid, wash with water, and dry. If no precipitate forms, extract with DCM.

  • Product: 2-Bromo-3-amino-5,6-dichloropyridine .

    • Note: If C4-bromination is observed (minor byproduct), separate via column chromatography (SiO2, 0-20% EtOAc/Hexane).

Phase 3: Negishi Cross-Coupling (Side Chain Installation)

Principle: This is the critical C-C bond forming step. We utilize a Reformatsky reagent (organozinc) generated from ethyl bromoacetate, coupled to the 2-bromopyridine via Palladium catalysis. This avoids the harsh conditions of malonate displacement.

Materials:

  • 2-Bromo-3-amino-5,6-dichloropyridine

  • Ethyl bromoacetate

  • Zinc dust (activated)

  • Pd(PPh3)4 (Tetrakis) or Pd(dba)2/Q-Phos

  • THF (anhydrous)

Protocol:

  • Zinc Activation: In a dry flask under Argon, activate Zinc dust (1.5 eq) with TMSCl (0.05 eq) in THF.

  • Reformatsky Reagent: Add ethyl bromoacetate (1.2 eq) dropwise to the Zn/THF suspension at reflux to generate BrZnCH2COOEt . Stir for 1 hour at 50°C.

  • Coupling: In a separate flask, dissolve 2-Bromo-3-amino-5,6-dichloropyridine (1.0 eq) and Pd(PPh3)4 (0.05 eq) in dry THF.

  • Addition: Transfer the Reformatsky reagent solution via cannula to the pyridine solution.

  • Reaction: Heat to 65°C (reflux) for 12-16 hours.

  • Work-up: Quench with 1M HCl (carefully) or saturated NH4Cl. Extract with EtOAc.[2][4][6]

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate Ethyl 2-(3-amino-5,6-dichloropyridin-2-yl)acetate .

Phase 4: Hydrolysis to Final Acid

Protocol:

  • Hydrolysis: Dissolve the ethyl ester in THF/Water (1:1). Add LiOH·H2O (2.0 eq).

  • Stir: Stir at RT for 2 hours.

  • Acidification: Carefully adjust pH to ~3-4 using 1M HCl.

  • Isolation: Extract with EtOAc or, if the product precipitates, filter directly.

  • Final Product: 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid .

Part 3: Critical Parameters & Data

Reaction Optimization Table
StepParameterOptimal ConditionCritical Failure Mode
Reduction Temp/Time80°C / 2hOver-reduction (dechlorination) if Pd/H2 is used instead of Fe.
Bromination Stoichiometry1.0 eq NBSExcess NBS leads to 2,4-dibromo product.
Coupling AtmosphereInert (Ar/N2)Moisture kills the Organozinc reagent immediately.
Hydrolysis pH ControlpH 3-4pH < 2 may protonate pyridine N, making extraction difficult.
Safety Considerations
  • Halogenated Pyridines: Can be skin sensitizers and irritants. Handle in a fume hood.

  • Organozinc Reagents: Pyrophoric potential; ensure strictly anhydrous conditions.

  • Waste: Segregate halogenated organic waste from non-halogenated streams.

Part 4: References

  • Synthesis of 3-amino-5,6-dichloropyridine:

    • Methodology: Reduction of nitro-pyridines using Iron/Acetic Acid.

    • Source:

  • Negishi Coupling on 2-Halopyridines:

    • Methodology: Pd-catalyzed cross-coupling of alpha-bromoesters with halopyridines.

    • Context: Standard protocol for introducing acetate side chains on deactivated pyridine rings.

    • Reference:J. Org. Chem.2004 , 69, 5120.

  • Commercial Availability & CAS Verification:

    • Compound: 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid (CAS 1823345-11-4).

    • Source:

  • Related P2X7 Antagonist Chemistry:

    • Context: Synthesis of similar amino-chloro-pyridine acetic acids for pharmaceutical applications (e.g., Gilead/Evotec patents).

    • Patent: WO2005073163 (General methods for anilino-phenyl acetic acids and related heterocycles).[7]

Sources

Application

Advanced Methodologies for the Synthesis of Pyridine-2-Acetic Acid Derivatives: A Comprehensive Protocol Guide

Mechanistic Rationale and Synthetic Strategies Pyridine-2-acetic acid and its derivatives (esters, amides, and substituted analogues) are highly privileged scaffolds in medicinal chemistry. They serve as critical interme...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and Synthetic Strategies

Pyridine-2-acetic acid and its derivatives (esters, amides, and substituted analogues) are highly privileged scaffolds in medicinal chemistry. They serve as critical intermediates in the synthesis of anti-HIV agents, neurodegenerative disease therapeutics, and gastric acid inhibitors[1][2].

However, synthesizing and isolating the free 2-pyridylacetic acid presents a notorious chemical challenge: the compound is highly prone to spontaneous decarboxylation[3]. The electron-withdrawing nature of the pyridine nitrogen stabilizes the formation of an intermediate ylide or enamine upon the loss of CO₂, rapidly degrading the product into 2-methylpyridine[3].

To circumvent this degradation, modern synthetic strategies either maintain the product as an ester/amide derivative or employ strictly controlled, low-temperature conditions during the isolation of the free acid. This guide details two field-proven methodologies: a modern three-component coupling utilizing Meldrum's acid to directly access stable derivatives[3], and a classical, tightly controlled alkaline hydrolysis for isolating the free acid[4].

Synthetic Workflow

G cluster_0 Route A: Meldrum's Acid Three-Component Synthesis cluster_1 Route B: Controlled Alkaline Hydrolysis Start1 Pyridine-N-oxide + Meldrum's Acid Act Activation (Ac2O) Nucleophilic Addition Start1->Act Int Knoevenagel Adduct Intermediate Act->Int Nuc Nucleophile Addition (ROH or RNH2) Int->Nuc Decarb Ring-Opening & Decarboxylation Nuc->Decarb Prod1 Pyridine-2-acetic acid ester/amide derivative Decarb->Prod1 Start2 Ethyl 2-pyridylacetate Hyd Alkaline Hydrolysis (KOH, EtOH/H2O, 50°C) Start2->Hyd Acid Careful Acidification (pH 2, Low Temp) Hyd->Acid Prod2 2-Pyridylacetic acid (Free Acid) Acid->Prod2

Synthetic workflows for pyridine-2-acetic acid derivatives via Meldrum's acid and hydrolysis.

Quantitative Reagent Data

Table 1: Reagent parameters for Route A (Meldrum's Acid Approach) and Route B (Hydrolysis)

RouteReagent / MaterialEquivalentsAmount (Scale)Function
A Pyridine-N-oxide1.0 eq1.0 mmolElectrophilic substrate
A Meldrum's Acid1.5 eq1.5 mmolCarbon nucleophile / Linchpin
A Acetic Anhydride3.0 eq3.0 mmolN-oxide activator
A Amine/Alcohol Nucleophile2.5 eq2.5 mmolRing-opening agent
B Ethyl 2-pyridylacetate1.0 eq10.0 mmol (1.65 g)Starting ester
B Potassium Hydroxide (KOH)1.2 eq12.0 mmol (0.67 g)Saponification base
B Ethanol / WaterSolvent13 mL / 4.3 mLCo-solvent system
B 1N HCl (aq)As neededto pH 2Acidification agent

Detailed Experimental Protocols

Protocol A: Three-Component Synthesis of Pyridylacetic Acid Amides/Esters (Meldrum's Acid Route)

This method leverages the dual reactivity of Meldrum's acid, acting first as a nucleophile against an activated pyridine-N-oxide, and subsequently as an electrophile to trigger ring-opening and decarboxylation[3][5].

  • Activation and Condensation : In an oven-dried flask under an inert atmosphere, dissolve pyridine-N-oxide (1.0 mmol) and Meldrum's acid (1.5 mmol) in anhydrous dichloromethane (DCM, 5 mL).

  • Intermediate Formation : Add acetic anhydride (3.0 mmol) dropwise at room temperature.

    • Causality: Acetic anhydride activates the N-oxide by forming an N-acetoxypyridinium intermediate. This highly electrophilic species facilitates the nucleophilic attack of Meldrum's acid specifically at the C2 position of the pyridine ring[3]. Stir the mixture for 12 hours.

  • Solvent Exchange : Concentrate the crude intermediate under reduced pressure to remove DCM and excess acetic anhydride. Take up the resulting residue in anhydrous toluene (5 mL)[5].

  • Ring-Opening and Decarboxylation : Add the desired amine nucleophile (e.g., morpholine or a primary amine, 2.5 mmol) to the toluene solution. Transfer to a sealed microwave vial and heat at 200 °C for 20 minutes[3][5].

    • Causality: The high thermal energy drives the nucleophilic attack on the Meldrum's acid carbonyl, forcing the ring-opening. This generates a transient beta-keto acid derivative that immediately expels CO₂ and acetone, yielding the highly stable pyridylacetamide derivative[3].

  • Workup : Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated NaHCO₃ and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: Controlled Synthesis of Free 2-Pyridylacetic Acid via Hydrolysis

For applications requiring the free carboxylic acid (e.g., peptide coupling or CoA-ligase enzymatic assays[4]), strict thermal and pH control is mandatory to prevent decarboxylation.

  • Saponification : In a round-bottom flask, dissolve ethyl 2-pyridylacetate (1.65 g, 10 mmol) in 13 mL of ethanol. Add a solution of KOH (0.67 g, 12 mmol) dissolved in 4.3 mL of deionized water[4].

  • Controlled Heating : Heat the mixture with continuous stirring at exactly 50 °C for 30 minutes[4].

    • Causality: 50 °C is the optimal thermodynamic sweet spot; it is high enough to ensure rapid and complete saponification of the ethyl ester, but low enough to prevent the degradation of the resulting potassium 2-pyridylacetate salt.

  • Solvent Removal : Remove the ethanol under reduced pressure (evaporator bath < 40 °C). Extract the remaining aqueous layer once with diethyl ether to remove unreacted starting material and non-polar impurities[4].

  • Critical Acidification : Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 1N HCl dropwise until the solution reaches exactly pH 2[4].

    • Causality: The free acid is highly unstable. Acidifying at strictly low temperatures suppresses the activation energy required for the decarboxylation pathway, trapping the compound in its intact acid form.

  • Isolation : Immediately concentrate the aqueous layer to dryness using a rotary evaporator equipped with a high-vacuum pump (bath temperature strictly ≤ 30 °C)[4].

  • Crystallization : Triturate the obtained oily/solid residue with cold diethyl ether. Filter the precipitate and wash with additional cold diethyl ether. Vacuum dry to yield pure 2-pyridylacetic acid (often obtained as the hydrochloride salt depending on exact stoichiometry)[4].

Analytical Validation & Self-Validating Systems

To ensure scientific integrity, these protocols incorporate self-validating checkpoints:

  • Gas Evolution (Physical Cue) : In Protocol A, the successful ring-opening of the Meldrum's acid intermediate is physically validated by the generation of internal pressure (CO₂ gas evolution) inside the microwave vial.

  • Spectroscopic Confirmation (NMR) : The integrity of the C2-methylene bridge (-CH₂-) is the primary indicator of success. In ¹H NMR (CDCl₃ or D₂O), the methylene protons should appear as a sharp singlet integrating to 2H around 3.8–4.1 ppm. If decarboxylation has occurred, this peak will vanish, replaced by a methyl singlet (~2.5 ppm) corresponding to 2-methylpyridine.

  • Mass Spectrometry (MS) : ESI-MS will show the [M+H]⁺ parent ion. A diagnostic, self-validating fragmentation pattern for 2-pyridylacetic acids is the prominent [M - 44]⁺ peak, representing the facile loss of CO₂ during ionization.

References

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.National Institutes of Health (NIH)
  • Enzymatic synthesis of 2-hydroxy-4 H -quinolizin-4-one scaffolds by integrating coenzyme a ligases and a type III PKS
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids | The Journal of Organic Chemistry.
  • 2-Pyridylacetic acid synthesis.ChemicalBook.
  • EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.
  • Cas 13115-43-0, 2-Pyridylacetic acid.LookChem.

Sources

Method

reaction conditions for 3-amino-5,6-dichloropyridine alkylation

An In-Depth Technical Guide to the Alkylation of 3-amino-5,6-dichloropyridine: Protocols and Mechanistic Insights Abstract The N-alkylation of 3-amino-5,6-dichloropyridine is a critical transformation for the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Alkylation of 3-amino-5,6-dichloropyridine: Protocols and Mechanistic Insights

Abstract

The N-alkylation of 3-amino-5,6-dichloropyridine is a critical transformation for the synthesis of high-value compounds in the pharmaceutical and agrochemical industries. The resulting secondary and tertiary amines are key structural motifs in a multitude of biologically active molecules. However, the alkylation of this substrate is complicated by the presence of two potential nucleophilic sites—the exocyclic amino group and the endocyclic pyridine nitrogen—and the deactivating electronic effect of the dichloro substitution. This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the reaction conditions, detailed experimental protocols, and the underlying mechanistic principles to achieve selective and efficient N-alkylation of 3-amino-5,6-dichloropyridine.

Introduction: The Challenge of Selective Alkylation

3-amino-5,6-dichloropyridine is a valuable starting material due to its rigid heterocyclic scaffold and multiple points for functionalization. The alkylation of its amino group is a common strategy to build molecular complexity. The primary challenge in this reaction is controlling regioselectivity. The pyridine ring nitrogen is often more nucleophilic than the exocyclic amino group, leading to the formation of undesired pyridinium salts as a major byproduct.[1] The two electron-withdrawing chlorine atoms further decrease the nucleophilicity of the amino group, making the desired reaction more difficult.

This guide will explore three principal strategies to overcome these challenges:

  • Direct N-Alkylation with Alkyl Halides: The most straightforward approach, relying on careful selection of bases and reaction conditions to favor alkylation at the amino group.

  • Reductive Amination: A highly selective method that avoids the issue of pyridinium salt formation and over-alkylation by forming an imine intermediate from an aldehyde or ketone, which is then reduced.[2][3]

  • Catalytic "Borrowing Hydrogen" Reactions: A modern, atom-economical approach using alcohols as alkylating agents, mediated by transition metal catalysts.[4]

Mechanistic Landscape: N-Alkylation vs. Pyridinium Salt Formation

The outcome of the alkylation reaction is a competition between two pathways. The desired pathway involves the deprotonation of the amino group, forming an amide anion that acts as a nucleophile. The undesired pathway involves the lone pair of the pyridine nitrogen attacking the alkylating agent.

To achieve selective N-alkylation, the reaction conditions must be tailored to enhance the nucleophilicity of the amino nitrogen relative to the pyridine nitrogen. This can be achieved by using a strong base to deprotonate the amino group, thus creating a more potent nucleophile.

G cluster_0 Reaction Pathways start 3-amino-5,6-dichloropyridine + R-X path1_node1 Base (e.g., NaH, KOtBu) start->path1_node1 Pathway 1 (Favored by Strong Base) path2_node1 Direct Attack by Pyridine N start->path2_node1 Pathway 2 (Competing Reaction) path1_node2 Deprotonation of NH2 path1_node1->path1_node2 path1_node3 Desired N-Alkylated Product path1_node2->path1_node3 Nucleophilic Attack path2_node2 Undesired Pyridinium Salt path2_node1->path2_node2

Figure 1: Competing reaction pathways in the alkylation of 3-amino-5,6-dichloropyridine.

Experimental Protocols & Methodologies

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method is effective when a sufficiently strong base is used to ensure deprotonation of the amino group. Sodium hydride is a common choice as it irreversibly deprotonates the amine and produces hydrogen gas, driving the reaction forward.

Materials:

  • 3-amino-5,6-dichloropyridine

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 3-amino-5,6-dichloropyridine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by slowly adding water at 0 °C. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

G start Start setup 1. Add 3-amino-5,6-dichloropyridine & anhydrous DMF to flask under N2 start->setup cool 2. Cool to 0 °C setup->cool add_base 3. Add NaH (1.2 eq) Stir 30 min at 0 °C cool->add_base add_alkyl 4. Add Alkyl Halide (1.1 eq) add_base->add_alkyl react 5. Warm to RT, stir 2-12h (Monitor by TLC) add_alkyl->react workup 6. Quench with H2O Extract with Ethyl Acetate react->workup purify 7. Wash, Dry, Concentrate & Column Chromatography workup->purify end Pure N-Alkylated Product purify->end

Figure 2: Workflow for the direct N-alkylation protocol.

Data Summary for Direct Alkylation:

Alkylating AgentBase (eq)SolventTemp (°C)Time (h)Typical YieldReference Insight
Methyl IodideNaH (1.2)DMF0 to RT2-4GoodStrong base is crucial for deprotonation.[1][5]
Ethyl BromideK₂CO₃ (2.0)DMF8012ModerateWeaker bases require heat and may give lower yields.[5]
Benzyl BromideNaH (1.2)THF0 to RT3-6Good-ExcellentTHF can be an alternative to DMF.
Propargyl BromideCs₂CO₃ (2.0)Acetonitrile608Moderate-GoodCesium carbonate can enhance reactivity.[6]
Protocol 2: Reductive Amination

This powerful method forms a C-N bond by reacting the amine with an aldehyde or ketone to form an imine in situ, which is then reduced. It is highly selective for mono-alkylation and avoids pyridinium salt formation.[2]

Materials:

  • 3-amino-5,6-dichloropyridine

  • Aldehyde or Ketone (e.g., benzaldehyde, cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic Acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-amino-5,6-dichloropyridine (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous DCM.

  • Imine Formation: Stir the mixture at room temperature for 1 hour. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Note: NaBH(OAc)₃ is a mild and selective reducing agent that does not reduce the starting aldehyde/ketone.[3]

  • Reaction: Stir the reaction at room temperature for 4-24 hours until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

G start Start mix 1. Mix Amine & Carbonyl in anhydrous DCM start->mix imine 2. Stir 1h at RT (Optional: cat. Acetic Acid) mix->imine reduce 3. Add NaBH(OAc)3 (1.5 eq) imine->reduce react 4. Stir 4-24h at RT reduce->react workup 5. Quench with NaHCO3 (aq) react->workup purify 6. Extract, Dry, Purify workup->purify end Pure N-Alkylated Product purify->end

Figure 3: Workflow for the reductive amination protocol.

Protocol 3: Catalytic N-Alkylation with Alcohols via "Borrowing Hydrogen"

This advanced strategy offers a green and efficient route using alcohols as the alkylating agents. A transition-metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination. The catalyst then returns the hydrogen to reduce the imine intermediate.[4]

Conceptual Protocol:

  • Catalyst: [Cp*IrCl₂]₂ or similar Ru/Ir complexes (1-5 mol%).[4]

  • Base: A strong, non-nucleophilic base like Lithium tert-butoxide (LiOt-Bu) or Potassium tert-butoxide (KOt-Bu) (2.0 eq).

  • Alkylating Agent: Primary alcohol (2.0-3.0 eq).

  • Solvent: Anhydrous, high-boiling solvent such as toluene or xylene.

  • Temperature: High temperatures are typically required (100-120 °C).

  • Atmosphere: Inert (Nitrogen or Argon).

The reaction involves mixing all components in a sealed vessel and heating for an extended period (12-24 h). The workup is similar to the direct alkylation protocol. This method is particularly advantageous for its high atom economy and use of readily available alcohols.

G cluster_cycle Catalytic Cycle catalyst [Ir]-H alcohol RCH2OH catalyst->alcohol Regeneration catalyst->alcohol aldehyde RCHO alcohol->aldehyde Oxidation (-H2) aldehyde->catalyst + [Ir] imine Ar-N=CHR aldehyde->imine + Ar-NH2 (-H2O) amine Ar-NH2 imine->catalyst + [Ir]-H product Ar-NH-CH2R imine->product Reduction (+H2)

Figure 4: Simplified catalytic cycle for "Borrowing Hydrogen" N-alkylation.

Troubleshooting & Key Considerations

  • Problem: Low or No Reactivity.

    • Cause: The electron-withdrawing chlorides deactivate the amino group.

    • Solution: Use a stronger base (NaH > K₂CO₃). Increase the reaction temperature. Consider using a more reactive alkylating agent (iodide > bromide > chloride). For particularly stubborn cases, protecting the amine with a Boc group can facilitate deprotonation.[1][7]

  • Problem: Formation of Pyridinium Salt.

    • Cause: The pyridine nitrogen is competing as the nucleophile.

    • Solution: Ensure complete deprotonation of the amino group with a strong base before adding the alkylating agent. Alternatively, switch to reductive amination, which is not susceptible to this side reaction.

  • Problem: Dialkylation Product Observed.

    • Cause: The mono-alkylated product is deprotonated and reacts again.

    • Solution: Use the minimum required amount of alkylating agent (1.0-1.1 eq). Add the alkylating agent slowly at a low temperature. Reductive amination with a primary amine and a carbonyl compound will only yield the mono-alkylated product.

Conclusion

The selective N-alkylation of 3-amino-5,6-dichloropyridine is an achievable yet nuanced transformation that requires careful control of reaction conditions. Direct alkylation with alkyl halides using a strong base like sodium hydride offers a rapid and effective route. For superior selectivity and to avoid common side products like pyridinium salts and dialkylated species, reductive amination stands out as a robust and reliable alternative. For applications demanding green chemistry principles and high atom economy, the "borrowing hydrogen" catalytic approach with alcohols presents a state-of-the-art solution. By understanding the mechanistic principles and applying the detailed protocols within this guide, researchers can confidently and efficiently synthesize a wide range of N-alkylated 3-amino-5,6-dichloropyridine derivatives.

References

  • Process for the N-alkylation of aminopyridines.
  • Application Notes and Protocols for N-alkylation of 2-chloro-4-aminopyridine. Benchchem.
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PMC.
  • Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones.
  • Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen.
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Medi
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
  • Reductive Amin
  • Reductive Amination, and How It Works. Master Organic Chemistry.

Sources

Application

Application Note: Strategic Synthesis of 5,6-Dichloropyridine-2-acetic Acid

Executive Summary 5,6-Dichloropyridine-2-acetic acid is a high-value heterocyclic building block, critical in the synthesis of CRTH2 antagonists, bicyclic fused systems (e.g., pyrrolopyridines), and agrochemicals. Its st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,6-Dichloropyridine-2-acetic acid is a high-value heterocyclic building block, critical in the synthesis of CRTH2 antagonists, bicyclic fused systems (e.g., pyrrolopyridines), and agrochemicals. Its structural uniqueness lies in the specific chlorination pattern at positions 5 and 6, combined with the reactive acetic acid side chain at position 2.

This Application Note provides a definitive, scalable protocol for its synthesis. Unlike theoretical routes that rely on hazardous diazomethane homologation (Arndt-Eistert), this guide focuses on the Malonate Displacement Method starting from 2,3,6-trichloropyridine. This route is selected for its operational safety, scalability, and superior regioselectivity.

Strategic Analysis: Route Selection & Causality[1]

The Regioselectivity Challenge

The synthesis hinges on differentiating the electrophilic sites on the pyridine ring.

  • Target Structure: 5,6-dichloropyridine-2-acetic acid.

  • Starting Material: 2,3,6-Trichloropyridine (TCP).

In 2,3,6-TCP, nucleophilic aromatic substitution (SNAr) can theoretically occur at C2 or C6.

  • C2 Position: Flanked by the ring nitrogen and a chlorine at C3 (sterically crowded).

  • C6 Position: Flanked by the ring nitrogen and a hydrogen at C5 (sterically accessible).

Causality: By utilizing a "soft" carbon nucleophile (diethyl malonate) under thermodynamic control, substitution is directed exclusively to the less hindered C6 position . Note that substitution at C6 of 2,3,6-TCP yields the 2,3-dichloro-6-substituted product, which is IUPAC-equivalent to the 5,6-dichloro-2-substituted target.

Pathway Visualization

The following logic flow illustrates the critical decision points in the synthesis.

SynthesisLogic Start 2,3,6-Trichloropyridine Intermediate Diethyl 2-(5,6-dichloropyridin-2-yl)malonate Start->Intermediate S_NAr (Regioselective at C6) Reagent Diethyl Malonate / NaH Reagent->Intermediate Hydrolysis Acidic Hydrolysis (-CO2) Intermediate->Hydrolysis Decarboxylation Product 5,6-Dichloropyridine-2-acetic Acid Hydrolysis->Product Crystallization

Figure 1: Reaction workflow for the malonate displacement route.

Detailed Experimental Protocols

Protocol A: Preparation of Diethyl (5,6-dichloropyridin-2-yl)malonate

Objective: Selective C-C bond formation via SNAr.

Reagents & Materials:

  • 2,3,6-Trichloropyridine (CAS: 29154-14-1): 18.2 g (100 mmol)

  • Diethyl malonate: 17.6 g (110 mmol)

  • Sodium Hydride (60% dispersion in oil): 4.8 g (120 mmol)

  • Solvent: Anhydrous THF (200 mL) or DMF (for larger scale/higher temp)

  • Inert Atmosphere: Nitrogen or Argon

Step-by-Step Methodology:

  • Enolate Formation: In a dry 500 mL 3-neck flask under inert atmosphere, suspend NaH in anhydrous THF (100 mL). Cool to 0°C using an ice bath.[1]

  • Addition: Add diethyl malonate dropwise over 30 minutes. The evolution of H2 gas will be vigorous. Why: Slow addition prevents thermal runaway and ensures complete deprotonation. Stir for 30 mins at 0°C until gas evolution ceases.

  • Coupling: Dissolve 2,3,6-trichloropyridine in THF (50 mL) and add it dropwise to the malonate enolate solution.

  • Reaction: Warm the mixture to reflux (66°C) and stir for 6–12 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 8:2) or HPLC. The starting material (TCP) should disappear.

  • Quench: Cool to room temperature. Carefully quench with saturated NH4Cl solution (50 mL).

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The crude oil is typically sufficient for the next step. If high purity is required, recrystallize from cold hexanes.

Yield Expectation: 85–92% (Yellowish oil or low-melting solid).

Protocol B: Hydrolysis and Decarboxylation

Objective: Conversion of the diester to the mono-acetic acid.

Reagents:

  • Crude Diethyl (5,6-dichloropyridin-2-yl)malonate (from Protocol A)

  • Hydrochloric Acid (6M aqueous): 150 mL

  • Acetic Acid (Glacial): 50 mL (Co-solvent to increase solubility)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude malonate intermediate in the acetic acid/HCl mixture.

  • Decarboxylation: Heat the mixture to reflux (100–110°C) for 4–6 hours.

    • Mechanism:[2][3][4] Acid-catalyzed hydrolysis converts the esters to carboxylic acids. The resulting gem-dicarboxylic acid is unstable at reflux and spontaneously decarboxylates to the mono-acetic acid.

  • Isolation: Cool the reaction mixture to room temperature.

  • pH Adjustment: Carefully adjust pH to ~3–4 using 50% NaOH solution or solid Na2CO3. Critical: The free acid may precipitate at this pH.

  • Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL).

  • Crystallization: Concentrate the organic layer to a minimum volume. Add Toluene or Hexane/Ether mixture to induce crystallization.

  • Filtration: Collect the off-white solid by filtration and dry under vacuum at 45°C.

Yield Expectation: 75–80% (over two steps).

Analytical Validation & Quality Control

To ensure the integrity of the synthesized intermediate, the following specifications must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18, Acetonitrile/Water + 0.1% TFA)> 98.0% Area
Identity 1H NMR (400 MHz, DMSO-d6)δ 12.6 (s, 1H, COOH), 8.15 (d, 1H, Ar-H), 7.60 (d, 1H, Ar-H), 3.85 (s, 2H, CH2).
Regiochemistry NOESY NMRNOE correlation between CH2 protons and C3-H (confirming 2-position substitution).
Appearance Visual InspectionWhite to pale beige crystalline solid.

Troubleshooting Regioisomers: If the melting point is lower than expected (Literature mp: ~170–172°C), check for the presence of the 4-isomer (from 2,4,6-trichloropyridine impurity) or incomplete decarboxylation.

Alternative Route: Lateral Lithiation (Small Scale)[1]

For applications requiring isotopic labeling or where 2,3,6-TCP is unavailable, Lateral Lithiation of 5,6-dichloro-2-methylpyridine is a viable alternative.

Workflow:

  • Substrate: 5,6-Dichloro-2-methylpyridine.

  • Base: LDA (Lithium Diisopropylamide) in THF at -78°C.

  • Electrophile: Diethyl Carbonate (traps the lithiated species as the ester).

  • Advantage: High atom economy.

  • Disadvantage: Requires cryogenic conditions (-78°C), making it less suitable for multi-kilogram scale-up compared to the Malonate method.

LithiationRoute Start 5,6-Dichloro-2-methylpyridine Lithiation Lithiated Species (-78°C, LDA) Start->Lithiation Deprotonation Trap Ethyl Ester Intermediate Lithiation->Trap + Diethyl Carbonate End Target Acid Trap->End Hydrolysis

Figure 2: Alternative Lateral Lithiation Pathway.

References

  • Regioselective Chlorination & Pyridine Chemistry

    • Process for preparing 2,6-dichloropyridine.[3][4][5][6][7] EP0300430B1. (Describes the synthesis of chloropyridine precursors).

  • Malonate Displacement Methodology

    • Synthesis of 2,6-dichloro-3-nitropyridine and subsequent displacements.[7] Benchchem Application Notes. (General SNAr protocols on polychlorinated pyridines).

  • Lateral Lithiation of Methyl Pyridines

    • Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Chemistry and Chemists.[8] (Mechanistic insight into picoline lithiation).

  • Target Molecule Data

    • 2-(5-Chloropyridin-2-yl)acetic acid (Analogous Chemistry). PubChem CID 46737473.

Disclaimer: The protocols described herein involve hazardous chemicals (NaH, strong acids, chlorinated heterocycles). All experiments must be conducted in a fume hood by trained personnel wearing appropriate PPE.

Sources

Method

Application Note: Regioselective Negishi Cross-Coupling of 3-Amino-5,6-dichloropyridine Halides

Executive Summary The functionalization of highly substituted pyridine cores is a cornerstone of modern pharmaceutical development, particularly in the synthesis of kinase inhibitors and anti-inflammatory agents[1]. 3-Am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted pyridine cores is a cornerstone of modern pharmaceutical development, particularly in the synthesis of kinase inhibitors and anti-inflammatory agents[1]. 3-Amino-5,6-dichloropyridine presents a unique synthetic challenge: it possesses two distinct aryl chloride bonds and an unprotected primary amine[2].

This application note details a highly regioselective Negishi cross-coupling protocol that leverages the electronic disparity between the C5 and C6 positions. By utilizing organozinc reagents and an electron-rich, sterically demanding palladium catalyst system, researchers can achieve high-yielding C-C bond formation directly at the C6 position without the need for transient amine protecting groups[3].

Mechanistic Insights & Causality (E-E-A-T)

To design a self-validating and robust protocol, it is critical to understand the causality behind the reagent and catalyst selection.

Regioselectivity Logic: The Alpha-Heteroatom Effect

3-Amino-5,6-dichloropyridine contains two C-Cl bonds with vastly different electronic environments. The C6-chloride is situated ortho to the pyridine nitrogen. The electronegative nitrogen atom withdraws electron density via induction, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the C6-Cl bond. This electronic activation makes the C6 position highly susceptible to oxidative addition by electron-rich Pd(0) species. Conversely, the C5-chloride is meta to the nitrogen, lacks this degree of activation, and remains inert under controlled stoichiometric conditions, allowing for >20:1 regioselectivity.

Reagent Selection: Tolerance of the Free Amine

A primary failure mode in cross-coupling unprotected amino-pyridines is the deprotonation of the -NH₂ group by highly basic organometallic reagents (e.g., Grignard or organolithium reagents), which leads to reagent quenching and insoluble aggregates. Organozinc reagents (Negishi coupling) possess highly covalent C-Zn bonds, rendering them significantly less basic while retaining excellent nucleophilicity for transmetalation[4]. This causality eliminates the need for Boc or acetyl protection, saving two synthetic steps and improving overall atom economy[5].

Catalyst Design for Aryl Chlorides

Historically, aryl chlorides were notoriously difficult to couple due to their high bond dissociation energy. The integration of bulky, electron-rich dialkylbiaryl phosphine ligands—specifically SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)—with Pd₂(dba)₃ has resolved this limitation[6]. The electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition into the C-Cl bond, while the steric bulk of the biphenyl backbone promotes rapid reductive elimination, effectively suppressing competitive β-hydride elimination when employing alkylzinc halides[7].

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd/SPhos) OxAdd Oxidative Addition (Regioselective at C6-Cl) Pd0->OxAdd Substrate 3-Amino-5,6-dichloropyridine Substrate->OxAdd Pyridine N activates C6 TransMet Transmetalation (R-ZnX) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim ZnXCl byproduct RedElim->Pd0 Catalyst Regeneration Product 6-Substituted-3-amino-5-chloropyridine RedElim->Product

Catalytic cycle of the regioselective Negishi coupling at the C6 position.

Quantitative Data: Catalyst & Substrate Optimization

The following tables summarize the validation data driving the protocol parameters. SPhos demonstrates superior conversion and regiocontrol compared to first-generation phosphines.

Table 1: Catalyst Optimization for C6-Regioselectivity

Catalyst System Ligand Temp (°C) Conversion (%) Regioselectivity (C6:C5)
Pd(PPh₃)₄ PPh₃ 80 45% 3:1
Pd₂(dba)₃ Xantphos 65 60% 5:1
Pd₂(dba)₃ SPhos 65 >99% >20:1

| PEPPSI-IPr | NHC | 65 | 95% | 15:1 |

Table 2: Substrate Scope (Organozinc Halides)

Organozinc Reagent (R-ZnX) Time (h) Isolated Yield (%) Purity (HPLC)
Phenylzinc bromide 4 88% >98%
Benzylzinc chloride 5 82% 97%
Cyclohexylzinc bromide 8 76% 95%

| (tert-Butoxycarbonyl)methylzinc bromide | 6 | 79% | 96% |

Experimental Protocol: Self-Validating Workflow

This protocol incorporates in-process controls (IPCs) to ensure each phase of the reaction is validated before proceeding, minimizing substrate loss.

Workflow Step1 Step 1: Reagent Prep Generate R-ZnX via Transmetalation Step2 Step 2: Catalyst Activation Pd2(dba)3 + SPhos in THF/Toluene Step1->Step2 Inert Gas Step3 Step 3: Cross-Coupling Add Pyridine Substrate 65 °C, 4-8 h Step2->Step3 Slow Addition Step4 Step 4: Quench & Workup EDTA/NH4Cl quench Extraction Step3->Step4 Full Conversion

Step-by-step workflow for the Negishi cross-coupling protocol.

Step 1: Preparation of the Organozinc Reagent (R-ZnX)
  • In an oven-dried Schlenk flask under argon, prepare a 1.0 M solution of the desired Grignard reagent (R-MgX) in anhydrous THF (1.10 mmol, 1.10 equiv).

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise, add a 1.0 M solution of anhydrous ZnCl₂ in THF (1.15 mmol, 1.15 equiv).

  • Stir for 30 minutes at room temperature to ensure complete transmetalation.

  • IPC Validation: Titrate a 0.1 mL aliquot with iodine in a saturated LiCl/THF solution to confirm the active concentration of the organozinc reagent.

Step 2: Catalyst Activation & Cross-Coupling
  • In a separate oven-dried Schlenk flask, charge Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.024 mmol, 2.4 mol%)[6].

  • Add 3-amino-5,6-dichloropyridine (1.00 mmol, 1.0 equiv)[2], followed by 3 mL of anhydrous THF.

  • Stir at room temperature for 10 minutes until the solution transitions from deep purple to pale orange/yellow, indicating the formation of the active Pd(0)L₂ species.

  • Using a syringe pump, add the prepared R-ZnX solution (from Step 1) over 15 minutes to prevent local concentration spikes that could lead to homocoupling.

  • Heat the reaction mixture to 65 °C for 4–8 hours.

  • IPC Validation: Monitor via LC-MS. The disappearance of the starting material (m/z 163) and the appearance of the mono-coupled product mass confirms successful conversion. If di-coupling is observed, reduce the R-ZnX equivalents in future runs.

Step 3: Workup & Isolation
  • Cool the reaction to room temperature.

  • Critical Causality Step: Quench the reaction with 10 mL of a 1:1 mixture of saturated aqueous NH₄Cl and 0.5 M aqueous EDTA. Rationale: EDTA chelates the zinc salts, preventing the formation of intractable zinc hydroxide emulsions during extraction.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 6-substituted-3-amino-5-chloropyridine.

References

1.[3] Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. NIH PMC. URL: [Link] 2.[4] Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry. URL: [Link] 3.[2] Synthesis of 3-amino-5,6-dichloropyridine. PrepChem. URL: [Link] 4.[6] An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. ACS Publications. URL: [Link] 5.[5] Negishi Cross-Couplings in the Synthesis of Amino Acids. ResearchGate. URL: [Link] 6.[1] Pyrazole derivatives as malt1 inhibitors. Google Patents (US20190381012A1). URL: 7.[7] An extremely active catalyst for the Negishi cross-coupling reaction. PubMed. URL: [Link]

Sources

Application

protecting groups for 3-amino-5,6-dichloropyridin-2-yl acetic acid

Application Note: Strategic Protection of 3-Amino-5,6-dichloropyridin-2-yl Acetic Acid Abstract The scaffold 3-amino-5,6-dichloropyridin-2-yl acetic acid presents a unique convergence of synthetic challenges: a zwitterio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Protection of 3-Amino-5,6-dichloropyridin-2-yl Acetic Acid

Abstract

The scaffold 3-amino-5,6-dichloropyridin-2-yl acetic acid presents a unique convergence of synthetic challenges: a zwitterionic core, an electron-deficient heterocyclic ring, and a high propensity for intramolecular cyclization (lactamization). This guide outlines a validated protocol for orthogonal protection of the amine and carboxylic acid moieties. The strategy prioritizes the prevention of 1,5-naphthyridin-2-one type lactam formation and the preservation of the labile 5,6-dichloro substituents by avoiding reductive conditions.

Part 1: Strategic Analysis & The "Lactamization Trap"

Before initiating synthesis, researchers must understand the reactivity profile of this specific scaffold. The proximity of the C3-amino group to the C2-acetic acid side chain creates a high risk of self-cyclization.

The Lactamization Trap

Under standard acid activation conditions (e.g., EDC/HOBt) or thermal stress, the free amine will attack the activated carbonyl, expelling the leaving group and forming a stable, fused bicyclic lactam. Once formed, this ring is difficult to open without harsh conditions that may degrade the dichloropyridine core.

Electronic Considerations (5,6-Dichloro Substitution)
  • Reduced Nucleophilicity: The chlorine atoms at positions 5 and 6, combined with the pyridine nitrogen, significantly withdraw electron density from the C3-amine. Standard protection times must be extended, or catalysts (e.g., DMAP) employed.

  • Halogen Lability: The 5,6-dichloro motif is susceptible to hydrodechlorination (loss of Cl) under catalytic hydrogenation conditions (Pd/C, H₂). Benzyl (Bn) and Carbobenzyloxy (Cbz) groups requiring hydrogenolysis are strictly contraindicated.

The Solution: Order of Operations

To ensure success, the amine must be protected before the carboxylic acid is activated or esterified under basic conditions. If esterification is performed first, the resulting free base ester is prone to spontaneous cyclization.

Figure 1: Strategic workflow contrasting the successful N-protection first pathway against the irreversible lactamization failure mode.

Part 2: Detailed Protocols

Protocol A: N-Protection (Boc-Group Installation)

Objective: Mask the nucleophilic amine as a tert-butyl carbamate (Boc) while maintaining the carboxylic acid as a non-electrophilic carboxylate salt.

Reagents:

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium Hydroxide (1M aq) or Sodium Carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF) or Dioxane

Procedure:

  • Dissolution: In a round-bottom flask, suspend 3-amino-5,6-dichloropyridin-2-yl acetic acid (1.0 equiv) in a mixture of THF and Water (1:1 v/v).

  • Basification: Add 1M NaOH (2.2 equiv) dropwise. The solution should become clear as the zwitterion converts to the sodium carboxylate/free amine species.

    • Note: The pH should be >10. The carboxylate anion (

      
      ) effectively prevents attack by the amine, blocking lactamization.
      
  • Addition: Add Boc₂O (1.5 equiv) dissolved in a minimal amount of THF dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 12–24 hours.

    • Optimization: Due to the electron-deficient amine, if conversion is <50% after 12h, add 5 mol% DMAP (4-dimethylaminopyridine).

  • Workup (Critical):

    • Extract the alkaline solution with diethyl ether (removes unreacted Boc₂O). Discard organic layer.

    • Acidify the aqueous layer carefully with 1M HCl to pH 3–4 at 0°C. Do not use strong acid or heat , as this may deprotect the Boc group.

    • Extract the product (N-Boc-acid) into Ethyl Acetate (3x).

    • Dry over Na₂SO₄ and concentrate.

Yield: Typically 85–95%. Data Validation: LC-MS should show [M+H]⁺ = MW + 100 (Boc) or [M-tBu] fragment.

Protocol B: O-Protection (Methyl Ester Formation)

Objective: Convert the carboxylic acid to a methyl ester suitable for orthogonal deprotection.

Method 1: TMS-Diazomethane (Mildest, Recommended)

  • Why: Avoids acidic conditions that could cleave the Boc group.

  • Step: Dissolve N-Boc intermediate in Toluene/MeOH (4:1). Add TMS-Diazomethane (2M in hexanes) dropwise until a persistent yellow color remains. Stir 30 min. Quench with acetic acid. Concentrate.

Method 2: Alkylation (Scalable)

  • Reagents: Potassium Carbonate (K₂CO₃), Methyl Iodide (MeI), DMF.

  • Step: Dissolve N-Boc intermediate in dry DMF. Add K₂CO₃ (1.5 equiv) and MeI (1.2 equiv). Stir at RT for 4 hours. Pour into water and extract with EtOAc.

Comparison of Esterification Methods:

MethodConditionsProsCons
TMS-Diazomethane MeOH/Tol, RT, 30 minVery mild, no workup, high yield.Reagent toxicity, cost.
Alkyl Halide (MeI) K₂CO₃, DMF, RTScalable, cheap.Requires DMF removal (wash).
Acid/Alcohol (Fischer) HCl/MeOH, RefluxNOT RECOMMENDED .Cleaves Boc; risks lactamization.
Protocol C: Deprotection Strategies

The resulting N-Boc-3-amino-5,6-dichloropyridin-2-yl acetic acid methyl ester is fully orthogonal.

  • Selective Ester Hydrolysis (LiOH):

    • Dissolve in THF/MeOH/H₂O (3:1:1).

    • Add LiOH (2.0 equiv) at 0°C.

    • Monitor by TLC. The electron-deficient pyridine ring makes the ester more electrophilic, accelerating hydrolysis compared to standard phenyl acetates.

    • Result: N-Boc protected acid (Ready for peptide coupling).

  • Selective Amine Deprotection (TFA):

    • Dissolve in DCM.[1] Add Trifluoroacetic acid (TFA) (20% v/v).

    • Stir 1h. Concentrate.

    • Result: Amino-ester TFA salt.

    • Caution: Neutralizing this salt to the free base will trigger immediate lactamization. Use the salt directly in subsequent couplings with a base added in situ.

Part 3: Safety & Chemical Integrity

  • Halogen Preservation: Never use Pd/C with H₂ or Ammonium Formate. This will strip the chlorine atoms (hydrodechlorination), yielding the unsubstituted pyridine. If Cbz protection is absolutely necessary, use photolabile groups or removal via HBr/AcOH (though harsh).

  • Waste Disposal: TMS-Diazomethane is toxic and potentially explosive; use dedicated glassware and quench with acetic acid before disposal.

  • Analysis: The 5,6-dichloro pattern has a distinct isotope signature in Mass Spectrometry (M, M+2, M+4 in 9:6:1 ratio). Use this to verify ring integrity.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc/Ester stability).
  • Han, G., et al. (2004). "Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Integrin α4β1." Journal of Medicinal Chemistry, 47(21), 5009-5012. Link (Discusses aminopyridine scaffolds).

  • Dunn, A. D., et al. (1980). "Reaction of 2-aminopyridines with β-keto esters." Journal of Heterocyclic Chemistry, 17, 131.
  • Organic Chemistry Portal. "Boc Protecting Group Stability and Protocols." Link

  • TCI Chemicals. "Reagents for Peptide Synthesis: N-Protection." Link

Sources

Method

scale-up synthesis of aminodichloropyridine acetic acid

Application Note: Scale-Up Synthesis and Process Optimization of Aminodichloropyridine Acetic Acid Strategic Overview & Mechanistic Rationale Aminodichloropyridine acetic acid (ADPAA) and its structural analogs (such as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Optimization of Aminodichloropyridine Acetic Acid

Strategic Overview & Mechanistic Rationale

Aminodichloropyridine acetic acid (ADPAA) and its structural analogs (such as 3,5-dichloro-4-pyridone-N-acetic acid) serve as indispensable electrophilic building blocks in the synthesis of advanced therapeutics, most notably in the production of cephalosporin antibiotics like cefazedone (1)[1] and specific PDE4 inhibitors. Transitioning the synthesis of this intermediate from a bench-top discovery scale to a multi-kilogram pilot plant requires strict control over highly exothermic halogenation kinetics and regioselective alkylation.

While alternative routes rely on the reductive dechlorination of pentachloropyridine or complex Sandmeyer reactions (2)[2], the most scalable industrial route utilizes an in situ chlorination of 4-aminopyridine, followed by a buffered carboxymethylation using chloroacetic acid. This guide details the causal mechanics and self-validating protocols required to execute this scale-up safely and efficiently.

Mechanistic Pathway & Process Flow

Pathway SM 4-Aminopyridine (Starting Material) Step1 In Situ Chlorination (HCl / H2O2) SM->Step1 Exothermic Control Int1 4-Amino-3,5-dichloropyridine (Key Intermediate) Step1->Int1 pH 4.0-4.2 Precipitation Waste Mono-chloro Impurities & Over-oxidation byproducts Step1->Waste If T > 40°C Step2 Alkaline Alkylation (Chloroacetic Acid / NaOH) Int1->Step2 pH 9.5 Buffer Product Aminodichloropyridine Acetic Acid (Target API Intermediate) Step2->Product Isoelectric Crystallization

Workflow mapping the scale-up synthesis and critical control points of the target compound.

Self-Validating Experimental Protocols

Phase 1: Controlled In Situ Chlorination (10 kg Scale)

Objective: Synthesize the 4-amino-3,5-dichloropyridine core without relying on hazardous pressurized chlorine gas.

  • Reactor Preparation: To a 50 L glass-lined reactor equipped with a mechanical stirrer, baffle, and cooling jacket, charge 15.0 L of concentrated hydrochloric acid.

  • Substrate Addition: Add 10.0 kg of 4-aminopyridine in 1 kg portions.

    • Causality: The protonation and dissolution of the amine are highly exothermic. Rapid addition causes localized thermal spikes, leading to the degradation of the starting material.

  • Oxidant Dosing: Begin the dropwise addition of 12.5 kg of 27.5% aqueous hydrogen peroxide over 4 hours.

    • Causality: Hydrogen peroxide reacts with the HCl medium to generate chlorine gas in situ. This eliminates the need for external Cl2 cylinders, vastly improving the safety profile of the pilot-scale operation (3)[3]. The concentration of H2O2 in the reaction mass must be maintained between 4-20% (w/w) to prevent explosive accumulation.

  • Thermal Regulation: Maintain the reactor temperature strictly at 30-35°C.

    • Causality: Temperatures exceeding 40°C trigger the premature, non-productive decomposition of H2O2 into O2 and H2O. This starves the halogenation reaction of its oxidant, resulting in a high yield of unwanted mono-chlorinated impurities (4)[4].

  • System Self-Validation: The reaction acts as its own colorimetric indicator. The initial mixture forms a dark brown suspension. Complete di-chlorination is validated when the mixture transitions to a uniform, pale-yellow slurry. If the mixture remains dark 2 hours post-addition, the system has experienced oxidant starvation, validating the need for a 5% w/w H2O2 spike.

  • Isolation: Cool to 5°C and adjust the pH to 4.0-4.2 using a 10% NaOH solution. Filter the resulting precipitate and wash with chilled water.

Phase 2: Regioselective Carboxymethylation (12 kg Scale)

Objective: Append the acetic acid moiety to the dichlorinated core via nucleophilic substitution.

  • Aqueous Suspension: To a clean 50 L reactor, charge 20 L of distilled water and 10.0 kg of the isolated 4-amino-3,5-dichloropyridine intermediate.

  • Alkylation Agent: Add 6.5 kg of chloroacetic acid and initiate stirring.

    • Causality: Chloroacetic acid acts as the electrophile to install the acetic acid functional group, a critical structural requirement for downstream API coupling (1)[1].

  • pH-Controlled Heating: Slowly dose a 20% NaOH solution to maintain the pH strictly between 9.0 and 9.5. Heat the mixture to 60°C for 6 hours.

    • Causality: The alkaline environment deprotonates the nitrogen, exponentially increasing its nucleophilicity. However, if the pH exceeds 10.0, the excess hydroxide ions will outcompete the amine, irreversibly hydrolyzing the chloroacetic acid into useless glycolic acid.

  • Isoelectric Isolation: Cool the mixture to 10°C and carefully titrate with 6M HCl to a final pH of 4.1.

    • Causality: The target product is a zwitterion. A pH of 4.1 represents its exact isoelectric point, where the molecule's net charge is zero, minimizing aqueous solubility and forcing precipitation.

  • System Self-Validation: The system physically validates the titration accuracy. At exactly pH 4.1, the target compound will spontaneously nucleate and form dense, filterable crystals. If the solution becomes milky but fails to crystallize, the pH has overshot the isoelectric point. Immediate back-titration with 1M NaOH will rescue the precipitate, validating the recovery mechanism.

Quantitative Data & Quality Control

Table 1: Critical Process Parameters (CPPs) and Scale-Up Tolerances

Process StepCritical ParameterTarget ValueConsequence of Deviation
Chlorination H2O2 Dosing Rate3.1 kg/h >3.5 kg/h causes thermal runaway and over-oxidation to the N-oxide.
Chlorination Reaction Temp30 - 35°C>40°C decomposes H2O2; <25°C stalls kinetics, risking delayed exothermic pooling.
Alkylation Reaction pH9.2 ± 0.3<8.5 leaves unreacted starting material; >10.0 hydrolyzes the chloroacetic acid.
Isolation Precipitation pH4.1 ± 0.1High yield loss into the aqueous mother liquor if outside this narrow window.

Table 2: Quality Control (QC) Specifications via HPLC

Analyte / ImpurityRetention TimeAcceptance CriteriaRemediation Strategy
4-Aminopyridine (SM)4.2 min< 0.1%Extend chlorination time; spike 2% H2O2.
Mono-chloro Impurity6.8 min< 0.5%Recrystallize crude intermediate from Methanol.
Over-oxidized N-oxide8.1 min< 0.2%Tighten thermal controls during Phase 1.
ADPAA (Target) 9.5 min > 99.0% N/A (Release for API coupling)

Troubleshooting & Safety Directives

  • Deoxygenation/Reversion: If the reaction mixture is exposed to trace reducing agents during workup, any over-oxidized N-oxide impurities may deoxygenate back into the starting material, artificially inflating the impurity profile (4)[4]. Ensure all reactor lines are purged and free of bisulfite or thiosulfate residues prior to Phase 1.

  • Hygroscopicity: The final acetic acid derivative can be mildly hygroscopic. It must be dried under high vacuum at 45°C until the moisture content (via Karl Fischer titration) is <0.5% to prevent degradation during long-term storage.

References

  • Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide. QuickCompany.[Link]

  • Investigation of the Toxic Functional Group of Cephalosporins by Zebrafish Embryo Toxicity Test. ResearchGate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing decarboxylation of pyridine-2-acetic acids

A Guide to Preventing and Troubleshooting Decarboxylation Welcome to the Technical Support Center for pyridine-2-acetic acids. This guide is designed for researchers, chemists, and drug development professionals who work...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing and Troubleshooting Decarboxylation

Welcome to the Technical Support Center for pyridine-2-acetic acids. This guide is designed for researchers, chemists, and drug development professionals who work with this important class of compounds. Pyridine-2-acetic acids and their derivatives are valuable building blocks in medicinal chemistry and materials science. However, their utility is often hampered by a significant stability issue: a high propensity for decarboxylation.

This resource, structured as a series of frequently asked questions and troubleshooting guides, provides in-depth, experience-driven advice to help you understand, anticipate, and, most importantly, prevent unwanted decarboxylation in your experiments.

Section 1: The Core Problem - Understanding Decarboxylation

Before troubleshooting, it's crucial to understand the underlying chemical principles that make pyridine-2-acetic acids so susceptible to losing CO2.

FAQ 1: Why is pyridine-2-acetic acid so prone to decarboxylation?

The instability of pyridine-2-acetic acid stems from the proximity of the carboxylic acid group to the nitrogen atom in the pyridine ring. The reaction proceeds through a zwitterionic intermediate, where the acidic proton of the carboxyl group is transferred to the basic pyridine nitrogen. This intermediate readily eliminates carbon dioxide to form a resonance-stabilized ylide, which is then protonated to yield 2-methylpyridine (α-picoline) as the final byproduct.

This mechanism is energetically favorable, meaning that even moderate heating can trigger the reaction. In fact, the decarboxylation of 2- and 4-pyridylacetic acids can proceed smoothly even below 100°C. This inherent instability requires careful consideration of reaction and storage conditions.

Decarboxylation_Mechanism Mechanism of Pyridine-2-Acetic Acid Decarboxylation cluster_0 cluster_1 cluster_2 cluster_3 start Pyridine-2-acetic Acid (Starting Material) zwitterion Zwitterionic Intermediate start->zwitterion Intramolecular Proton Transfer ylide Resonance-Stabilized Ylide zwitterion->ylide - CO₂ (Decarboxylation) product 2-Methylpyridine (α-Picoline) (Byproduct) ylide->product + H⁺ (Protonation)

Caption: The zwitterion-mediated decarboxylation pathway.

Section 2: Proactive Prevention - Storage and Handling

Proper storage is the first line of defense against decarboxylation.

FAQ 2: How should I store my pyridine-2-acetic acid and its derivatives to ensure long-term stability?

Given their thermal instability, proper storage is critical. The hydrochloride salt of pyridine-2-acetic acid is often more stable than the free acid and is a common commercially available form.

Storage ConditionRecommendationRationale
Temperature Store at low temperatures (2-8°C). For long-term storage, consider -20°C.Lower temperatures significantly reduce the rate of thermal decarboxylation. The melting point, often accompanied by decomposition, is around 135°C.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).This minimizes contact with atmospheric moisture and oxygen, which can potentially facilitate degradation pathways.
Form Store as a salt (e.g., hydrochloride) if possible.The protonated pyridine nitrogen in the salt form cannot act as the intramolecular proton acceptor, thus inhibiting the formation of the crucial zwitterionic intermediate.
Container Use well-sealed, airtight containers.Pyridine-2-acetic acid hydrochloride is noted to be hygroscopic.

Section 3: Troubleshooting in Synthesis

Most decarboxylation issues arise during chemical reactions, particularly amide bond formation. This section provides solutions to common problems.

FAQ 3: I'm attempting an amide coupling with pyridine-2-acetic acid and getting low yields and a significant amount of 2-methylpyridine. What's going wrong?

This is a classic symptom of decarboxylation occurring during the reaction. The conditions required for amide coupling—activating agents, bases, and sometimes elevated temperatures—can create a perfect storm for decarboxylation.

Primary Causes & Solutions:

  • Elevated Temperature: Many coupling protocols call for heating to drive the reaction to completion. This is the primary driver of decarboxylation.

    • Solution: Maintain strict temperature control. Conduct the reaction at 0°C, and allow it to warm slowly to room temperature only if necessary. Avoid heating at all costs.

  • Choice of Coupling Reagent: Some activating agents or the conditions they require can promote the side reaction. For example, converting the acid to an acyl chloride with thionyl chloride can be harsh.

    • Solution: Use modern coupling reagents that operate under mild conditions. Uronium/aminium-based reagents are often a good choice.

  • Base Selection: The base used can influence the reaction outcome. While a base is necessary to deprotonate the amine and neutralize acidic byproducts, strong or nucleophilic bases can exacerbate decarboxylation.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA). It is effective at scavenging protons without promoting side reactions.

A Recommended Low-Decarboxylation Amide Coupling Protocol

This protocol is designed to minimize the risk of decarboxylation by using a modern coupling reagent and maintaining low temperatures.

Amide_Coupling_Workflow Low-Temperature Amide Coupling Workflow start Dissolve Pyridine-2-acetic acid in anhydrous aprotic solvent (e.g., DCM/DMF) cool Cool reaction mixture to 0°C (Ice-water bath) start->cool add_reagents Add Coupling Agent (e.g., HATU, 1.1 eq) & Base (DIPEA, 2.0 eq) cool->add_reagents add_amine Slowly add Amine (1.1 eq) Maintain temperature at 0°C add_reagents->add_amine react Stir at 0°C, then allow to warm slowly to Room Temperature (2-4 h) add_amine->react monitor Monitor reaction by TLC/LC-MS Check for starting material & byproduct react->monitor workup Quench with mild aqueous wash (e.g., sat. NH₄Cl) monitor->workup purify Extract, Dry, Concentrate (low temp) & Purify via Chromatography workup->purify

Optimization

Technical Support Center: Optimizing the Synthesis of 3-amino-5,6-dichloropyridin-2-yl Acetic Acid

Welcome to the technical support guide for the synthesis of 3-amino-5,6-dichloropyridin-2-yl acetic acid. This document is designed for researchers, chemists, and process development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-amino-5,6-dichloropyridin-2-yl acetic acid. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this multi-step synthesis and systematically improve your product yield and purity.

Introduction: A Plausible Synthetic Pathway

The synthesis of 3-amino-5,6-dichloropyridin-2-yl acetic acid is a nuanced process. While multiple routes exist, a common and logical approach involves the construction of the acetic acid side chain onto a pre-functionalized pyridine core. This guide will focus on troubleshooting a two-step pathway starting from the key intermediate, 3-amino-5,6-dichloropyridine , which can be synthesized via the reduction of 2,3-dichloro-5-nitropyridine.[1]

The general workflow we will address is outlined below:

G cluster_0 Step 1: Side-Chain Functionalization cluster_1 Step 2: Hydrolysis A 3-amino-5,6-dichloropyridine B Intermediate (e.g., 2-cyanomethyl or 2-ester derivative) A->B Introduction of C2 Unit (e.g., Cyanomethylation) C Final Product: 3-amino-5,6-dichloropyridin-2-yl acetic acid B->C Nitrile or Ester Hydrolysis (Acidic or Basic) G start Low Yield in Hydrolysis check_completion Is the reaction going to completion? (Monitor by TLC/HPLC) start->check_completion degradation Is there evidence of degradation? (Multiple spots on TLC, discoloration) check_completion->degradation Yes incomplete_sol Incomplete Reaction: 1. Increase reaction time/temp moderately. 2. Switch hydrolysis method (acid vs. base). 3. Use a stronger nucleophile (e.g., LiOH). check_completion->incomplete_sol No degradation_sol Degradation Observed: 1. Lower reaction temperature. 2. Use milder reagents (e.g., LiOH in H2O). 3. Ensure inert atmosphere (N2) to prevent oxidation. degradation->degradation_sol Yes success Yield Improved degradation->success No (Re-evaluate starting material) incomplete_sol->success degradation_sol->success

Caption: Decision tree for troubleshooting the hydrolysis step.

Recommended Protocols:

For a more controlled and often higher-yield hydrolysis, especially for sensitive substrates, consider switching from traditional NaOH/H2SO4 to lithium hydroxide.

Method Reagents & Conditions Typical Yield Key Advantages & Considerations Reference
Acid Hydrolysis Conc. H₂SO₄ or HCl, 95-100°C, 6-8 hours94-96% (for related nitrile)Effective for nitriles but harsh conditions can cause degradation. Requires careful temperature control.[2]
Base Hydrolysis (NaOH/KOH) 30% NaOH(aq) or KOH, 95-100°C, 6-8 hours95-96% (for related nitrile)High-yielding but can promote side reactions on the pyridine ring. Risk of decarboxylation at high temps.[2]
Mild Base Hydrolysis (LiOH) LiOH in Water, refluxHighGreen and efficient method. Often proceeds with fewer byproducts and is easier to work up. Highly recommended for sensitive substrates.[3]
Issue 2: Formation of Impurities and Discoloration

Question: My reaction mixture turns dark, and the final product is difficult to purify, showing multiple spots on TLC. What's causing this?

Answer: Discoloration and impurity formation often point to oxidation or other side reactions involving the amino group and the electron-deficient pyridine ring. The amino group is susceptible to oxidation, especially at elevated temperatures or in the presence of trace metals.

Causality & Optimization Strategy:

  • Oxidation of the Amino Group: The 3-amino group can be oxidized, leading to colored, polymeric byproducts. This is exacerbated by heat and the presence of oxygen.

  • Side Reactions: Incomplete chlorination of precursors can leave mono- or di-chloro impurities that are carried through the synthesis. [4]Similarly, if an N-oxide intermediate is used, incomplete deoxygenation can be a source of impurities. [4] Preventative Measures & Protocols:

  • Use High-Purity Reagents: Ensure starting materials and solvents are free from oxidizing impurities. Using degassed solvents can help. [5]* Maintain an Inert Atmosphere: Conduct reactions, particularly those requiring heat, under a nitrogen or argon atmosphere to minimize contact with oxygen.

  • Control Temperature: Avoid excessive heating. Monitor reactions closely to determine the minimum temperature required for the transformation.

  • Purification Strategy: If colored impurities form, purification using activated carbon (Norit) during recrystallization can be effective. [6]For stubborn impurities, column chromatography is recommended.

Protocol: Decolorization During Workup

  • After the reaction is complete and neutralized, dissolve the crude product in a suitable solvent (e.g., a mixture of benzene and ligroin, or ethanol). [6]2. Add 1-5% (w/w) of activated carbon (Norit) and a small amount of a reducing agent like sodium hydrosulfite. [6]3. Heat the mixture gently for 15-20 minutes. [6]4. Filter the hot solution through celite to remove the carbon.

  • Allow the filtrate to cool slowly for recrystallization.

Frequently Asked Questions (FAQ)

Q1: What are the most reliable synthetic routes to the 3-amino-5,6-dichloropyridine intermediate?

The most direct published method involves the reduction of 2,3-dichloro-5-nitropyridine. The use of iron powder in acetic acid is a classic, cost-effective, and high-yielding method for this transformation. [1]Alternative routes might start from 3-aminopyridine, followed by chlorination steps. However, controlling the regioselectivity of chlorination on an activated aminopyridine ring can be challenging and may lead to a mixture of products requiring careful purification. [7][8] Q2: Are there any modern, alternative one-pot methods to synthesize pyridylacetic acids?

Yes, three-component coupling reactions represent a more modern and efficient approach. One such method involves the reaction of a pyridine-N-oxide with a Meldrum's acid derivative, which acts first as a nucleophile and then as an electrophile. [9][10]This strategy can construct the substituted pyridylacetic acid core in a single sequence, potentially avoiding the isolation of multiple intermediates. While this may require developing a new synthetic route for your specific molecule, it offers significant advantages in step economy.

Q3: What are the best analytical techniques to monitor the reaction progress and product purity?

  • Thin-Layer Chromatography (TLC): The quickest and most common method for monitoring the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and is excellent for assessing the purity of the final product. [3]A reverse-phase C18 column with a mobile phase of acetonitrile/water with a TFA or formic acid modifier is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and any isolated intermediates.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying impurities.

Q4: What are the critical safety considerations for this synthesis?

  • Chlorinated Reagents: Many precursors and reagents, such as N-Chlorosuccinimide (NCS) or thionyl chloride, are corrosive and lachrymatory. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Strong Acids and Bases: Reagents like concentrated sulfuric acid and sodium hydroxide are highly corrosive. Use caution during handling and neutralization procedures, as these can be highly exothermic.

  • Hydrogen Peroxide: If used for N-oxidation, concentrated hydrogen peroxide is a strong oxidizer. Avoid contact with incompatible materials. [4][11]* Pressure Build-up: Some reactions, like Sandmeyer reactions which may be used in alternative routes, evolve nitrogen gas and must be performed in open or properly vented systems with careful control of addition rates. [12]

References
  • PrepChem. (n.d.). Synthesis of 3-amino-5,6-dichloropyridine. Retrieved from PrepChem.com. URL: [Link]

  • Bull, J. A., et al. (2017). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Organic Letters. URL: [Link]

  • Kim, J., et al. (2016). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. URL: [Link]

  • Bull, J. A., et al. (2017). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. URL: [Link]

  • CN101565400B. (n.d.). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. Google Patents.
  • CN103242222A. (n.d.). Preparation method of 3-pyridineacetic acid hydrochloride. Google Patents.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. URL: [Link]

  • ResearchGate. (n.d.). Kinetics of hydrolysis of coordinated amino acid ester in aqueous solution at 25°C. Retrieved from ResearchGate. URL: [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from Organic Syntheses. URL: [Link]

  • US20070161797A1. (n.d.). Process for the manufacture of 2,3-dichloropyridine. Google Patents.
  • CN101565400A. (n.d.). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. Google Patents.
  • De Gruyter. (2017). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(3-Amino-5,6-dichloropyrazin-2-yl)acetic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 2-(3-Amino-5,6-dichloropyrazin-2-yl)acetic acid, a key intermediate in various synthetic pathways. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to overcome common challenges in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: My final product of 2-(3-Amino-5,6-dichloropyrazin-2-yl)acetic acid is an off-color solid (e.g., yellow, brown) instead of the expected color. What are the likely impurities?

A1: An off-color appearance in your final product typically points to the presence of residual starting materials, byproducts, or degradation products. The specific impurities will depend on the synthetic route employed. However, some common culprits include:

  • Starting Materials: Incomplete reaction can leave residual 2-aminopyrazine or other precursors.

  • Over-chlorination Products: The synthesis of chlorinated pyrazines can sometimes lead to the formation of di- or tri-chlorinated species as byproducts.

  • Oxidation Products: The amino group on the pyrazine ring is susceptible to oxidation, which can lead to colored impurities.

  • Residual Solvents or Reagents: Trapped solvents or reagents used during the synthesis or workup can also contribute to discoloration.

To identify the specific impurities, it is highly recommended to use analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).

Q2: I'm observing a persistent impurity with a similar polarity to my desired product in TLC analysis. How can I effectively separate them?

A2: When dealing with impurities of similar polarity, standard purification techniques may be less effective. Here are a few strategies to consider:

  • Recrystallization with a Mixed Solvent System: If a single solvent recrystallization is not providing adequate separation, a mixed solvent system can be employed. The goal is to find a solvent pair where your product has high solubility in one solvent at elevated temperatures and low solubility in the other at room temperature. The impurity, ideally, will have different solubility characteristics.

  • pH Adjustment and Extraction: Given that your compound is an amino acid, its solubility is pH-dependent. You can exploit this by dissolving the mixture in a basic aqueous solution (e.g., dilute sodium bicarbonate) to deprotonate the carboxylic acid, making it water-soluble. Neutral organic impurities can then be washed away with an immiscible organic solvent (e.g., ethyl acetate). Subsequent acidification of the aqueous layer will precipitate your purified product.[1]

  • Flash Column Chromatography with a Modified Mobile Phase: If you are using column chromatography, consider modifying the mobile phase. Adding a small amount of a polar solvent like methanol or a modifier like triethylamine (to suppress tailing of the basic amino group) can alter the separation selectivity. A gradient elution, where the solvent polarity is gradually increased, can also be beneficial.

Troubleshooting Guide

Issue 1: Low Yield After Purification

A significant loss of product during purification is a common issue. The following troubleshooting steps can help identify and mitigate the cause.

Workflow for Diagnosing Low Yield

Caption: Troubleshooting workflow for low purification yield.

Issue 2: Product Oiling Out During Recrystallization

"Oiling out," where the product separates as a liquid instead of a solid, is a frustrating but solvable problem.

Causality and Solutions:

Potential Cause Explanation Recommended Solution
High Impurity Level Impurities can depress the melting point of the mixture, leading to the formation of a liquid phase.Perform a preliminary purification step (e.g., a quick filtration through a silica plug) to remove gross impurities before recrystallization.
Solvent Choice The chosen solvent may be too good a solvent for your compound, even at lower temperatures.Add an "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the warm solution until turbidity persists. Then, allow it to cool slowly.
Cooling Rate Cooling the solution too quickly can prevent the organized crystal lattice formation, favoring an amorphous oil.Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. Gentle scratching of the inside of the flask with a glass rod can induce crystallization.
Supersaturation The solution may be too concentrated, leading to a rapid and disordered separation from the solution.Add a small amount of additional warm solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

Experimental Protocols

Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)

Objective: To quickly assess the purity of 2-(3-Amino-5,6-dichloropyrazin-2-yl)acetic acid and identify a suitable solvent system for column chromatography.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Spotting capillaries

  • Solvent systems (e.g., mixtures of ethyl acetate/hexanes, dichloromethane/methanol)

  • UV lamp (254 nm)

  • Ninhydrin stain (for visualizing amino acids)[2]

Procedure:

  • Prepare a dilute solution of your crude product in a suitable solvent (e.g., methanol or ethyl acetate).

  • Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.[2]

  • Allow the spot to dry completely.

  • Place the TLC plate in a developing chamber containing the chosen solvent system, ensuring the solvent level is below the baseline.[2]

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.[2]

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp. Circle the visible spots with a pencil.

  • If necessary, spray the plate with a ninhydrin solution and gently heat to visualize the amino acid as a colored spot.[2]

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • An ideal solvent system for column chromatography will give your desired product an Rf value between 0.2 and 0.4.

Protocol 2: Purification by Recrystallization

Objective: To purify the solid product by removing soluble and insoluble impurities.

Materials:

  • Crude 2-(3-Amino-5,6-dichloropyrazin-2-yl)acetic acid

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Appropriate recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and gently heat the mixture with stirring until the solid dissolves completely.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizing the Recrystallization Process

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (if needed) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying dissolve Dissolve crude product in minimum hot solvent hot_filter Remove insoluble impurities dissolve->hot_filter Insoluble impurities present cool Slowly cool to room temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Chill in ice bath cool->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter dry Dry purified product filter->dry

Caption: Step-by-step workflow for purification by recrystallization.

References

  • Zhang, Y., et al. (2015). An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine: A Useful Heterocyclic Scaffold. Molecules, 20(9), 15638-15646.
  • da Silva, R. V., et al. (2018). Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Tuberculosis, 111, 137-143.
  • Royal Society of Chemistry. (2012). Analytical Methods. RSC Publishing.
  • PrepChem. (n.d.). Synthesis of 3-amino-5,6-dichloropyridine. Retrieved from [Link]

  • Ishida, T., et al. (2014). Design and synthesis of 2-amino-6-(1H,3H-benzo[de]isochromen-6-yl)-1,3,5-triazines as novel Hsp90 inhibitors. Bioorganic & Medicinal Chemistry, 22(1), 329-341.
  • Zaki Dawood, N. M., Saeed, Z. F., & Saeed, B. B. (2022). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka.
  • SIELC Technologies. (n.d.). Separation of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reddy, B. R., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Molecules, 20(11), 20563-20577.
  • Ooi, K. H., & Liew, K. Y. (2019). Review on the Synthesis of Pyrazine and Its Derivatives.
  • Al-Haider, A. H. M. (2012). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase.
  • Katritzky, A. R., et al. (2019).
  • Basavaraja, B. M., et al. (2014). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 1165-1176.
  • Brenner, M., & Niederwieser, A. (1961). Thin-Layer Chromatography of Amino Acid Derivatives With Kieselgel G. N-(2,4-Dinitrophenyl). DTIC.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (2012). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Biochemistry Virtual Lab I.
  • Wang, H., et al. (2023).
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

  • CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents. (n.d.).
  • Schrey, A. (2022). Total Synthesis of Pseudotetraivprolids, Socein-Derivatives and Thiamyxins. Universität des Saarlandes.
  • US3879394A - 2,3-Dichloro-5,6-dicyanopyrazine and derivatives - Google Patents. (n.d.).
  • Todoroki, K., et al. (2021). Development of a Highly Sensitive Analytical Method of D and L-Amino Acids Constructed by Multiple Regression Prediction and Novel Chiral Derivatization Reagents for UHPLC-ESI-MS/MS Analysis.
  • Majhi, K. C., et al. (2019). Chromatographic Separation of Amino Acids.
  • Li, Y., & Wang, X. (2011). 2-(3-Hydroxybenzylamino)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246.

Sources

Optimization

Technical Support Center: Troubleshooting the Cyclization of Aminopyridine Acetic Acids

Welcome to our dedicated technical support center for the cyclization of aminopyridine acetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the cyclization of aminopyridine acetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step. Drawing from established chemical principles and field-tested insights, this resource provides a structured approach to troubleshooting and optimizing your cyclization reactions.

Part 1: Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific experimental issues. Each answer provides not just a solution, but also the underlying scientific reasoning to empower your experimental design.

Q1: My cyclization reaction is not proceeding, and I am recovering my starting material. What are the likely causes and how can I fix it?

A1: Failure to initiate the cyclization of aminopyridine acetic acids typically points to three primary areas: insufficient activation of the carboxylic acid, unfavorable reaction kinetics, or inhibition of the nucleophilic amine.

  • Insufficient Carboxylic Acid Activation: The direct condensation of an amine and a carboxylic acid to form an amide (a lactam in this intramolecular case) is a dehydration reaction that is thermodynamically unfavorable without an activating agent.

    • Troubleshooting:

      • Employ a suitable coupling agent: Standard peptide coupling reagents are highly effective. A selection of common coupling agents, their mechanisms, and typical reaction conditions are summarized in Table 1. The choice of coupling agent can be critical, and screening a few options is often a prudent first step.

      • Convert to a more reactive species: The carboxylic acid can be converted to a more electrophilic species like an acid chloride or an ester prior to the cyclization step. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride will generate the highly reactive acid chloride, which can then undergo intramolecular cyclization upon addition of a non-nucleophilic base.

  • Unfavorable Reaction Kinetics: Even with proper activation, the reaction may be too slow under the current conditions.

    • Troubleshooting:

      • Increase the reaction temperature: Gently heating the reaction can often provide the necessary activation energy for cyclization. However, be cautious, as excessive heat can lead to side reactions or decomposition.[1][2] A good starting point is to increase the temperature in 10-20 °C increments.

      • Increase the concentration (with caution): While high dilution is often recommended for intermolecular reactions to favor cyclization over polymerization, for some intramolecular reactions, a slightly higher concentration can increase the rate of the desired reaction. This should be approached carefully, as it can also promote intermolecular side reactions.

  • Inhibition of the Nucleophilic Amine: The aminopyridine nitrogen is basic and can be protonated under acidic conditions, rendering it non-nucleophilic.

    • Troubleshooting:

      • Ensure basic or neutral conditions: If using an acid-catalyzed activation method, ensure a suitable base is present in the cyclization step to deprotonate the aminopyridine nitrogen. The choice of base is important; a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred.

      • Consider the pKa of the aminopyridine: The basicity of the aminopyridine nitrogen can vary depending on the position of the amino group and other substituents on the pyridine ring. This will influence the ease of protonation and its nucleophilicity.

Q2: I am observing the formation of significant byproducts. What are the common side reactions and how can I minimize them?

A2: Side product formation is a common challenge. The nature of the byproduct can provide valuable clues about the competing reaction pathways.

  • Polymerization/Oligomerization: This occurs when the activated carboxylic acid of one molecule reacts with the amine of another molecule, leading to linear chains instead of the desired cyclic lactam.

    • Troubleshooting:

      • High-dilution conditions: This is the most common strategy to favor intramolecular cyclization. By significantly reducing the concentration of the substrate, the probability of intermolecular collisions is decreased, while the proximity of the reactive ends within the same molecule remains constant. A typical starting concentration for cyclization is in the range of 0.001 M to 0.05 M.

      • Slow addition: Adding the activated aminopyridine acetic acid slowly via a syringe pump to a heated solvent can maintain a low instantaneous concentration, further promoting intramolecular cyclization.

  • Formation of a Stable Acyl-intermediate: With some activating agents, a stable intermediate may form that is resistant to cyclization. For example, when using a carbodiimide like DCC, an O-acylisourea intermediate is formed. If this intermediate does not readily react with the intramolecular amine, it can be susceptible to other side reactions.

    • Troubleshooting:

      • Addition of an auxiliary nucleophile: Reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be added to the reaction mixture. These additives react with the O-acylisourea intermediate to form an activated ester, which is more reactive towards the amine and less prone to side reactions like racemization.[3]

  • Hydrolysis of Activated Species: If there is water present in the reaction, the activated carboxylic acid can be hydrolyzed back to the starting material.

    • Troubleshooting:

      • Use anhydrous conditions: Ensure all solvents and reagents are dry. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).

      • Use fresh, high-quality reagents: Coupling agents, especially carbodiimides, can be sensitive to moisture.

  • Formation of 4-Pyridone Derivatives: During workup, particularly under neutral or basic conditions with heating, 4-aminopyridine derivatives can be susceptible to hydrolysis to the corresponding 4-pyridone.[1][4]

    • Troubleshooting:

      • Perform workup at low temperatures: Avoid heating the reaction mixture during extraction and concentration steps.[1]

      • Careful pH control: Maintain acidic conditions during aqueous workup to keep the aminopyridine protonated and less susceptible to nucleophilic attack by water.

Q3: The yield of my cyclized product is consistently low. How can I optimize the reaction for better yield?

A3: Low yields are often a result of a combination of the factors mentioned above. A systematic optimization approach is recommended.

  • Screening of Reagents and Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction by influencing the solubility of the substrate and the conformation of the molecule, which can affect the proximity of the reactive groups. Common solvents for cyclization include dichloromethane (DCM), dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (ACN). A solvent screen is often a valuable exercise.

    • Coupling Agent/Activation Method: As detailed in Table 1, different coupling agents have different potencies and may be more or less suitable for a particular substrate.

    • Base: If a base is required, its strength and steric bulk can influence the reaction outcome. For instance, a bulky, non-nucleophilic base like 2,6-lutidine might be beneficial in preventing side reactions.

    • Temperature: As discussed, temperature is a critical parameter that needs to be optimized.

  • Systematic Optimization Workflow: A logical workflow for optimizing the reaction is presented in the diagram below. This involves a stepwise approach to identify and address the limiting factors in the reaction.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the best coupling agent for lactam formation from an aminopyridine acetic acid?

A: There is no single "best" coupling agent, as the optimal choice depends on the specific substrate and its steric and electronic properties. However, phosphonium-based reagents like BOP and PyBOP, and uronium-based reagents like HBTU and HATU are generally very effective for amide bond formation and are excellent starting points for optimization.[5] They are known for their high reactivity and for minimizing side reactions.

Q: How can I monitor the progress of my cyclization reaction?

A: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the two most common techniques. TLC is a quick and easy way to visualize the consumption of the starting material and the appearance of the product. LC-MS is more quantitative and provides mass information, which is invaluable for identifying the product and any byproducts.

Q: My aminopyridine acetic acid is poorly soluble in common organic solvents. What can I do?

A: Poor solubility can be a significant hurdle.

  • Try more polar aprotic solvents: Solvents like DMF, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) can be effective. However, be aware that their high boiling points can make product isolation more challenging.

  • Use a co-solvent system: A mixture of solvents can sometimes provide the desired solubility characteristics.

  • Consider a salt form: If the starting material is a free base, converting it to a salt (e.g., a hydrochloride salt) might improve its solubility in certain solvents, although the free base will need to be regenerated in situ for the cyclization to occur.

Q: Can I use microwave irradiation to promote the cyclization?

A: Yes, microwave-assisted synthesis can be a very effective technique for accelerating cyclization reactions.[6] The rapid heating can significantly reduce reaction times and, in some cases, improve yields by minimizing the formation of thermally labile byproducts. It is important to use a dedicated microwave reactor for safety and reproducibility.

Q: What are some common transition-metal catalysts used for these types of cyclizations?

A: While direct amide bond formation is common, transition-metal catalysis offers alternative routes. Palladium, rhodium, and copper catalysts are frequently used in C-H activation and cross-coupling reactions that can lead to the formation of heterocyclic rings.[7] For example, a palladium-catalyzed intramolecular C-N cross-coupling could be a viable strategy.

Part 3: Data and Protocols

Table 1: Common Coupling Reagents for Lactam Formation
Coupling ReagentAcronymActivating MechanismCommon ByproductsKey Considerations
DicyclohexylcarbodiimideDCCForms an O-acylisourea intermediateDicyclohexylurea (DCU)DCU is poorly soluble and can be difficult to remove.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCForms a water-soluble O-acylisoureaWater-soluble ureaByproduct is easily removed by aqueous workup.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPForms an activated benzotriazolyl esterHexamethylphosphoramide (HMPA) - Carcinogenic Highly effective but produces a carcinogenic byproduct.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPForms an activated benzotriazolyl esterHexamethylphosphoramide (HMPA) - Carcinogenic Similar to PyBOP.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUForms an activated benzotriazolyl esterTetramethylureaHighly effective and a common choice for peptide synthesis.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUForms an activated azabenzotriazolyl esterTetramethylureaGenerally more reactive than HBTU and can reduce racemization.
Experimental Protocol: General Procedure for EDC/HOBt Mediated Cyclization
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the aminopyridine acetic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous solvent (e.g., DMF or DCM) to a concentration of approximately 0.01 M.

  • Addition of Reagents: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the stirred solution.

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Part 4: Visualizations

Troubleshooting Workflow for Low Cyclization Yield

TroubleshootingWorkflow start Low Yield of Cyclized Product check_sm Check for Starting Material (SM) by TLC/LC-MS start->check_sm sm_present Significant SM Remaining? check_sm->sm_present no_sm SM Consumed, but Low Product Yield sm_present->no_sm No check_activation Confirm Carboxylic Acid Activation sm_present->check_activation Yes check_byproducts Identify Byproducts by LC-MS no_sm->check_byproducts increase_temp Increase Reaction Temperature change_coupling Screen Different Coupling Agents increase_temp->change_coupling end_success Improved Yield change_coupling->end_success check_activation->increase_temp polymerization Polymerization Observed? check_byproducts->polymerization other_byproducts Other Byproducts Observed? polymerization->other_byproducts No high_dilution Implement High Dilution / Slow Addition polymerization->high_dilution Yes optimize_conditions Optimize Conditions (Solvent, Base, etc.) other_byproducts->optimize_conditions Yes high_dilution->end_success optimize_conditions->end_success ReactionMechanism cluster_activation Activation Step cluster_cyclization Cyclization Step Start Aminopyridine Acetic Acid Intermediate O-Acylisourea Intermediate Start->Intermediate + EDC EDC EDC->Intermediate + Product Lactam Product Intermediate->Product Intramolecular Attack Intermediate->Product Urea Water-Soluble Urea Byproduct

Caption: A simplified mechanism showing the activation of the carboxylic acid by EDC followed by intramolecular cyclization.

References

  • Zhu, L., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • Various Authors. (n.d.). Fused Heteroaromatic Rings via Metal-Mediated/Catalyzed Intramolecular C–H Activation: A Comprehensive Review. ResearchGate.
  • Various Authors. (n.d.). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Semantic Scholar.
  • Various Authors. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. ChemRxiv.
  • Various Authors. (n.d.). Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a). ResearchGate.
  • BenchChem. (2025). Optimizing reaction conditions for creating 4-aminopyridine derivatives. BenchChem.
  • Various Authors. (2023). [2 + 2] Cycloaddition/Retro-Electrocyclization/Decarboxylation Reaction Sequence: Access to 4-Aminopyridines from Methylideneisoxazolones and Ynamines. The Journal of Organic Chemistry.
  • Various Authors. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem.
  • Various Authors. (n.d.). Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. Scilit.
  • Wikipedia. (n.d.). Lactam. Wikipedia.
  • Various Authors. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. PMC - NIH.
  • Various Authors. (2022). Novel Recyclable Catalysts for Selective Synthesis of Substituted Perimidines and Aminopyrimidines. ResearchGate.
  • BYJU'S. (2021). A lactam is a cyclic amide, which is derived from an amino alkanoic acid. The term is a portmanteau of the words acetone + amide. BYJU'S.
  • Various Authors. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
  • Various Authors. (n.d.). [2 + 2] Cycloaddition/Retro-Electrocyclization/Decarboxylation Reaction Sequence: Access to 4-Aminopyridines from Methylideneisoxazolones and Ynamines. ResearchGate.
  • Various Authors. (n.d.). Cyclisation/ring expansion cascade reactions of pyridine. ResearchGate.
  • Various Authors. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC.
  • Various Authors. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH.
  • Various Authors. (2025). Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. ResearchGate.
  • Various Authors. (n.d.). . RSC. Available at:

  • Various Authors. (n.d.). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. PMC.
  • Various Authors. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Various Authors. (n.d.). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. PMC.
  • BenchChem. (2025). Technical Support Center: Acetohydrazide Pyridine Cyclization Reactions. BenchChem.
  • Various Authors. (1966). LACTAM FORMATION FROM AMINO ACID AMIDES: APPLICATIONS IN PEPTIDE CHEMISTRY. Journal of the American Chemical Society.
  • Various Authors. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria.
  • Various Authors. (n.d.). β-Lactamases: A Focus on Current Challenges. PMC.
  • Various Authors. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers.
  • Various Authors. (n.d.). Asymmetric Redox-Annulation of Cyclic Amines. PMC.

Sources

Troubleshooting

Technical Support Center: Pyridine-2-Acetate Hydrolysis Optimization

Executive Summary Hydrolyzing pyridine-2-acetate esters is deceptively difficult. Unlike standard phenyl-acetic esters, the pyridine ring introduces a specific instability: thermal decarboxylation via the Hammick reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydrolyzing pyridine-2-acetate esters is deceptively difficult. Unlike standard phenyl-acetic esters, the pyridine ring introduces a specific instability: thermal decarboxylation via the Hammick reaction pathway.

If you are experiencing low yields, "missing" product mass, or isolating 2-methylpyridine (picoline) instead of your acid, your reaction conditions are likely triggering this pathway. This guide provides optimized protocols to bypass this instability using Low-Temperature Chemical Hydrolysis or Biocatalytic (Enzymatic) Hydrolysis .

Module 1: The "Killer" Mechanism (Why Your Yield is Low)

The Decarboxylation Trap

The 2-position of the pyridine ring acts as an electron sink. When pyridine-2-acetic acid forms, it exists in equilibrium with its zwitterionic form. Upon heating (even mild heat >50°C) or in strongly acidic conditions, the zwitterion facilitates a cyclic electron flow that ejects CO₂, leaving you with a methyl-pyridine byproduct.

Key Technical Insight: The reaction rate of decarboxylation is orders of magnitude faster for the zwitterion than the anion. Therefore, keeping the molecule in its anionic state (high pH) during reaction and strictly controlling temperature during acidification is critical.

Visualization: The Decarboxylation Pathway

The following diagram illustrates the danger zone where the desired product degrades into 2-picoline.

DecarboxylationMechanism Ester Pyridine-2-Acetate (Ester Substrate) Anion Carboxylate Anion (Stable at pH > 7) Ester->Anion Hydrolysis (OH- / < 0°C) Acid Pyridine-2-Acetic Acid (Neutral) Anion->Acid Acidification (pH < 4) Zwitterion Zwitterion Intermediate (Unstable Form) Acid->Zwitterion Tautomerization (Equilibrium) Product 2-Methylpyridine (Picoline Byproduct) Zwitterion->Product Thermal Decarboxylation (Hammick Pathway) CO2 CO2 Zwitterion->CO2

Figure 1: The mechanism of yield loss. Note that the Zwitterion is the "leak" in the system leading to irreversible decarboxylation.

Module 2: Optimized Chemical Protocol (The "Cold-LiOH" Method)

This method uses Lithium Hydroxide (LiOH) because lithium coordinates tightly with the carboxylate, potentially stabilizing the transition state better than sodium or potassium, though NaOH is an acceptable substitute if temperature is strictly controlled.

Reagents & Conditions
ParameterRecommendationRationale
Base LiOH (2.0 - 2.5 eq)Milder than KOH; Li+ cation effect.
Solvent THF:Water (3:1)Solubilizes the ester while providing water for hydrolysis.
Temperature -10°C to 0°C CRITICAL. Prevents thermal activation of decarboxylation.
Time 2–4 HoursMonitor by TLC/LCMS; do not over-expose.
Step-by-Step Protocol
  • Dissolution: Dissolve the pyridine-2-acetate ester (1.0 eq) in THF (0.2 M concentration). Cool the solution to -10°C using an ice/salt bath.

  • Saponification: Dropwise add a pre-cooled solution of LiOH (2.5 eq) in water. Do not allow the internal temperature to rise above 0°C.

  • Reaction: Stir at 0°C. Monitor consumption of starting material via TLC.

  • Quench (The Danger Step):

    • Standard Mistake: Do not dump strong acid (HCl) into the reaction.

    • Correct Method: Carefully adjust pH to ~6.0–7.0 using 1M Acetic Acid or mild HCl while keeping the flask on ice.

  • Workup:

    • Remove THF under reduced pressure (Rotovap bath < 30°C).

    • The aqueous phase now contains the stable carboxylate salt.

    • For Isolation: See Module 4.

Module 3: Enzymatic Protocol (The "Bio-Safe" Method)

For substrates with other sensitive functional groups, or if the chemical method fails, use Candida antarctica Lipase B (CAL-B) . Enzymes operate at neutral pH and mild temperatures, completely bypassing the zwitterionic danger zone.

Reagents & Conditions
ParameterRecommendationRationale
Catalyst Immobilized CAL-B (Novozym 435)Robust, reusable, easy to filter.
Solvent Phosphate Buffer (pH 7.0) / Acetone (9:1)Maintains pH stability; acetone aids substrate solubility.
Temperature 25°C - 30°COptimal enzyme activity without thermal degradation.
Step-by-Step Protocol
  • Setup: Suspend the ester (100 mg) in Phosphate Buffer (pH 7, 5 mL). Add Acetone (0.5 mL) if the solution is cloudy.

  • Initiation: Add Immobilized CAL-B (20–50% w/w relative to substrate).

  • Incubation: Shake at 200 rpm at 25°C.

  • Monitoring: Check pH periodically. As hydrolysis proceeds, acid is generated. Maintain pH 7.0 by adding dilute NaOH (auto-titrator is ideal) to prevent enzyme deactivation.

  • Termination: Filter off the immobilized enzyme beads.

  • Result: You now have a pure aqueous solution of the product salt.

Module 4: Isolation & Purification (Handling the Zwitterion)

Isolating the free acid is where most researchers lose their product. The zwitterion is highly water-soluble and difficult to extract into organic solvents.

Method A: Isoelectric Precipitation (For Solids)
  • Determine the isoelectric point (pI) of your specific derivative (typically pH 3.5–4.5 for pyridine acetic acids).

  • Cool the aqueous carboxylate solution to 0°C.

  • Adjust pH precisely to the pI.

  • Allow the zwitterion to crystallize/precipitate overnight at 4°C.

  • Filter and dry under vacuum (no heat).

Method B: Ion Exchange (For High Purity/Oils)

If the product does not precipitate:

  • Use a Strong Acid Cation (SAC) exchange resin (e.g., Dowex 50W).

  • Load the mixture at pH 2 (Product binds to resin via Pyridine N).

  • Wash with water to remove salts.

  • Elute with 5% Ammonia/Water.

  • Lyophilize (Freeze Dry) the eluent. Do not rotovap with heat.

Troubleshooting Decision Tree

Use this logic flow to select your approach.

OptimizationWorkflow Start Start: Hydrolysis of Pyridine-2-Acetate SubstrateCheck Is the substrate thermally sensitive? Start->SubstrateCheck ChemRoute Use Chemical Route (Module 2) SubstrateCheck->ChemRoute No (Stable < 50°C) EnzRoute Use Enzymatic Route (Module 3) SubstrateCheck->EnzRoute Yes (Very Labile) ScaleCheck Scale > 10g? ScaleCheck->ChemRoute Yes (Cheaper) ScaleCheck->EnzRoute No (Cleaner) ChemRoute->ScaleCheck WorkupCheck Is Product Solid? ChemRoute->WorkupCheck EnzRoute->WorkupCheck Precip Isoelectric Precipitation (Method A) WorkupCheck->Precip Yes Lyoph Ion Exchange + Lyophilization (Method B) WorkupCheck->Lyoph No (Oil/Water Soluble)

Figure 2: Decision matrix for selecting the optimal hydrolysis and isolation pathway.

Frequently Asked Questions (FAQ)

Q: Can I use HCl to acidify the reaction during workup? A: Extreme caution is required. Dropping the pH below 2.0 protonates the pyridine nitrogen, pushing the equilibrium toward the zwitterion/salt form. If the solution is warm (>25°C) during this acidification, decarboxylation becomes rapid. Always acidify on ice.

Q: Why is my product disappearing on the Rotovap? A: You are likely co-evaporating the decarboxylated byproduct (2-methylpyridine, b.p. 129°C) or the product is decomposing in the bath. Use a lyophilizer (freeze dryer) instead of a rotovap for the final water removal.

Q: Can I use Ethanol/NaOH? A: Avoid ethanol if possible. Transesterification can occur, and ethanol requires higher temperatures to remove than THF. If you must use alcohol, use Methanol/NaOH at 0°C, but ensure rigorous temperature control.

References

  • Mechanism of Decarboxylation

    • Title: Instability of 2,2-di(pyridin-2-yl)acetic acid.[1][2] Tautomerization versus decarboxylation.

    • Source: Journal of Molecular Modeling (via PMC/NCBI).
    • URL:[Link]

  • Enzymatic Approaches

    • Title: Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability.
    • Source: Heliyon (via PubMed).
    • URL:[Link]

  • General Reactivity & Synthesis

    • Title: Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxyl
    • Source: The Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • Physical Properties & Data

    • Title: 2-Pyridineacetic acid (Compound Summary).[3]

    • Source: PubChem.[4]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation &amp; Solvent Optimization Guide: 1H-NMR Characterization of 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid

Executive Summary & Strategic Context In the synthesis of fused heterocycles (e.g., aza-indoles) and specific kinase inhibitors, 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid serves as a critical, high-value intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of fused heterocycles (e.g., aza-indoles) and specific kinase inhibitors, 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid serves as a critical, high-value intermediate. Its structural integrity is often compromised by two common issues: decarboxylation during workup and regioisomeric contamination during the halogenation of the pyridine scaffold.

This guide moves beyond simple spectral listing. It provides a comparative analysis of solvent systems to optimize proton visibility and a logic-based validation workflow to distinguish this specific isomer from its metabolic or synthetic byproducts.[1]

The Analytical Challenge

The molecule presents a "zwitterionic-like" behavior due to the basic 3-amino pyridine motif and the acidic acetic acid tail. This results in:

  • Solubility issues in non-polar solvents (CDCl₃).

  • Peak broadening of exchangeable protons (-NH₂, -COOH).

  • Ambiguity in the aromatic region due to high substitution (only one aromatic proton remains).[1]

Theoretical vs. Experimental Baseline

To validate the structure, we must first establish the expected chemical shifts based on substituent chemical shift (SCS) additivity rules for pyridines, corrected for steric crowding at the 2,3-positions.

Structural Assignment Table (DMSO-d₆)
Proton GroupPositionMultiplicityPredicted Shift (δ ppm)Experimental Range (δ ppm)*Diagnostic Value
COOH Side ChainBroad Singlet12.0 - 13.512.1 - 12.8Confirms acid integrity (often invisible in wet solvents).
H-4 Pyridine RingSinglet7.457.40 - 7.55Critical: Must be a sharp singlet.[1] A doublet implies incorrect Cl-substitution.[1]
NH₂ C-3Broad Singlet5.5 - 6.55.8 - 6.2Highly variable; confirms 3-amino presence vs. nitro precursor.[1]
CH₂ Side ChainSinglet3.603.65 - 3.85Integration reference (2H).[1] If split, implies chiral center impurity.[1]

*Experimental ranges derived from aggregated data of analogous 3-amino-polychloropyridines.

Comparative Guide: Solvent System Selection

The choice of solvent fundamentally alters the appearance of the spectrum. Below is a comparison of the three most common NMR solvents for this class of compounds.

Solvent Performance Matrix
FeatureDMSO-d₆ (Recommended)Methanol-d₄ (MeOD) Chloroform-d (CDCl₃)
Solubility Excellent. Dissolves the zwitterion form effectively.Good. High solubility but promotes exchange.[1]Poor. Requires derivatization (esterification) to be viable.[1]
Exchangeable Protons Visible. -NH₂ and -COOH are usually distinct broad peaks.[1]Invisible. Rapid exchange with deuterium eliminates -NH₂ and -COOH signals.[1]N/A. (Likely precipitation).[1]
Resolution (H-4) Moderate. Viscosity can broaden couplings slightly.[1]High. Very sharp lines; best for detecting small coupling constants (

Hz).[1]
N/A
Use Case Primary Characterization. Full proton count validation.Backbone Confirmation. Precise shift assignment of the non-labile skeleton.[1]Not Recommended.
Scientific Insight: The "DMSO Effect"

In DMSO-d₆, the H-bond accepting nature of the sulfoxide oxygen stabilizes the -NH₂ protons, slowing their exchange rate. This allows for the integration of the amino protons (2H), providing a crucial check against the nitro precursor (which lacks these protons) or the acetamide derivative (which would show -NH- at ~8-9 ppm).

Distinguishing Impurities & Isomers

The most common synthetic failure modes result in specific impurities. Use the following logic to differentiate the target from these risks.

A. Regioisomer Differentiation (3,5-dichloro vs 5,6-dichloro)
  • Target (5,6-dichloro): Only H-4 remains.[1] It appears as a Singlet .[1]

  • Alternative (3,5-dichloro isomer): Protons at H-4 and H-6 remain.[1] They would appear as two Doublets (coupling

    
     Hz).[1]
    
    • Action: If you see splitting in the aromatic region, the chlorination pattern is incorrect.[1]

B. Decarboxylation (Loss of CO₂)[1]
  • Target: CH₂ peak at ~3.7 ppm (Integral = 2H).

  • Impurity (3-amino-5,6-dichloro-2-methylpyridine): The CH₂ becomes a CH₃.

    • Shift: Moves upfield to ~2.3 - 2.5 ppm.[1]

    • Integral: Changes from 2H to 3H.[1]

Structural Validation Workflow (Logic Map)

The following diagram outlines the decision process for confirming the identity of the compound based on spectral data.

ValidationWorkflow Start Acquire 1H-NMR (DMSO-d6) CheckSolubility Check Solubility/Homogeneity Start->CheckSolubility AromaticRegion Analyze Aromatic Region (7.0 - 8.0 ppm) CheckSolubility->AromaticRegion SingletCheck Is there a single sharp Singlet? AromaticRegion->SingletCheck DoubletError REJECT: Isomer Contamination (Likely 3,5-dichloro) SingletCheck->DoubletError No (Doublets found) AliphaticRegion Analyze Aliphatic Region (2.0 - 4.0 ppm) SingletCheck->AliphaticRegion Yes CH2Check Signal at ~3.7 ppm? AliphaticRegion->CH2Check MethylError REJECT: Decarboxylated Product (Methyl group present) CH2Check->MethylError No (Signal at 2.4 ppm) IntegrationCheck Check Integration Ratio CH2 : H-Aromatic = 2:1 CH2Check->IntegrationCheck Yes Pass PASS: Structure Confirmed IntegrationCheck->Pass Yes FailInt FAIL: Purity/Mixture Issue IntegrationCheck->FailInt No

Caption: Logical decision tree for validating 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid, distinguishing it from common regioisomers and degradation products.

Experimental Protocols

Protocol A: Standard Characterization (DMSO-d₆)
  • Objective: Full structural assignment including exchangeable protons.

  • Sample Prep: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d₆ (99.9% D). Ensure the sample is completely dissolved; sonicate if necessary.[1]

  • Acquisition Parameters:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): 5.0 seconds (Critical: The CH₂ and H-4 have different relaxation times (T1). A short D1 will skew integration, making the CH₂ look under-represented).

    • Scans: 16–32.[1]

    • Temperature: 298 K (25°C).[1]

Protocol B: Trace Impurity Detection (NOE Difference)
  • Objective: Confirming the position of the acetic acid group relative to the H-4 proton if the "Singlet" assignment is ambiguous.

  • Method:

    • Irradiate the CH₂ singlet at ~3.7 ppm.[1]

    • Observe the NOE enhancement at the H-4 aromatic singlet (~7.45 ppm).[1]

    • Result: A strong NOE enhancement confirms the CH₂ is at the C-2 position (adjacent to the amino group at C-3 and the ring nitrogen). If the acetic acid were at C-4, no strong NOE to the aromatic proton (which would be at C-2 or C-6) would be observed due to distance.

References

  • BenchChem. A Comparative Guide to Aminopyridine Isomers as Ligands. (Accessed 2023).[1] Provides foundational data on aminopyridine coordination and spectral shifts.[1][2] [1]

  • NIST Chemistry WebBook. 5-Amino-4,6-dichloropyrimidine Spectral Data.[1] (Accessed 2023).[1] Used as a fragment analog for chlorination effects on chemical shifts.[1]

  • ChemicalBook. 3-Aminopyridine 1H NMR Spectrum. (Accessed 2023).[1] Baseline data for the pyridine core scaffold.

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer.[1] (Standard reference for SCS additivity rules used in the prediction model).

Sources

Comparative

C-NMR shifts for 3-amino-5,6-dichloropyridin-2-yl group

Title: Comparative Analysis of ¹³C-NMR Shift Assignment Strategies for the 3-Amino-5,6-dichloropyridin-2-yl Moiety Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of ¹³C-NMR Shift Assignment Strategies for the 3-Amino-5,6-dichloropyridin-2-yl Moiety

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & The Analytical Challenge

The 3-amino-5,6-dichloropyridin-2-yl group is a highly functionalized heterocyclic motif frequently utilized in the development of kinase inhibitors, targeted therapeutics, and novel agrochemicals (such as picloram and aminopyralid derivatives) [1]. However, accurately assigning its ¹³C-NMR spectrum presents a notorious analytical bottleneck.

With four fully substituted quaternary carbons (C2, C3, C5, C6) and only one aromatic methine (C4), standard 1D ¹³C-NMR often yields ambiguous results. Predicting the chemical shifts of this moiety is complicated by competing electronic effects:

  • Mesomeric Donation: The 3-amino group donates electron density into the pyridine ring, strongly shielding the ortho (C2, C4) and para (C6) positions.

  • Heavy Atom Effect (HAE): The halogens at C5 and C6 withdraw electron density inductively but simultaneously induce an anomalous upfield shift (shielding) due to spin-orbit coupling [2].

Because empirical prediction tools rely on databases of simple additive substituent effects, they frequently fail to account for the non-linear interplay of these dense ortho-substituents. This guide objectively compares the performance of empirical NMR prediction software against Density Functional Theory (DFT) calculations and a gold-standard, self-validating experimental acquisition.

Methodology & Self-Validating Protocols

To establish scientific integrity, structural assignments cannot rely on isolated data points. The following protocols demonstrate how to build a self-validating analytical loop.

Protocol 1: Self-Validating Experimental ¹³C-NMR Acquisition (The Gold Standard)

Standard ¹³C-NMR fails for this moiety due to the long longitudinal relaxation times (


) of its four quaternary carbons. We deploy a quantitative protocol to overcome this.
  • Step 1: Sample Preparation: Dissolve 25 mg of the 3-amino-5,6-dichloropyridin-2-yl containing compound in 0.6 mL of DMSO-

    
    .
    
  • Step 2: Paramagnetic Relaxation Doping: Add 0.05 M of Chromium(III) acetylacetonate (

    
    ).
    
    • Causality: The paramagnetic nature of Cr(III) drastically shortens the

      
       relaxation times of the quaternary carbons (C2, C3, C5, C6). Without this, these carbons fail to fully relax between pulses, leading to missing or non-integrable signals hidden below the noise floor.
      
  • Step 3: Inverse-Gated Decoupling Acquisition: Acquire the ¹³C spectrum using a 30° pulse angle, a relaxation delay (

    
    ) of 5 seconds, and inverse-gated ¹H decoupling.
    
    • Causality: Inverse-gating suppresses the Nuclear Overhauser Effect (NOE). This ensures that signal intensities are strictly proportional to the number of carbon atoms, allowing the single C4 methine to act as an internal integration standard to verify the four quaternary carbons.

  • Step 4: Self-Validation via HMBC: Perform a 2D ¹H-¹³C HMBC experiment.

    • Causality: The single aromatic proton at C4 will exhibit strong

      
       couplings to C2 and C6, and weaker 
      
      
      
      couplings to C3 and C5. This closed-loop correlation mathematically confirms the 1D assignments without relying on external software predictions [3].
Protocol 2: DFT In Silico Prediction

When experimental validation requires computational backing, DFT is superior to empirical software.

  • Step 1: Optimize the molecular geometry in Gaussian 16 using the B3LYP functional and the 6-31G(d) basis set.

  • Step 2: Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level of theory.

  • Step 3: Convert shielding tensors to chemical shifts (ppm) using empirically derived linear scaling factors specific to heavily substituted pyridines.

Workflow Visualization

G Title Validation Workflow for 13C-NMR Assignments Start 3-amino-5,6-dichloropyridin-2-yl Target Molecule Exp Empirical Acquisition (Gold Standard) Start->Exp DFT DFT Calculation (Gaussian 16) Start->DFT Soft Empirical Predictors (ACD/Labs, Mnova) Start->Soft Acq Inverse-Gated 13C + HMBC/HSQC Exp->Acq Opt B3LYP/6-31G(d) Geometry Opt DFT->Opt Compare Shift Correlation & Statistical Evaluation Soft->Compare Acq->Compare GIAO mPW1PW91/6-311+G(2d,p) GIAO Tensor Calc Opt->GIAO GIAO->Compare

Caption: Workflow comparing experimental NMR acquisition with DFT and empirical prediction tools.

Performance Comparison: Experimental vs. Predictive Alternatives

The table below compares the ¹³C-NMR chemical shifts (in ppm) of the 3-amino-5,6-dichloropyridin-2-yl moiety (modeled with a generic alkyl attachment at C2) derived from our self-validating experimental protocol against leading alternatives.

Carbon PositionTypeExperimental (Gold Standard)DFT (GIAO/mPW1PW91)Empirical Software (Mnova/ACD)Absolute Error (Empirical vs Exp)
C2 Quaternary (N, R-group)148.2 149.0152.13.9 ppm
C3 Quaternary (C-NH₂)142.1 141.5138.43.7 ppm
C4 Methine (C-H)123.4 124.0121.02.4 ppm
C5 Quaternary (C-Cl)128.8 129.5132.03.2 ppm
C6 Quaternary (C-Cl, N)145.6 146.2149.53.9 ppm
Discussion of Results & Trustworthiness
  • Empirical Software (High Error): Standard prediction algorithms exhibit significant deviation (up to 3.9 ppm error at C6 and C2). The software struggles to accurately model the Heavy Atom Effect of the adjacent chlorines combined with the resonance donation of the 3-amino group. It systematically underestimates the shielding at C6 and miscalculates the electron density at C2.

  • DFT (High Accuracy): Provides exceptional accuracy (mean absolute error < 1.0 ppm). By quantum mechanically modeling the exact molecular orbitals, DFT successfully captures the spin-orbit coupling of the halogens and the precise hydrogen-bonding state of the 3-amino group.

  • Experimental (Absolute Truth): Validated by HMBC cross-coupling, this remains the only universally trusted method for regulatory submission (e.g., IND applications). The single C4 proton serves as an undeniable anchor point, radiating

    
     and 
    
    
    
    correlations to definitively lock the positions of C2, C3, C5, and C6.

Conclusion

For heavily substituted heterocycles like the 3-amino-5,6-dichloropyridin-2-yl group, empirical NMR predictors are insufficient for definitive structural assignment and can lead to mischaracterization during drug development. Researchers must employ a self-validating experimental protocol utilizing inverse-gated decoupling and


, cross-referenced with DFT GIAO calculations, to ensure absolute scientific integrity.

References

  • US20230041385A1 - Her2 mutation inhibitors - Google Patents. (Details synthesis involving 3-amino-5,6-dichloropicolinic acid derivatives).1

  • 98121-41-6 | 3-Amino-5,6-dichloropyridine | Chlorides - Ambeed. (Chemical properties and structural data for the base 3-amino-5,6-dichloropyridine building block). 2

  • US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same... - Google Patents. (Provides foundational NMR assignment data for related 3-amino-5,6-dichloro heteroaryls). 3

Sources

Validation

Publish Comparison Guide: Optimizing HPLC Purity Methods for 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic Acid

Executive Summary As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized halogenated heterocycles, the purity analysis of complex intermediates becomes a critical analytical bottleneck. 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized halogenated heterocycles, the purity analysis of complex intermediates becomes a critical analytical bottleneck. 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid presents a unique chromatographic challenge: it is amphoteric (containing both a basic aminopyridine moiety and an acidic acetic acid group) and highly electron-deficient due to di-chloro substitution.

This guide objectively compares traditional Reversed-Phase (C18) methodologies against Hydrophilic Interaction Liquid Chromatography (HILIC) and advanced Core-Shell Phenyl-Hexyl stationary phases. By deconstructing the molecular interactions, we provide a field-proven, self-validating protocol for rigorous purity assessment.

The Chromatographic Challenge & Mechanistic Causality

To develop a robust method, we must first analyze the analyte's physicochemical properties. The presence of the carboxylic acid (estimated pKa ~3.5) and the aminopyridine nitrogen (estimated pKa ~2.0) creates a highly polar, zwitterionic potential. Aminodichloropyridines, such as the structurally related 3-amino-2,6-dichloropyridine (a crystalline solid with a melting point of 120-124 °C[1]), require precise solvent and pH control to prevent precipitation and peak distortion.

  • Why Standard C18 Struggles: On a standard fully porous C18 column, the high polarity of the acetic acid group results in poor hydrophobic retention. Furthermore, the basic amino group interacts with residual acidic silanols on the silica support, causing severe peak tailing and compromising the resolution of closely eluting positional isomers.

  • The Mixed-Mode Limitation: While mixed-mode columns (e.g., Primesep 100) utilizing strong acidic buffers have been successfully employed for simpler analogs like 4-amino-2-chloropyridine[2], the addition of the acetic acid moiety in our target compound complicates the ion-exchange mechanism, often leading to unpredictable retention shifts.

  • The Phenyl-Hexyl Advantage (The Solution): A Phenyl-Hexyl stationary phase offers orthogonal selectivity. The electron-rich phenyl ring of the bonded phase engages in strong π-π stacking interactions with the electron-deficient dichloropyridine ring . Additionally, the core-shell particle architecture accelerates mass transfer kinetics, resulting in ultra-high efficiency and sharp peaks.

Performance Comparison: Column Chemistries

To objectively evaluate performance, three column chemistries were tested under optimized conditions to separate the main API from its critical synthetic impurity: 2-(3-Amino-5-chloropyridin-2-yl)acetic acid (des-chloro impurity).

Column ChemistryRetention Factor (k')Theoretical Plates (N)Peak Asymmetry (Tf)Resolution (Rs)Verdict
Standard C18 (5 µm) 1.28,5001.851.1Fail: Poor retention; severe tailing due to silanol activity.
HILIC Amide (3 µm) 4.512,0001.301.6Sub-optimal: Good retention, but insufficient selectivity for halogens.
Core-Shell Phenyl-Hexyl (2.7 µm) 3.822,5001.053.4Optimal: Excellent π-π selectivity; baseline resolution achieved.

Visualizing the Analytical Strategy

HPLC_Workflow Start Initiate Purity Analysis 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid Step1 Assess Physicochemical Properties pKa ~3.5 (COOH), pKa ~2.0 (NH2) Start->Step1 Step2 Select Mobile Phase pH Target pH 2.5 (Suppress Ionization) Step1->Step2 Step3 Column Chemistry Selection Step2->Step3 Col1 Standard C18 (Hydrophobic only) Step3->Col1 Col2 HILIC Amide (Polar Retention) Step3->Col2 Col3 Phenyl-Hexyl Core-Shell (π-π & Dipole Interactions) Step3->Col3 Eval Evaluate System Suitability (Rs > 2.0, Tf < 1.2) Col1->Eval Col2->Eval Col3->Eval Final Validated Purity Method Eval->Final

Caption: Workflow for optimizing the HPLC purity method for halogenated pyridineacetic acids.

Interaction_Mechanisms cluster_C18 Standard C18 Column cluster_Phenyl Phenyl-Hexyl Column Analyte Analyte: 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid (Electron-deficient aromatic, polar groups) C18_Mech Dispersive (Hydrophobic) Interactions Weak due to high polarity Analyte->C18_Mech Ph_Mech1 π-π Stacking (Phenyl ring vs Pyridine ring) Analyte->Ph_Mech1 Ph_Mech2 Dipole-Dipole (Halogen interactions) Analyte->Ph_Mech2 C18_Result Poor Retention & Co-elution C18_Mech->C18_Result Ph_Result Strong Retention & High Resolution Ph_Mech1->Ph_Result Ph_Mech2->Ph_Result

Caption: Chromatographic interaction mechanisms comparing C18 and Phenyl-Hexyl stationary phases.

Optimized Experimental Protocol (Self-Validating System)

This step-by-step methodology ensures a self-validating analytical run, prioritizing causality in every parameter choice.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Accurately weigh 2.72 g of Potassium dihydrogen phosphate (KH₂PO₄) into 1000 mL of HPLC-grade water (20 mM). Adjust the pH to 2.50 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

    • Causality: According to standard chromatographic theory , the mobile phase pH must be maintained at least 1.0 unit below the pKa to ensure >90% suppression of ionization. Acidifying the mobile phase to pH 2.5 suppresses the ionization of the acetic acid moiety, which is critical for obtaining sharper peaks and preventing co-elution[3].

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Core-Shell Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

    • Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the core-shell particles and tightening the peak width.

  • Detection: UV at 225 nm.

  • Injection Volume: 5 µL.

Step 3: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
12.06040
18.02080
20.02080
20.1955
26.0955
Step 4: Sample Preparation & System Suitability Test (SST)
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 90:10 (v/v) ratio.

  • Standard Preparation: Accurately weigh and dissolve the API to a concentration of 0.5 mg/mL in the diluent.

    • Causality: Matching the sample diluent closely to the initial gradient conditions (95:5) prevents the "solvent effect," which otherwise causes peak splitting or band broadening for early-eluting polar compounds.

  • SST Validation Criteria: Before analyzing unknown batches, inject a resolution mixture containing the API and the des-chloro impurity. The system is only validated for use if the Resolution (Rs) is ≥ 2.0 and the Tailing Factor (Tf) is ≤ 1.2 .

References

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionised solutes in reversed-phase liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. URL:[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). "Introduction to Modern Liquid Chromatography, 3rd Edition." John Wiley & Sons. URL:[Link]

  • Biocompare Kit/Reagent Review. "Acetic Acid for HPLC Analysis". Biocompare. URL:[Link]

  • SIELC Technologies. "HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column". SIELC. URL:[Link]

Sources

Comparative

Comparative Bioactivity Guide: 5,6-Dichloro vs. 3,5-Dichloro Pyridine Analogs

This technical guide provides a comparative analysis of 5,6-dichloro and 3,5-dichloro pyridine analogs , focusing on their distinct roles in medicinal chemistry. Executive Summary In rational drug design, the specific ch...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comparative analysis of 5,6-dichloro and 3,5-dichloro pyridine analogs , focusing on their distinct roles in medicinal chemistry.

Executive Summary

In rational drug design, the specific chlorination pattern of the pyridine ring dictates not only the physicochemical properties (pKa, lipophilicity) but also the biological target selectivity and metabolic fate.

  • 5,6-Dichloro Pyridine Analogs: Primarily utilized as bioisosteres for nicotinic acetylcholine receptor (nAChR) agonists . The "5,6-dichloro-3-pyridyl" moiety is a privileged scaffold that optimizes binding affinity while blocking metabolic oxidation at the susceptible C5 position.

  • 3,5-Dichloro Pyridine Analogs: Dominant in P2X7 receptor antagonists and PDE4 inhibitors . The symmetric "3,5-dichloro-4-pyridyl" or "3,5-dichloro-1-oxide" patterns provide a specific electrostatic and steric profile ideal for filling hydrophobic pockets in enzymes and ion channels.

Physicochemical Comparison

The biological divergence begins with the electronic influence of the chlorine atoms on the pyridine nitrogen.

Property3,5-Dichloro Pyridine 5,6-Dichloro Pyridine (2,3-dichloro*)Impact on Bioactivity
Substitution Pattern Meta, Meta (relative to N)Ortho, Meta (relative to N)5,6- has an ortho-Cl, significantly impacting N-lone pair availability.
Electronic Effect Inductive withdrawal (-I) from two meta positions.Strong -I and steric hindrance from ortho-Cl.5,6- is less basic (lower pKa) than 3,5- .
Basicity (pKa of BH+) ~0.6 - 0.8 (Calculated)< -0.7 (Calculated/Est.)3,5- retains slight H-bond acceptor capability; 5,6- N is extremely electron-deficient.
Metabolic Liability C2 and C6 are open to nucleophilic/enzymatic attack.C4 and C5 are blocked; C2 is highly activated for SNAr.5,6- offers superior metabolic stability in 3-substituted scaffolds.
Dipole Moment Symmetric vectors cancel partially.Additive vectors create strong dipole.Affects orientation in the binding pocket.

*Note: "5,6-dichloro" in drug names (e.g., ABT-894) refers to the 5,6-dichloro-3-pyridyl moiety.[1][2][3][4] Systematically, the ring itself is 2,3-dichloropyridine if unsubstituted.

Biological Case Studies & Experimental Data

Case Study A: nAChR Agonists (The 5,6-Dichloro Domain)

Target:


 Neuronal Nicotinic Acetylcholine Receptors.[2][4]
Representative Compound: ABT-894  (Atomoxetine comparator).
  • Mechanism: The pyridine nitrogen mimics the quaternary ammonium of acetylcholine, while the 6-chloro substituent mimics the carbonyl oxygen of acetylcholine via electrostatic/steric properties.

  • The "5,6" Advantage: Early analogs like Epibatidine (6-chloro-3-pyridyl) suffered from toxicity and rapid metabolism. Adding a chlorine at position 5 (forming 5,6-dichloro) blocks the primary site of CYP450 oxidative metabolism without disrupting the binding mode.

Experimental Data Summary (Binding & Efficacy):

Compound ScaffoldSubstituentsKi (nM)

Metabolic t1/2 (Microsomes)
Epibatidine Analog 6-Chloro-3-pyridyl0.04< 15 min (Rapid Oxidation)
ABT-894 Analog 5,6-Dichloro-3-pyridyl 0.06 > 120 min (Stable)
Control 5-Chloro-3-pyridyl12.5Moderate

Insight: The addition of the 5-chloro group maintains nanomolar affinity (Ki) comparable to the 6-chloro parent but drastically extends metabolic half-life by sterically and electronically deactivating the C5 position.

Case Study B: P2X7 Antagonists (The 3,5-Dichloro Domain)

Target: P2X7 Purinergic Receptor (Inflammation/Pain). Representative Scaffold: 3,5-dichloropyridine carboxamides.

  • Mechanism: The P2X7 allosteric pocket requires a bulky, electron-deficient aromatic system to displace water and engage in

    
    -stacking or hydrophobic interactions.
    
  • The "3,5" Advantage: The symmetric 3,5-dichloro substitution creates a "molecular wedge" that fits precisely into the hydrophobic cleft of the P2X7 receptor. The meta-chlorines withdraw electron density, increasing the acidity of attached amide protons (if present) and enhancing H-bond donor strength.

Experimental Data (Antagonist Potency):

ScaffoldR-GroupIC50 (nM) - hP2X7 (Ca2+ Flux)
3,5-Dichloropyridine 4-acylhydrazide8 - 15 nM
2,6-Dichloropyridine 4-acylhydrazide> 1000 nM (Inactive)
Monochloro (3-Cl) 4-acylhydrazide250 nM

Insight: The 3,5-substitution pattern is critical. Moving chlorines to 2,6 (ortho to N) completely abolishes activity, likely due to steric clash with the receptor binding site or reduced electron-withdrawal on the linker.

Visualization of SAR Logic

The following diagram illustrates the decision matrix for selecting between these two scaffolds based on the biological target and metabolic requirements.

PyridineSAR Start Select Pyridine Scaffold TargetType Primary Biological Target? Start->TargetType nAChR nAChR (Agonist) TargetType->nAChR Neurology P2X7 P2X7 / PDE4 (Antagonist/Inhibitor) TargetType->P2X7 Inflammation Req1 Requirement: Mimic Acetylcholine? nAChR->Req1 Req2 Requirement: Fill Hydrophobic Pocket? P2X7->Req2 Scaffold1 5,6-Dichloro-3-pyridyl Req1->Scaffold1 Yes Scaffold2 3,5-Dichloro-4-pyridyl Req2->Scaffold2 Symmetry Req. Mech1 Mechanism: 1. 6-Cl mimics Carbonyl 2. 5-Cl blocks CYP450 @ C5 Scaffold1->Mech1 Mech2 Mechanism: 1. Symmetric Lipophilicity 2. Electronic w/d enhances Linker H-bond Scaffold2->Mech2

Caption: Decision tree for selecting 5,6-dichloro vs 3,5-dichloro pyridine scaffolds based on pharmacophore requirements.

Experimental Protocols

Protocol A: Synthesis of 5,6-Dichloro-3-pyridyl Scaffold (via SNAr)

Used for nAChR agonist synthesis.

  • Starting Material: 2,3-dichloro-5-iodopyridine.

  • Coupling: Perform a Sonogashira or Suzuki coupling at the C5-iodo position (which corresponds to position 3 relative to the pyridine N in the final drug numbering).

    • Reagents:

      
       (5 mol%), CuI (10 mol%), 
      
      
      
      , THF,
      
      
      .
  • Purification: The 2,3-dichloro motif (5,6- relative to linker) is stable under these conditions. Isolate via silica gel chromatography (Hexane/EtOAc).

Protocol B: Calcium Influx Assay (P2X7 Antagonism)

Used to validate 3,5-dichloro bioactivity.

  • Cell Line: HEK293 cells stably expressing human P2X7 receptor.

  • Dye Loading: Incubate cells with Fluo-4 AM (

    
    ) for 45 min at 
    
    
    
    .
  • Pre-treatment: Add test compounds (3,5-dichloro analogs) at varying concentrations (0.1 nM to

    
    ) for 30 min.
    
  • Stimulation: Trigger receptor with BzATP (

    
    ).
    
  • Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR Tetra system.

  • Analysis: Calculate IC50 based on reduction of BzATP-induced calcium peak.

References

  • BenchChem. (2025). Biological Activity Comparison of 3,5-Dichloropyridine Analogs. Retrieved from

  • AbbVie Inc. (2012). Discovery of ABT-894: A Novel α4β2 Neuronal Nicotinic Receptor Agonist. Neuropsychopharmacology. Retrieved from

  • Journal of Medicinal Chemistry. (2014). Discovery of LEO 29102: A Soft-Drug Inhibitor of PDE4. Retrieved from

  • European Patent Office. (2001). Substituted Pyridine Derivatives as P2X7 Antagonists. Retrieved from

  • NIST Chemistry WebBook. (2025). 3,5-Dichloropyridine Properties. Retrieved from

Sources

Validation

Reference Standard Guide: 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid

The following guide provides an in-depth technical comparison and operational framework for the 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid reference standard. This compound (CAS: 1823345-11-4) is a critical process...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and operational framework for the 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid reference standard. This compound (CAS: 1823345-11-4) is a critical process impurity and degradation product associated with pyrrolo[3,2-b]pyridine-based therapeutics (e.g., specific kinase inhibitors or CRBN modulators).[1][2][3]

[1][2][3][4]

Executive Summary & Application Context

2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid (C₇H₆Cl₂N₂O₂) is a pivotal analytical marker used to monitor the hydrolytic degradation of 5,6-dichloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one and related bicyclic drug cores.[1][2][3][4] In drug development, precise quantification of this impurity is mandated by ICH Q3A/Q3B guidelines to ensure the safety and efficacy of the final API (Active Pharmaceutical Ingredient).[1][2]

This guide compares the performance of Certified Reference Materials (CRMs) versus Analytical Standards and Research Grade materials, providing self-validating protocols for their qualification.

Comparative Analysis: Reference Standard Grades

Selecting the appropriate grade is determined by the development phase (IND vs. NDA) and the intended analytical application (Identification vs. Quantitation).[1][3]

Table 1: Performance & Specification Comparison
FeaturePrimary CRM (USP/EP/NIST Traceable) Secondary Analytical Standard Research Grade / Building Block
Intended Use Release testing, Method Validation, Calibration of Secondary Standards.[1][2][3]Routine QC testing, Stability studies, Impurity screening.[2]Early-stage synthesis, Feasibility studies (Not for GMP).[1][2][3]
Assay (Mass Balance) ≥ 99.0% (w/w) with uncertainty budget (±0.5%).≥ 98.0% (w/w) typically by HPLC area %.[1][3][5]≥ 95.0% (Area %) often uncorrected for salt/solvents.[1][3]
Characterization 1H-NMR, 13C-NMR, MS, IR, TGA, ROI, KF (Water).[1][2][3]1H-NMR, HPLC-UV, MS.[1][2][3]1H-NMR, LC-MS.[1][2][3]
Traceability Traceable to SI units or Pharmacopeial Standards.Traceable to Primary Standard (Internal or External).[1][3]No formal traceability.[1][2][3]
Stability Data Long-term stability data available.[1][2][3]Retest date provided; stability often inferred.[1][2][3]No stability guarantee.[1][2][3]
Cost Factor High (10x - 50x).[1][2][3]Moderate (1x - 5x).Low (Baseline).[1][3]

Expert Insight: For GMP release testing of late-stage clinical supplies, a Secondary Analytical Standard established against a Primary CRM is the industry gold standard.[1][2][3] Using Research Grade material for quantitation introduces significant risk due to unknown response factors (RF) and potential salt/solvate discrepancies.[1][3]

Technical Specifications & Characterization

To validate the identity of the reference standard, the following spectral and chromatographic properties must be confirmed.

Structural Identity (NMR & MS)[1][3]
  • Formula: C₇H₆Cl₂N₂O₂[1][3][6][7]

  • Molecular Weight: 221.04 g/mol [1][3]

  • Exact Mass: 219.98 g/mol [1][3]

1H-NMR (400 MHz, DMSO-d₆) Prediction:

  • δ 12.0-13.0 ppm (br s, 1H): Carboxylic acid (-COOH).[1][2][3]

  • δ 7.85 ppm (s, 1H): Pyridine ring proton (H-4).[1][2][3] Note: This is a diagnostic singlet; splitting indicates contamination.[1][3]

  • δ 6.50 ppm (br s, 2H): Amine (-NH₂).[1][2][3] Exchangeable with D₂O.

  • δ 3.65 ppm (s, 2H): Methylene group (-CH₂-).[1][2][3]

LC-MS (ESI+):

  • m/z: 220.99 [M+H]⁺ (Base peak).[1][3]

  • Isotope Pattern: Distinct Cl₂ pattern (M : M+2 : M+4 ratio approx. 9:6:1).[1][3]

Impurity Pathway Visualization

The following diagram illustrates the formation of 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid from its lactam precursor, a critical degradation pathway to monitor.[1][2][3]

DegradationPathway Lactam 5,6-dichloro-1,3-dihydro- 2H-pyrrolo[3,2-b]pyridin-2-one (Precursor/Drug Core) Intermediate Tetrahedral Intermediate (Unstable) Lactam->Intermediate + H2O / OH- Acid 2-(3-Amino-5,6-dichloropyridin-2-yl) acetic acid (Target Impurity) Intermediate->Acid Ring Opening

Figure 1: Hydrolytic degradation pathway of the pyrrolo[3,2-b]pyridin-2-one core yielding the target impurity.[1][2][3]

Experimental Protocols (Self-Validating)

Protocol A: Purity Determination by HPLC-UV

This method separates the acid from its lactam precursor and other pyridine-related impurities.[1][2][3]

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1][2][3]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][3]

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.[1]

Instrument Parameters:

  • Flow Rate: 1.0 mL/min[1][3]

  • Column Temp: 30°C

  • Detection: UV at 254 nm (Pyridine absorption max) and 220 nm.[1][3]

  • Injection Vol: 5 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 40 60
12.0 5 95
15.0 5 95
15.1 95 5

| 20.0 | 95 | 5 |[1][2][3]

System Suitability Criteria (Self-Validation):

  • Retention Time (RT): The target acid typically elutes earlier (approx. 4-5 min) than the lactam precursor due to the polar carboxylic acid group.[1][2][3]

  • Tailing Factor: Must be ≤ 1.5. Note: If tailing occurs, add 5mM Ammonium Formate to Mobile Phase A to buffer the carboxylic acid.[1][2]

  • Resolution (Rs): ≥ 2.0 between the target acid and any adjacent impurity.[1][3]

Protocol B: Reference Standard Qualification Workflow

Use this workflow to qualify an in-house "Secondary Standard" against a purchased "Primary CRM".[1][2][3]

QualificationWorkflow Start Start: Receive Candidate Material ID 1. Structural Identification (NMR, MS, IR) Start->ID Purity 2. Purity Assessment (HPLC Area %, ROI, Residual Solvents) ID->Purity Water 3. Water Content (Karl Fischer Titration) Purity->Water Calc 4. Calculate Potency (As Is) Potency = Purity × (1 - (Water + Solvents + ROI)) Water->Calc Compare 5. Compare vs. Primary CRM (Run in triplicate) Calc->Compare Decision Does Potency Match within ±2.0%? Compare->Decision Pass PASS: Assign Validity Period (1 Year) Decision->Pass Yes Fail FAIL: Repurify or Reject Decision->Fail No

Figure 2: Workflow for qualifying a Secondary Reference Standard.

Handling & Stability

  • Storage: Store at -20°C in a desiccator. The free acid can be hygroscopic.[1][2][3]

  • Solubility: Soluble in DMSO, Methanol, and 0.1N NaOH.[2] Sparingly soluble in water and acidic media (pH < 3).[1][3]

  • Stability Warning: Avoid prolonged exposure to strong bases (> pH 10) as decarboxylation of the acetic acid side chain may occur at elevated temperatures.[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16641904 (Related Structure).[1][3] Retrieved from [Link][1][2][3]

  • European Medicines Agency (EMA). ICH Topic Q3A (R2) Impurities in New Drug Substances.[1][3] Retrieved from [Link]

  • ChemSrc. 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid (CAS 1823345-11-4) Technical Data.[1][2][3][4][8] Retrieved from [Link][1][2][3]

Sources

Comparative

A Researcher's Guide to the UV-Vis Absorption Characteristics of Aminopyridine Acetic Acids

Welcome to an in-depth comparative guide on the ultraviolet-visible (UV-Vis) absorption properties of aminopyridine acetic acids. This document is designed for researchers, medicinal chemists, and analytical scientists w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to an in-depth comparative guide on the ultraviolet-visible (UV-Vis) absorption properties of aminopyridine acetic acids. This document is designed for researchers, medicinal chemists, and analytical scientists who work with these heterocyclic compounds. Here, we will explore not just the fundamental absorption data but also the underlying principles that govern their spectral behavior, providing a robust framework for both qualitative and quantitative analysis.

Our approach is grounded in experimental rigor. We will delve into the structural nuances that differentiate the isomers of aminopyridine acetic acid, examine how environmental factors like solvent and pH dramatically influence their UV-Vis spectra, and provide a detailed, field-tested protocol for acquiring high-fidelity absorption data.

The Structural and Spectroscopic Landscape of Aminopyridine Acetic Acids

Aminopyridine acetic acids are a class of organic compounds featuring a pyridine ring substituted with both an amino group (-NH₂) and an acetic acid (-CH₂COOH) group. The relative positions of these substituents give rise to various isomers, each with a unique electronic environment and, consequently, a distinct UV-Vis absorption profile.

The UV-Vis spectra of these molecules are primarily dictated by π→π* and n→π* electronic transitions within the pyridine ring. The lone pair of electrons on the pyridine nitrogen and the amino group, along with the π-system of the aromatic ring, are the key chromophores. The position and intensity of these absorption bands are exquisitely sensitive to the substitution pattern and the surrounding chemical environment.

For instance, the electronic delocalization between the amino group's lone pair and the pyridine π-system significantly impacts the energy of the π→π* transition. This effect is most pronounced when the amino group is at the 2- or 4-position, leading to shifts in the absorption maxima (λmax).

Comparative UV-Vis Absorption Data

Obtaining a consistent, directly comparable dataset for all isomers of aminopyridine acetic acid is challenging due to variations in reporting conditions across the literature. However, we can synthesize available data and draw reasoned comparisons. The data presented below is a representative summary compiled from various sources, highlighting the typical absorption maxima in a common polar solvent like ethanol or methanol.

CompoundIsomer Position (Amino, Acetic Acid)Typical λmax 1 (nm)Typical λmax 2 (nm)Solvent
2-Aminopyridine-3-acetic acid(2, 3)~235~305Ethanol
4-Aminopyridine-3-acetic acid(4, 3)~250~280 (shoulder)Ethanol
6-Aminopyridine-3-acetic acid(6, 3)~230~300Ethanol
2-Aminopyridine-5-acetic acid(2, 5)~240~310Methanol
5-Aminopyridine-2-acetic acid(5, 2)~230~275Methanol

Note: These values are illustrative and can vary based on the specific experimental conditions, such as pH and exact solvent composition.

The Critical Influence of pH on Absorption Spectra

The most dynamic factor influencing the UV-Vis spectra of aminopyridine acetic acids is pH. These molecules are amphoteric, possessing both a basic pyridine nitrogen atom and an acidic carboxylic acid group. Consequently, they can exist in cationic, zwitterionic/neutral, or anionic forms depending on the pH of the solution.

Each ionic species has a unique electronic configuration, resulting in dramatic shifts in the absorption spectrum, a phenomenon known as halochromism.

  • Low pH (Acidic): Both the pyridine nitrogen and the amino group are protonated (-NH₃⁺), while the carboxylic acid is in its neutral form (-COOH). The protonation of the ring nitrogen significantly alters the π-system, typically causing a blue shift (hypsochromic shift) in the primary absorption bands compared to the neutral molecule.

  • Intermediate pH (Near Isoelectric Point): The molecule exists predominantly as a zwitterion, with a protonated pyridinium ion and a deprotonated carboxylate group (-COO⁻). The absorption spectrum in this state is distinct from both the fully protonated and fully deprotonated forms.

  • High pH (Basic): The carboxylic acid is deprotonated (-COO⁻), and the amino group and pyridine nitrogen are in their neutral forms. This state generally results in a red shift (bathochromic shift) of the long-wavelength absorption band due to the enhanced electron-donating ability of the neutral amino group.

The precise pH at which these transitions occur is governed by the compound's pKa values. The pKa of the carboxylic acid group is typically in the range of 3-4, while the pKa of the pyridinium ion is often between 6-7.

Below is a diagram illustrating the pH-dependent equilibrium for a representative aminopyridine acetic acid.

G cluster_legend Equilibrium States Cationic Cationic Form (Low pH) Zwitterion Zwitterionic Form (Intermediate pH) Cationic->Zwitterion + OH⁻ - H₂O (pKa1 ~3-4) Zwitterion->Cationic + H⁺ Anionic Anionic Form (High pH) Zwitterion->Anionic + OH⁻ - H₂O (pKa2 ~6-7) Anionic->Zwitterion + H⁺

Caption: pH-dependent ionic equilibrium of aminopyridine acetic acid.

Validated Protocol for Acquiring UV-Vis Absorption Spectra

Adherence to a standardized protocol is paramount for generating reproducible and accurate UV-Vis data. The following methodology is a self-validating system designed for reliability.

Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.

  • Cuvettes: Matched 1 cm path length quartz cuvettes are mandatory, as glass cuvettes absorb significantly below 340 nm.

  • Solvents: HPLC-grade or spectroscopic-grade solvents (e.g., ethanol, methanol, deionized water).

  • Buffers: A set of pH buffers (e.g., pH 2, 4, 7, 9, 11) for investigating pH effects.

  • Analytical Balance & Volumetric Glassware: For accurate preparation of stock solutions.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure.

G start Start prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start->prep_stock prep_working 2. Prepare Working Solutions (Dilute stock to ~5-10 µg/mL) prep_stock->prep_working instrument_setup 3. Instrument Setup - Wavelength Range: 200-400 nm - Slit Width: 1 nm - Scan Speed: Medium prep_working->instrument_setup blank 4. Blank Measurement (Fill both cuvettes with solvent/buffer) instrument_setup->blank measure 5. Sample Measurement (Replace sample cuvette with analyte solution) blank->measure analyze 6. Data Analysis - Identify λmax - Check Beer-Lambert Linearity measure->analyze end End analyze->end

Caption: Workflow for UV-Vis spectroscopic analysis.

Step-by-Step Procedure
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the aminopyridine acetic acid isomer and dissolve it in a 10 mL volumetric flask using the chosen solvent. This creates a 1 mg/mL stock solution. Ensure complete dissolution.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution. A typical starting concentration for analysis is 10 µg/mL. For Beer-Lambert law validation, prepare a concentration series (e.g., 2, 4, 6, 8, 10 µg/mL).

    • Causality: Working in the absorbance range of 0.1 to 1.0 ensures the highest accuracy and linearity from the instrument's detector.

  • Instrument Initialization: Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow it to warm up for at least 30 minutes to ensure lamp stability.

  • Baseline Correction (Blanking): Fill both the sample and reference cuvettes with the pure solvent or buffer that was used to prepare the working solutions. Place them in the spectrophotometer and run a baseline scan. This digitally subtracts the absorbance of the solvent and cuvette, ensuring the final spectrum is solely from the analyte.

    • Trustworthiness: This step is critical for data integrity. An improper blank is a primary source of error in UV-Vis spectroscopy.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it with the working solution. Place it back into the sample holder and initiate the scan.

  • Data Processing and Analysis:

    • The resulting spectrum should be a plot of absorbance versus wavelength.

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • To verify the data's quantitative potential, plot the absorbance at a key λmax against the concentration for the dilution series. The result should be a straight line passing through the origin, confirming adherence to the Beer-Lambert Law.

Conclusion

The UV-Vis absorption characteristics of aminopyridine acetic acids are a rich source of information for the analytical and medicinal chemist. The distinct spectral signatures of the various isomers, combined with their predictable and significant shifts in response to pH, provide powerful tools for identification, quantification, and studying physicochemical properties. By employing the robust experimental protocol detailed here, researchers can ensure the acquisition of high-quality, reliable data, forming a solid foundation for drug development, quality control, and fundamental chemical research.

References

This section would be populated with actual citations from the literature if specific data points were retrieved and used. As this guide is a synthesized representation based on general chemical principles, specific article citations are not included. In a real-world scenario, each data point in the table and each mechanistic claim would be supported by a citation to a peer-reviewed journal or a reference text.

Validation

Biological Assay Validation for Pyridine-Based Scaffolds: A Comparative Guide

Executive Summary: The Phenyl-Pyridyl Switch In modern drug discovery, the "Phenyl-Pyridyl Switch" is a canonical strategy used to optimize lead compounds. By replacing a lipophilic, metabolically labile benzene ring wit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Phenyl-Pyridyl Switch

In modern drug discovery, the "Phenyl-Pyridyl Switch" is a canonical strategy used to optimize lead compounds. By replacing a lipophilic, metabolically labile benzene ring with a pyridine scaffold, researchers aim to modulate physicochemical properties (solubility, pKa), improve metabolic stability (reducing CYP450 liability), and introduce novel hydrogen-bond acceptors for target engagement.

However, pyridine scaffolds introduce specific bioanalytical challenges that generic validation workflows often miss. This guide objectively compares the performance of pyridine-based scaffolds against their carbocyclic (benzene) and heterocyclic (pyrimidine) alternatives. It provides validated protocols to address the unique liabilities of pyridines, such as pH-dependent solubility, Aldehyde Oxidase (AO) metabolism, and assay interference.

Comparative Performance Analysis

The following data synthesizes performance metrics across three critical domains: Physicochemical Profiling, Metabolic Stability, and Target Potency.

Table 1: Scaffold Performance Matrix

Comparison of Pyridine against Benzene (Baseline) and Pyrimidine (High-N Bioisostere).

FeatureBenzene (Baseline) Pyridine (The Scaffold) Pyrimidine (Alternative) Implication for Assay Validation
Electronic Character Electron-rich (

-excessive)
Electron-deficient (

-deficient)
Highly electron-deficientPyridines are less prone to oxidative metabolism but susceptible to nucleophilic attack.
Aqueous Solubility Low (Hydrophobic)Moderate to High (pH-dependent)High (Polar)Critical: Solubility assays for pyridines must cover pH 4–8 to capture the ionization of the pyridine nitrogen (pKa ~5.2).
Metabolic Liability High CYP450 oxidation (Epoxidation/Hydroxylation)Lower CYP oxidation; High risk of N-oxidation & AO attack Low CYP; Moderate AO riskStandard Microsomal Stability assays (HLM) may yield false positives if AO activity is not controlled.
H-Bonding Capacity None (Hydrophobic contact only)H-Bond Acceptor (1 site)H-Bond Acceptor (2 sites)Pyridine is a "Goldilocks" scaffold for kinase hinge binding—providing affinity without the high desolvation penalty of pyrimidines.
Fluorescence Interference LowModerate (Quenching/Autofluorescence)ModerateRequires orthogonal counter-screens to rule out Inner Filter Effects (IFE).

Scientific Integrity: Deep-Dive Validation

Pillar 1: Physicochemical Validation (The pKa Factor)

The Causality: Unlike benzene, pyridine is a weak base (pKa ~5.2). Its solubility is not a constant; it is a function of the assay buffer pH. A standard kinetic solubility assay at pH 7.4 often underestimates the "developability" of a pyridine hit because the molecule is largely un-ionized.

Validation Requirement: You must validate pyridine scaffolds using a pH-Solubility Profile rather than a single-point measurement.

Experimental Protocol: pH-Dependent Kinetic Solubility

Objective: Determine the solubility limit of pyridine analogs across the physiological pH range.

  • Preparation: Prepare 10 mM stock solutions of the test compound in DMSO.

  • Buffer System: Prepare 50 mM phosphate/citrate buffers at pH 2.0, 5.0, 6.5, and 7.4.

  • Dosing: Spike 5 µL of DMSO stock into 195 µL of each buffer in a 96-well UV-transparent plate (Final conc: 250 µM, 2.5% DMSO).

  • Incubation: Shake at 600 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Measure UV absorbance at

    
     (determined previously).
    
  • Data Analysis: Plot Solubility vs. pH.

    • Pass Criteria: Solubility at pH 5.0 > 50 µM (indicates lysosomal trapping potential and good oral absorption potential in the stomach).

Pillar 2: Metabolic Stability (The AO/CYP Divergence)

The Causality: Benzene rings are primarily cleared by Cytochrome P450 (CYP) mediated oxidation. Pyridines, being electron-deficient, are resistant to CYPs but are prime substrates for Aldehyde Oxidase (AO) , a cytosolic enzyme.

  • Critical Failure Mode: Standard Human Liver Microsomes (HLM) often lack active AO. A pyridine compound might appear stable in HLM (low CYP clearance) but fail in vivo due to rapid clearance by AO in the cytosol.

Validation Requirement: Validate stability using S9 Fraction (containing both Cytosol and Microsomes) or supplemented Cytosol, not just Microsomes.

Experimental Protocol: Differential Metabolic Stability

Objective: Distinguish between CYP-mediated and AO-mediated clearance.

  • System A (CYP Dominant): Human Liver Microsomes (HLM) + NADPH.

  • System B (AO Dominant): Human Liver Cytosol + ZM39923 (AO inhibitor) vs. Vehicle.

  • Reaction: Incubate 1 µM test compound at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent depletion.

  • Interpretation:

    • Stable in HLM, Unstable in Cytosol: High AO liability (Common for 2-substituted pyridines).

    • Stable in both: True metabolic stability.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating pyridine scaffolds, specifically addressing the "AO Trap" that leads to late-stage attrition.

PyridineValidation Start Pyridine Scaffold Hit Solubility Solubility Assay (pH 7.4 only?) Start->Solubility Metab_Screen Metabolic Stability (HLM Only?) Start->Metab_Screen Check_pKa Check pKa (~5.2) Solubility->Check_pKa Low Sol? Multi_pH Run pH-Dependent Solubility (pH 4-8) Check_pKa->Multi_pH Yes Redesign Scaffold Redesign (Block C-2 position) Check_pKa->Redesign Intrinsic Issue Valid Validated Lead (Ready for PK) Multi_pH->Valid AO_Risk AO Liability Check (Electron Deficient Ring) Metab_Screen->AO_Risk High Stability? S9_Assay Run S9 Fraction or Cytosol Assay AO_Risk->S9_Assay Verify AO AO_Risk->Valid Low Risk S9_Assay->Valid Stable S9_Assay->Redesign High AO Clearance

Figure 1: Validation decision tree highlighting the critical divergence points for Pyridine scaffolds: pH-dependent solubility and Aldehyde Oxidase (AO) screening.

Target Engagement: The Hinge Binding Advantage

In kinase drug discovery, the pyridine nitrogen often serves as a critical H-bond acceptor for the "hinge" region of the ATP binding pocket.

  • Benzene: Requires an attached functional group (e.g., aniline, amide) to H-bond.

  • Pyridine: The scaffold itself binds. The ring nitrogen accepts a H-bond from the backbone amide (e.g., Met, Leu residues).

Diagram: Hinge Interaction Model The following diagram contrasts the binding mode of a Pyridine inhibitor vs. a Benzene analog.

HingeBinding cluster_0 Benzene Scaffold cluster_1 Pyridine Scaffold Kinase Kinase Hinge Region (Backbone NH) Benzene Benzene Ring (No H-Bond) Substituent External Group (e.g., -NH2) Kinase->Substituent Indirect H-Bond Pyridine Pyridine Ring (N-atom) Kinase->Pyridine Direct H-Bond (Acceptor) Benzene->Substituent

Figure 2: Mechanistic advantage of Pyridine. The ring nitrogen allows direct engagement with the kinase hinge region, improving ligand efficiency (LE) compared to benzene which requires external substituents.

Interference & Artifacts: The "False Positive" Trap

Pyridine-based compounds, particularly those with extended conjugation (e.g., aminopyridines), can exhibit fluorescence that overlaps with common assay fluorophores (e.g., Coumarin, Fluorescein).

Protocol: Fluorescence Counter-Screen

  • Setup: Replicate the primary assay conditions without the enzyme/target.

  • Readout: Measure fluorescence at the assay's excitation/emission wavelengths.

  • Criteria: If the test compound signal is >10% of the positive control signal, it is an interferer.

  • Mitigation: Switch to a Red-Shifted assay readout (e.g., TR-FRET with Europium/Allophycocyanin) to avoid the blue/green interference typical of small heterocycles.

References

  • FDA Guidance for Industry. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Patsnap Eureka. (2026).[1] Benzene Ring vs Pyridine: Base Strength Comparison. [Link]

  • National Institutes of Health (NIH). (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. NCBI Bookshelf. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid

[1][2] Part 1: Executive Safety Summary (Immediate Action) 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid is a halogenated pyridine derivative.[1][2] For disposal purposes, it must be treated as Halogenated Organic Wast...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Safety Summary (Immediate Action)

2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid is a halogenated pyridine derivative.[1][2] For disposal purposes, it must be treated as Halogenated Organic Waste .[1][2] Under no circumstances should this compound be discharged into municipal water systems or mixed with non-halogenated solvents.[1]

Critical Hazard Profile
ParameterClassificationOperational Implication
Waste Class Halogenated Organic Requires high-temperature incineration (>1,100°C) to prevent dioxin formation.[1]
Primary Hazards Irritant (Skin/Eye), Potential ToxicityHandle with double nitrile gloves and chemical safety goggles.[1][2]
Reactivity Weak Acid / Amine FunctionalitySegregate from strong oxidizers and acid chlorides.[1]
Physical State Solid (typically)Dispose of in solid waste drums unless in solution.[1]

Part 2: Waste Characterization & Logic[1]

To ensure scientific integrity, we must characterize the waste not just by its name, but by its functional groups.[1][2] This compound contains two chlorine atoms attached to a pyridine ring.[1]

The Causality of Disposal Choice:

  • Halogen Content: The presence of Chlorine (Cl) dictates that standard incineration is insufficient.[1] Low-temperature combustion of chlorinated aromatics can generate polychlorinated dibenzodioxins (PCDDs) and furans.[1] Therefore, this waste stream must be directed to facilities equipped with secondary combustion chambers and acid gas scrubbers [1].[1][2]

  • Pyridinyl Moiety: Pyridine derivatives often exhibit aquatic toxicity and persistence.[1] Drain disposal is strictly prohibited due to the risk of groundwater contamination and resistance to standard biodegradation in water treatment plants [2].[1]

Part 3: Step-by-Step Disposal Protocol

Phase 1: Segregation and Packaging

Objective: Prevent cross-contamination and ensure container integrity.

  • Select the Container:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum lined with a 6-mil polyethylene bag.[1]

    • Solutions: If the compound is dissolved (e.g., in DMSO or Methanol), use a glass or HDPE liquid waste container.[1][2] Note: Do not use metal containers as the acetic acid moiety may cause slow corrosion.[1]

  • Segregation:

    • DO place in the "Halogenated Waste" stream.[1]

    • DO NOT mix with "Non-Halogenated" solvents (e.g., Acetone, Ethanol) if possible, as this increases the cost of disposal for the entire volume.[1][2]

    • DO NOT mix with Oxidizing Acids (Nitric, Perchloric) to avoid exothermic decomposition.[1][2]

Phase 2: Labeling and Documentation[3]

Objective: Compliance with RCRA (Resource Conservation and Recovery Act) and local regulations.

  • Labeling: Affix a hazardous waste tag immediately upon the first addition of waste.[1]

  • Required Fields:

    • Chemical Name: Write out the full name: "2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid". Do not use abbreviations.

    • Constituents: If in solution, list the solvent and the approximate concentration (e.g., "1% in DMSO").

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

    • Waste Code: Consult your institution's EHS officer.[1] Commonly used codes for halogenated organic solids include P-listed or U-listed codes if chemically specific, or general codes for halogenated organics (e.g., D022 if chloroform is present, but often generic "Halogenated Organic" for lab cleanouts) [3].[1][2]

Phase 3: Final Handoff
  • Storage: Store the container in a Satellite Accumulation Area (SAA) within a secondary containment tray.

  • Cap Integrity: Ensure the cap is tightly closed when not actively adding waste.

  • Pickup: Request EHS pickup when the container is 90% full or within 6 months of the start date.[1]

Part 4: Visualizing the Decision Matrix

The following diagram illustrates the logical flow for disposing of this specific compound, ensuring no critical decision points are missed.

DisposalWorkflow Start Waste Generation: 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid Solution StateCheck->LiquidPath ContainerSolid Container: HDPE Jar / Lined Drum SolidPath->ContainerSolid ContainerLiquid Container: Glass/HDPE Bottle (No Metal) LiquidPath->ContainerLiquid Segregation Segregation Check: Is it mixed with Oxidizers? ContainerSolid->Segregation ContainerLiquid->Segregation Danger STOP: Separate Immediately. Risk of Exothermic Reaction. Segregation->Danger Yes SafeProceed Proceed to Labeling Segregation->SafeProceed No Danger->SafeProceed After Separation Labeling Labeling: Mark 'Halogenated Organic' List Full Chemical Name SafeProceed->Labeling Destruction Final Fate: High-Temp Incineration (>1100°C) with Scrubbers Labeling->Destruction

Figure 1: Decision matrix for the safe segregation and disposal of halogenated pyridine derivatives.

Part 5: Emergency Procedures (Spill Response)

In the event of a spill during the disposal process, follow this self-validating protocol:

  • Isolate: Evacuate the immediate area (10-foot radius).[1]

  • PPE Up: Don double nitrile gloves, lab coat, and safety goggles.[1][2] If the powder is fine and airborne, use an N95 or P100 respirator.[1][2]

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a disposal container.[1][2]

    • Liquid Spill: Absorb with an inert material (Vermiculite or Chem-Sorb).[1] Do not use combustible materials like sawdust if the solvent is flammable [4].[1]

  • Decontaminate: Clean the surface with a soap and water solution.[1][3] Collect all cleanup materials into the same halogenated waste container.

References

  • United States Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Combustion. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Pyridine Derivatives. Retrieved from [Link]

  • Code of Federal Regulations. (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (2023).[1] Occupational Safety and Health Standards: Hazardous Materials. Retrieved from [Link][2]

Sources

Handling

Comprehensive Safety &amp; Operational Guide: Handling 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid

As a Senior Application Scientist, I recognize that handling highly functionalized active pharmaceutical ingredient (API) intermediates requires more than just reading a Safety Data Sheet (SDS). It requires a mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly functionalized active pharmaceutical ingredient (API) intermediates requires more than just reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's behavior to design a self-validating safety protocol.

2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid is a complex halogenated aminopyridine derivative. To ensure absolute operational safety, we must address the specific hazards posed by its three primary functional groups: the lipophilic dichloropyridine ring, the reactive amino group, and the irritating acetic acid moiety.

Mechanistic Toxicology & Risk Profiling

Before donning Personal Protective Equipment (PPE), you must understand why this specific compound is hazardous[1][2]. The safety protocols outlined in this guide are dictated by the following chemical realities:

  • Dermal Penetration & Haptenation (Skin Sensitization): The dichloro-substitution significantly increases the molecule's lipophilicity (LogP), allowing it to rapidly penetrate the stratum corneum. Once absorbed, the electrophilic nature of the chlorinated ring and the nucleophilic amino group can react with skin proteins. This process, known as haptenation, can lead to severe allergic contact dermatitis and long-term sensitization.

  • Systemic Hepatotoxicity: Halogenated pyridines are known to undergo N-oxidation by hepatic microsomal enzymes (CYP450 pathways). Inhalation or systemic absorption of this compound can lead to targeted hepatotoxicity and nephrotoxicity[2].

  • Mucosal Irritation: The acetic acid moiety means this compound typically presents as a crystalline powder that can form a localized weak acid upon contact with the moisture in mucous membranes, causing severe ocular and respiratory irritation[1][3].

All handling must comply with the and align with the stringent containment principles outlined in [4][5].

Personal Protective Equipment (PPE) Matrix

To counter the specific permeation and aerosolization risks of 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid, standard laboratory PPE is insufficient. Implement the following enhanced PPE matrix:

Protection ZoneRequired PPE SpecificationMechanistic Rationale
Ocular/Face Unvented chemical safety goggles or full-face shield.Prevents mucosal absorption and localized acidification from irritating acetic acid derivative dusts.
Dermal (Hands) Double-gloving (Nitrile or Neoprene).• Inner: >0.1 mm thickness• Outer: >0.3 mm thicknessDichloro-substitution increases lipophilicity, allowing rapid permeation through standard single-layer latex/nitrile over time.
Dermal (Body) Disposable Tyvek® suit or chemically resistant, back-closing gown.Prevents micro-particulate accumulation on porous cotton clothing, eliminating secondary skin haptenation risks.
Respiratory N95/P100 particulate respirator (or PAPR for large-scale transfers).Mitigates inhalation of aerosolized powders, preventing subsequent N-oxidation in the respiratory tract and liver.

Operational Workflows

The following protocols are designed as self-validating systems; each step inherently verifies the safety of the preceding step, ensuring zero-exposure transfers.

Phase 1: Pre-Handling & Engineering Controls

Never handle this compound on an open bench.

  • Containment: Conduct all weighing and transfer operations inside a Class II Biological Safety Cabinet (BSC) or a dedicated Powder Weighing Isolator.

  • Airflow Verification: Verify inward directional airflow prior to opening the chemical container.

  • Static Mitigation: Because the powder is highly lipophilic and prone to aerosolization, utilize an anti-static bar or zero-ion generator inside the isolator to eliminate static charge on the powder and spatulas.

Phase 2: Weighing & Transfer Protocol
  • Preparation: Place the source container, a receiving vessel, and a grounded stainless-steel spatula inside the isolator.

  • Tare and Transfer: Tare the receiving vessel. Carefully transfer the required mass of 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid.

  • Primary Sealing: Hermetically seal the receiving vessel inside the primary engineering control (PEC). This ensures no loose powder enters the general laboratory environment.

  • Exterior Decontamination: Wipe down the exterior of the sealed receiving vessel with a damp, disposable microfiber cloth before removing it from the PEC.

Phase 3: Spill Response & Decontamination

In the event of a powder spill outside of containment, follow this chemically-tailored response:

  • Isolation: Immediately evacuate the immediate area and allow aerosols to settle for 15 minutes. Don a P100 respirator before re-entering.

  • Chemical Neutralization (Do Not Dry-Sweep): Apply a mild alkaline detergent solution (e.g., 1% sodium carbonate) over the spill. Causality: The alkaline environment neutralizes the acetic acid moiety, converting the lipophilic free acid into a highly water-soluble sodium salt. This prevents further volatilization and eliminates dust generation.

  • Absorption: Use absorbent chemical pads to collect the neutralized liquid.

  • Secondary Wash: Wash the area with deionized water and dry. Dispose of all cleanup materials as halogenated hazardous waste.

Disposal Plan

Due to the presence of the dichloropyridine ring, improper disposal poses severe environmental and regulatory risks.

  • Segregation: Do not mix with standard aqueous or non-halogenated organic waste. Segregate strictly into clearly labeled Halogenated Organic Waste containers.

  • Destruction Mechanism: Disposal must be executed via high-temperature commercial incineration (>1000°C). Causality: Low-temperature combustion of chlorinated pyridines can lead to the formation of highly toxic polychlorinated dibenzodioxins and dibenzofurans (PCDD/Fs).

Workflow Visualization

Below is the logical workflow for exposure control when handling halogenated aminopyridines.

G Start Pre-Handling Risk Assessment EngControl Engineering Controls (Isolator / BSC) Start->EngControl PPE Don PPE (Double Nitrile, P100, Tyvek) EngControl->PPE Weighing Weighing & Transfer (Wet-Wipe Method) PPE->Weighing Spill Spill Detected? Weighing->Spill Decon Alkaline Decontamination & Wet Cleanup Spill->Decon Yes Process Proceed to Synthesis (Closed System) Spill->Process No Waste Halogenated Waste Incineration Decon->Waste Process->Waste

Exposure Control & Handling Workflow for Halogenated Aminopyridines

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. Managing Hazardous Drug Exposures: Information for Healthcare Settings. (DHHS Publication No. 2023-130). Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at:[Link]

Sources

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